2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIAQNUMUGJOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
Abstract: Pyrazole derivatives form the backbone of numerous pharmacologically active agents, valued for their diverse biological activities.[1][2][3] The acetohydrazide functional group is a particularly valuable synthon, serving as a versatile precursor for the construction of more complex heterocyclic systems such as oxadiazoles, thiadiazoles, and Schiff bases. This guide provides an in-depth, mechanistically-driven exploration of the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a key building block in drug discovery and development. We will dissect a robust and efficient two-step synthetic pathway, elucidating the causality behind procedural choices and providing a field-proven experimental protocol suitable for researchers and drug development professionals.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most logically approached via a two-step sequence. The core principle involves first constructing the pyrazole-acetic acid ester backbone and subsequently converting the ester into the desired hydrazide.
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Step I: N-Alkylation. The pyrazole ring is first functionalized at the N1 position with an acetate group. This is achieved through a nucleophilic substitution reaction between 3-methylpyrazole and an ethyl haloacetate.
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Step II: Hydrazinolysis. The terminal ester group of the resulting intermediate is then converted to an acetohydrazide through a nucleophilic acyl substitution with hydrazine hydrate. This reaction is highly efficient and is a standard method for preparing hydrazides from their corresponding esters.[4][5]
This strategy is advantageous due to the commercial availability of the starting materials, the high efficiency of each step, and the straightforward purification procedures.
Figure 1: Retrosynthetic analysis of the target compound.
Mechanistic Deep Dive and Synthesis Pathway
The forward synthesis follows the logic established in the retrosynthetic analysis. We will now examine the mechanism and experimental rationale for each step.
Part I: Synthesis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate (Intermediate)
This initial step involves the N-alkylation of 3-methylpyrazole with ethyl bromoacetate.[6] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism and Rationale:
-
Nucleophile Activation: 3-Methylpyrazole is a weak nucleophile. To enhance its reactivity, a mild base such as anhydrous potassium carbonate (K₂CO₃) is used to deprotonate the N-H proton of the pyrazole ring. This generates the pyrazolate anion, a much stronger nucleophile.
-
Expertise & Experience: The choice of K₂CO₃ is critical. Stronger bases, such as sodium hydroxide, risk causing the saponification (hydrolysis) of the ethyl ester moiety on the electrophile, leading to undesired byproducts. K₂CO₃ is strong enough to deprotonate the pyrazole but mild enough to preserve the ester.[6]
-
-
SN2 Reaction: The generated pyrazolate anion attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group in a single, concerted step.
-
Solvent Choice: A polar aprotic solvent, such as acetone, is ideal for this reaction. It effectively dissolves the reactants while not participating in the reaction (i.e., it does not solvate the nucleophile to the point of deactivation). Its relatively low boiling point also simplifies removal during workup.[6]
Part II: Synthesis of this compound (Target Compound)
The second and final step is the conversion of the intermediate ester to the target hydrazide via hydrazinolysis. This is a highly favorable nucleophilic acyl substitution reaction.
Mechanism and Rationale:
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Nucleophilic Attack: Hydrazine (H₂NNH₂) is a potent alpha-effect nucleophile, meaning it is more reactive than predicted by its basicity alone. The lone pair on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ester.
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Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (-OEt) as the leaving group. The ethoxide is immediately protonated by the solvent (ethanol) or a proton transfer from the newly added hydrazine moiety to form ethanol.
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Solvent and Conditions: Ethanol is the solvent of choice as it readily dissolves the ester intermediate and hydrazine hydrate. Furthermore, the byproduct of the reaction, ethanol, is identical to the solvent, which simplifies the process. The reaction proceeds efficiently under reflux, and the product often crystallizes directly from the reaction mixture upon cooling, ensuring a high-purity initial solid.[7][8]
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Introduction: The Pyrazole Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Hydrazide Compounds
In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient lead generation. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as one such scaffold.[1] Its derivatives are integral components of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[2] Similarly, the hydrazide functional group and its hydrazone derivatives are known to possess a wide array of pharmacological activities and serve as versatile linkers in molecular design.[3][4]
The strategic combination of these two pharmacophores into a single molecular entity gives rise to pyrazole hydrazide compounds, a class of molecules that has garnered significant attention for its broad and potent biological activities.[5][6] These compounds have demonstrated promising potential across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[2][7]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to provide a detailed examination of the core experimental methodologies used to screen, identify, and characterize the biological potential of novel pyrazole hydrazide derivatives. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document aims to equip researchers with the practical knowledge required to effectively investigate this promising class of compounds.
Evaluating Anticancer Activity: From Primary Screening to Selectivity
The development of novel anticancer agents is a primary focus of pyrazole hydrazide research, with many derivatives showing potent cytotoxic effects against various human cancer cell lines.[8][9] The evaluation process is a multi-step funnel designed to identify compounds that not only kill cancer cells effectively but do so selectively, sparing non-malignant cells.
Causality in Experimental Design
The initial goal is not merely to find a cytotoxic compound, but to find one with a therapeutic window. Therefore, the primary screen must be robust, reproducible, and scalable to test a library of new chemical entities. The MTT assay is the industry standard for this purpose due to its cost-effectiveness and high-throughput nature. However, cytotoxicity alone is insufficient. A promising drug candidate must be more toxic to cancer cells than to normal, healthy cells. This is quantified by the Selectivity Index (SI), a critical parameter calculated by comparing the compound's potency in malignant versus non-malignant cell lines.[10][11] A high SI suggests that the compound's therapeutic effect might be achievable at concentrations that are not harmful to the patient.[10]
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
Step-by-Step Methodology:
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Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell adherence.[12]
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Compound Treatment: Prepare serial dilutions of the pyrazole hydrazide compounds in the appropriate cell culture medium. Treat the cells with this range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (e.g., DMSO). Incubate for a defined period, typically 48 or 72 hours.[12]
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MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12]
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Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[12][14]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[15]
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50%.[10]
Workflow Diagram:
Data Presentation: Antimicrobial Potency of Pyrazole Hydrazides
The table below shows representative MIC values for pyrazole hydrazide derivatives against various pathogens.
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Hydrazone 21a | 62.5-125 µg/mL | 62.5-125 µg/mL | 2.9-7.8 µg/mL | [7] |
| Compound 5 | 64 µg/mL | >512 µg/mL | 64 µg/mL | [16] |
| Compound 22 | 128 µg/mL | 128 µg/mL | 128 µg/mL | [16] |
| Compound 24 | 128 µg/mL | 256 µg/mL | 128 µg/mL | [16] |
Evaluating Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation underlies numerous diseases, making the discovery of new anti-inflammatory agents a critical research area. [14]Pyrazole-containing drugs, like Celecoxib, are famous for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. [17]Pyrazole hydrazides are investigated for their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. [4][18]
Causality in Experimental Design
The inflammatory response is a complex cascade involving enzymes like COX and 5-lipoxygenase (5-LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid. [17][19]A primary strategy is to directly measure a compound's ability to inhibit these enzymes in vitro. This provides direct mechanistic insight. Furthermore, cellular models are crucial to understand a compound's effect in a more biologically relevant context. Macrophages stimulated with lipopolysaccharide (LPS) are a standard model for inflammation. [14]In this model, we can measure the inhibition of key inflammatory products like nitric oxide (NO), a signaling molecule produced in high amounts during inflammation. [15]
Experimental Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay uses the Griess reagent to quantify nitrite, a stable metabolite of NO, in cell culture supernatants. [14] Step-by-Step Methodology:
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Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [14]2. Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the pyrazole hydrazide compound for 1-2 hours.
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Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells and incubate for another 18-24 hours. [15]4. Supernatant Collection: Carefully collect the cell culture supernatant from each well.
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Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
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Data Acquisition: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm. The amount of nitrite is quantified using a sodium nitrite standard curve. [15] Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control cells. An IC₅₀ value for NO inhibition can then be determined.
Signaling Pathway Diagram:
Data Presentation: Anti-inflammatory Activity of Pyrazole-Hydrazones
| Compound ID | Assay | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Compound 4a | COX-2 Inhibition | 0.67 | 8.41 | [17] |
| Compound 4b | COX-2 Inhibition | 0.58 | 10.55 | [17] |
| Compound 4a | 5-LOX Inhibition | 1.92 | N/A | [17] |
| Celecoxib | COX-2 Inhibition | 0.87 | 8.85 | [17] |
Evaluating Anticonvulsant Activity: In Vivo Models of Epilepsy
Epilepsy is a prevalent neurological disorder, and the pyrazole scaffold is found in several compounds with anticonvulsant properties. [3][20]The evaluation of potential antiepileptic drugs relies heavily on validated in vivo animal models that mimic different types of human seizures. [21]
Causality in Experimental Design
No single animal model can predict the full spectrum of anticonvulsant activity. Therefore, a battery of tests is used. The two most common primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. [22]The MES model is highly predictive of compounds effective against generalized tonic-clonic (grand mal) seizures. [23][24]In contrast, the scPTZ model identifies compounds that are effective against absence (petit mal) and myoclonic seizures. [23][25]Using both models provides a broader profile of a compound's potential clinical utility. Neurotoxicity is also a critical early assessment, commonly evaluated using the rotorod test to ensure the anticonvulsant effect is not merely due to motor impairment. [22]
Experimental Protocol 4: MES and scPTZ Anticonvulsant Screening
Step-by-Step Methodology:
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Animal Acclimatization & Dosing: Use male Swiss mice, allowing them to acclimatize. Administer the test pyrazole hydrazide compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). [22]2. Test Initiation: Conduct the tests at predetermined time intervals after drug administration (e.g., 0.5 and 4 hours) to assess the time course of action.
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Maximal Electroshock (MES) Test:
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Apply a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear-clip electrodes.
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The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. [22]4. Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
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Observe the animals for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute window. [22][25] Data Analysis: Results are typically expressed as the number of animals protected from the seizure endpoint at each dose level. From this data, the median effective dose (ED₅₀) can be calculated.
-
Workflow Diagram:
Structure-Activity Relationship (SAR) and Future Directions
The extensive research into pyrazole hydrazides has revealed key structure-activity relationships. For instance, the nature and position of substituents on the aromatic rings attached to the pyrazole core can dramatically influence potency and selectivity. Electron-withdrawing groups like chloro or nitro often enhance antimicrobial or anticancer activity. [26][27]For anti-inflammatory action, specific substitutions can tune the selectivity for COX-2 over COX-1, potentially leading to safer drugs. [17] The true power of the pyrazole hydrazide scaffold lies in its synthetic tractability. The core can be readily synthesized, and the hydrazide moiety provides a convenient handle for introducing a vast diversity of chemical functionalities. [6][28]This allows for the systematic exploration of chemical space to optimize potency, selectivity, ADME (absorption, distribution, metabolism, and excretion) properties, and safety profiles.
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An In-depth Technical Guide to 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a detailed synthesis protocol, and its potential as a scaffold for novel therapeutic agents.
Introduction: The Significance of the Pyrazole-Acetohydrazide Scaffold
The integration of a pyrazole ring and an acetohydrazide moiety in a single molecular entity, as seen in this compound, creates a scaffold with considerable potential in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The acetohydrazide functional group is a versatile building block in the synthesis of various heterocyclic compounds and is itself associated with a spectrum of biological activities.[3] The combination of these two pharmacophores offers a promising starting point for the design and synthesis of new drug candidates.
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following data is a combination of predicted values and experimental data from closely related analogues, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. This should be taken into consideration during experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O | - |
| Molecular Weight | 154.17 g/mol | - |
| Melting Point | Not available. (Analogue: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide melts at 138-140 °C) | Analogue Data |
| Boiling Point | Predicted: ~350 °C | Predicted |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | General Chemical Principles |
| Appearance | Likely a white to off-white crystalline solid. | General Chemical Principles |
Table 2: Spectroscopic Data (Predicted and Analogue-Based)
| Technique | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (d, 1H, pyrazole-H5), ~6.0 (d, 1H, pyrazole-H4), ~4.8 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃), NH and NH₂ protons may be broad and exchangeable. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~150 (pyrazole-C3), ~140 (pyrazole-C5), ~105 (pyrazole-C4), ~50 (CH₂), ~13 (CH₃). |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~1400-1500 (C=N stretching of pyrazole ring). |
| Mass Spec (EI) | Expected m/z: 154 (M⁺), with fragmentation patterns corresponding to the loss of NH₂NH₂, CO, and other fragments. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of 3-methylpyrazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
-
To a solution of 3-methylpyrazole (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Causality behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the pyrazole ring at the N1 position, facilitating the nucleophilic attack on the electrophilic carbon of ethyl chloroacetate.
-
Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.
-
Reflux: Heating the reaction provides the necessary activation energy to drive the N-alkylation to completion.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Causality behind Experimental Choices:
-
Hydrazine Hydrate: Acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide. A molar excess is used to drive the reaction to completion.
-
Ethanol: A polar protic solvent that is suitable for dissolving both the ester and hydrazine hydrate and is appropriate for the reflux temperature.
Chemical Reactivity and Potential Applications
This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The terminal hydrazide group can undergo condensation reactions with aldehydes, ketones, and other electrophiles to form hydrazones, pyrazoles, oxadiazoles, and other important heterocyclic systems.
Key Reactions
Sources
An In-depth Technical Guide to Pyrazole Acetohydrazide Derivatives in Medicinal Chemistry
Foreword
The confluence of the pyrazole scaffold, a cornerstone in heterocyclic chemistry, with the versatile acetohydrazide linker has given rise to a class of compounds demonstrating significant promise in medicinal chemistry. This guide provides an in-depth exploration of pyrazole acetohydrazide derivatives, intended for researchers, scientists, and professionals in drug development. Our focus is to transcend a mere recitation of facts, instead offering a narrative grounded in mechanistic understanding and practical application. We will delve into the rationale behind synthetic strategies, the nuances of their pharmacological activities, and the detailed protocols necessary for their evaluation, thereby providing a comprehensive resource for advancing the therapeutic potential of this important chemical class.
The Pyrazole Acetohydrazide Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has been a recurring motif in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as an acceptor, contribute to its capacity for effective interaction with biological targets.[1] When this privileged scaffold is coupled with an acetohydrazide moiety (-NH-NH-C(O)-CH₂-), the resulting derivatives gain an additional layer of chemical functionality. The hydrazone linkage (-N=CH-) formed upon condensation with aldehydes introduces a critical pharmacophore that often enhances biological activity. This combination has proven to be a fruitful avenue for the discovery of novel agents with a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7]
Synthetic Strategies: Rationale and Execution
The synthesis of pyrazole acetohydrazide derivatives is typically a multi-step process that hinges on the initial construction of a functionalized pyrazole core, followed by the introduction and subsequent reaction of the acetohydrazide side chain. A common and effective route involves the condensation of a substituted formyl pyrazole with acetohydrazide.[8][9][10]
General Synthetic Pathway
The causality behind this synthetic choice lies in its efficiency and modularity. The initial pyrazole-4-carbaldehyde can be synthesized through various established methods, such as the Vilsmeier-Haack reaction on a suitable pyrazole precursor. This allows for diverse substitutions on the pyrazole ring, which is crucial for structure-activity relationship (SAR) studies. The subsequent condensation with acetohydrazide is a robust and high-yielding reaction, typically performed under mild conditions with catalytic acid.
Caption: General synthetic workflow for pyrazole acetohydrazide derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol is a self-validating system, where successful synthesis can be confirmed at each major step through standard analytical techniques (TLC, melting point, NMR, and Mass Spectrometry), ensuring the integrity of the final product. The following is a representative protocol for the condensation step.[9]
Objective: To synthesize a pyrazole acetohydrazide derivative from a substituted pyrazole-4-carbaldehyde and acetohydrazide.
Materials:
-
Substituted pyrazole-4-carbaldehyde (1.0 eq)
-
Acetohydrazide (1.0 eq)
-
Ethanol (solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Reactant Dissolution: Dissolve the substituted pyrazole-4-carbaldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.
-
Addition of Acetohydrazide: To the stirred solution, add an equimolar amount of acetohydrazide.
-
Catalyst Addition: Add a single drop of concentrated sulfuric acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture to reflux and maintain for approximately 55 minutes.[9] The progress of the reaction should be monitored by TLC. The rationale for refluxing is to provide sufficient energy to overcome the activation barrier of the condensation reaction, driving it to completion.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a high-purity compound.
-
Characterization: Dry the purified product and characterize it using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9][10]
Pharmacological Activities and Mechanistic Insights
Pyrazole acetohydrazide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development.
Antimicrobial Activity
A significant body of research highlights the potent antibacterial and antifungal properties of this class of compounds.[8][10][11][12] They have shown efficacy against a range of pathogenic microbes, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and fungal strains like Candida albicans and Saccharomyces cerevisiae.[8][9][10]
Structure-Activity Relationship (SAR) Insights: Studies have revealed that the nature of the substituent on the pyrazole ring plays a critical role in modulating antimicrobial potency. A key finding is that the presence of electron-withdrawing groups, such as fluoro or chloro moieties on an attached phenyl ring, tends to enhance the antimicrobial activity.[8][9] This is likely due to the alteration of the electronic properties of the entire molecule, which may improve its ability to interact with microbial targets.
Data Summary: Antimicrobial Activity
| Compound ID | Substituent (on Phenyl Ring) | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| 6b | 4-Chloro | E. coli | 22 | C. albicans | 20 | [8] |
| 6c | 2,4-Dichloro | S. aureus | 25 | S. cerevisiae | 18 | [8] |
| 6d | 4-Fluoro | P. aeruginosa | 24 | C. albicans | 28 | [8][9] |
| Ciprofloxacin | (Standard) | E. coli | 28 | - | - | [8] |
| Amphotericin-B | (Standard) | - | - | C. albicans | 28 | [8] |
Data is representative and compiled from cited literature.
Detailed Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
This protocol is designed to provide a reliable and reproducible assessment of the antimicrobial efficacy of the synthesized compounds.[13][14] The size of the inhibition zone provides a quantitative measure of the compound's potency.
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Objective: To determine the antimicrobial activity of pyrazole acetohydrazide derivatives against selected bacterial and fungal strains.
Materials:
-
Synthesized pyrazole acetohydrazide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Sterile nutrient agar plates
-
Cultures of test microorganisms (e.g., E. coli, S. aureus)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile cork borer (8 mm)
-
Micropipette
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the sterile nutrient agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells (8 mm in diameter) in the inoculated agar plates.
-
Sample Preparation: Prepare a solution of each test compound in DMSO at a specific concentration (e.g., 4.0 mg/mL).[9]
-
Loading Wells: Carefully pipette 100 µL of each test compound solution into separate wells.[9] Include wells for a positive control (standard antibiotic) and a negative control (DMSO alone) to validate the results.
-
Incubation: Incubate the plates at 37°C for 24 hours.[9]
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in oncology, present in several FDA-approved anticancer drugs.[2] Pyrazole acetohydrazide derivatives have also been investigated for their cytotoxic effects against various cancer cell lines, including those from breast, ovarian, and lung cancers.[15][16][17][18]
Mechanistic Insights: The anticancer activity of pyrazole derivatives can be attributed to multiple mechanisms, such as the inhibition of protein kinases (e.g., cyclin-dependent kinases), disruption of tubulin polymerization, and induction of apoptosis.[16][17] The acetohydrazide linker can form crucial hydrogen bonds within the active sites of target enzymes, enhancing the binding affinity and inhibitory potential of the compounds.
Data Summary: In Vitro Cytotoxicity (IC₅₀ Values)
| Compound ID | Substituent (on Phenyl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | Dimethylamino | MDA-MB-231 (Breast) | 6.36 | [15] |
| Compound 5 | - | MDA-MB-231 (Breast) | 5.90 | [15] |
| Compound 4 | Dimethylamino | A2780 (Ovarian) | 8.57 | [15][19] |
| Doxorubicin | (Standard) | MCF-7 (Breast) | 4.17 | [16] |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data is representative and compiled from cited literature.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22][23] This protocol provides a robust system for quantifying the cytotoxic effects of the synthesized compounds.
Caption: Workflow of the MTT cytotoxicity assay.
Objective: To determine the in vitro cytotoxicity of pyrazole acetohydrazide derivatives against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized pyrazole acetohydrazide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with the medium containing the compound dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][22] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[21][24] Gently shake the plate for about 15 minutes to ensure complete dissolution.[23]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21][22] A reference wavelength of 630 nm can be used to subtract background absorbance.[23]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.[22] Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC₅₀ value.
Future Perspectives and Conclusion
The pyrazole acetohydrazide scaffold continues to be a highly attractive framework in medicinal chemistry. The synthetic accessibility and the broad spectrum of potent biological activities make these derivatives prime candidates for further optimization and development. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for their antimicrobial and anticancer effects.
-
Lead Optimization: Expanding SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models to assess their efficacy and safety profiles.
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understanding the Knorr pyrazole synthesis for acetohydrazides
An In-Depth Technical Guide to the Knorr Pyrazole Synthesis for Acetohydrazides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the Knorr pyrazole synthesis, with a specific focus on its application to acetohydrazides. As a foundational reaction in heterocyclic chemistry, its mastery is crucial for professionals engaged in medicinal chemistry and drug discovery, where the pyrazole scaffold remains a privileged pharmacophore. This document moves beyond a simple recitation of steps to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Enduring Relevance of the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4][5] Its enduring utility lies in its simplicity, versatility, and the high aromatic stability of the resulting pyrazole ring, which often leads to high-yield reactions.[6] Pyrazoles are a cornerstone of modern medicine, forming the core structure of numerous therapeutic agents, including the anti-inflammatory drug Celecoxib, the neuroprotective agent Edaravone, and the analgesic Antipyrine.[1][4][7][8]
The use of acetohydrazides (or other acyl hydrazides) as the hydrazine component allows for the direct installation of an acyl group onto the N-1 position of the pyrazole ring. This is a synthetically powerful strategy, as the N-1 substituent is a key vector for modulating the pharmacological properties of the final compound.
The Core Mechanism: A Stepwise Cyclocondensation
The Knorr pyrazole synthesis is typically conducted under acidic conditions, which catalyze the key steps of the reaction.[3][9] The overall mechanism can be understood as a sequence of condensation, intramolecular cyclization, and dehydration.[4][10]
The Mechanistic Pathway:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the acetohydrazide on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Acid catalysis facilitates this step by protonating the carbonyl oxygen, rendering the carbon more electrophilic.[11]
-
Hydrazone Intermediate Formation: This is followed by the elimination of a water molecule to form a key hydrazone intermediate.[4][6][10]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone (the one bearing the acetyl group) then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[10]
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[10] This final step is often the thermodynamic driving force for the reaction.
Mechanistic Considerations: Regioselectivity
A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[2][12] The outcome is governed by the relative reactivity of the two carbonyl groups, influenced by both steric and electronic factors of the substituents.[5] For instance, a ketone is generally more reactive towards nucleophiles than an ester.[13]
Visualization: The Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Pyrazolone Derivative
This protocol details a representative synthesis of a pyrazolone from ethyl benzoylacetate and an acetohydrazide. The methodology is designed as a self-validating system, where the rationale behind each step is clarified to ensure robust execution and troubleshooting.
Materials & Reagents
-
Ethyl Benzoylacetate (1.0 eq)
-
Acetohydrazide (1.2 eq)
-
1-Propanol (or Ethanol)
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
-
Deionized Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus (Büchner funnel).
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (e.g., 3 mmol, 1.0 eq) and acetohydrazide (e.g., 3.6 mmol, 1.2 eq).
-
Expertise & Experience: Using a slight excess of the hydrazide component can help drive the reaction to completion, especially if the dicarbonyl is the more valuable reagent.[10]
-
-
Solvent and Catalyst Addition: Add 1-propanol (approx. 3-5 mL per 3 mmol of limiting reagent) and 3-5 drops of glacial acetic acid.[4][6]
-
Causality: 1-propanol serves as a solvent with a suitable boiling point for reflux, ensuring the reaction has sufficient thermal energy. The catalytic amount of glacial acetic acid is crucial for protonating the carbonyls, thereby activating them for nucleophilic attack, which significantly accelerates the rate of both pyrazole formation and subsequent thioesterification.[4][6][11]
-
-
Heating and Reflux: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.[4][6] Allow the reaction to proceed for 1-2 hours.
-
Work-up and Precipitation: Once the starting material is consumed, remove the flask from the heat source. While the solution is still hot, add deionized water (approx. 10-15 mL) with continued stirring.[4][6]
-
Causality: The pyrazole product is typically much less soluble in the aqueous-alcoholic mixture than in pure alcohol. Adding water induces precipitation or crystallization of the product from the solution.
-
-
Crystallization and Isolation: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.[4][14]
-
Expertise & Experience: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter and wash. Rapid crashing out of the solid can trap impurities.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold water to remove any residual acetic acid and other water-soluble impurities.[4][6] Allow the product to air dry completely.
-
Trustworthiness: The purity of the product can be assessed by its melting point and spectroscopic characterization (NMR, MS). If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.[13]
-
Visualization: Experimental Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Data Presentation: Versatility of the Knorr Synthesis
The Knorr synthesis is highly adaptable. The following table summarizes representative conditions, demonstrating the breadth of compatible substrates.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Conditions | Yield | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | None | None | Reflux, 1 hr | High | [4][13] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | 100°C, 1 hr | High | [4][6] |
| 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione | (4-Sulfamoylphenyl)hydrazine | Ethanol | Acetic Acid | Reflux | ~80% | [15][16] |
| Acetylacetone | 6-Mercaptohexanoic acid hydrazide | Ethanol | Acetic Acid | Reflux, 3 hrs | 85% | [17] |
| Dioxobutanoate Derivatives | Phenylhydrazine HCl | Acetic Acid | None | Reflux, 24 hrs | 70-85% | [18] |
Application in Drug Development: The Celecoxib Case Study
The significance of the Knorr synthesis is powerfully illustrated by its application in the industrial synthesis of Celecoxib (Celebrex®), a selective COX-2 inhibitor.[8][16]
-
Synthesis: Celecoxib is prepared by the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with (4-sulfamoylphenyl)hydrazine.[15] This reaction exemplifies the Knorr synthesis's ability to accommodate complex and functionalized substrates.
-
Mechanism of Action: Pyrazoles are excellent bioisosteres for other aromatic systems and can engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites. In Celecoxib, the pyrazole core correctly orients the trifluoromethyl and sulfamoylphenyl groups to achieve selective binding to the cyclooxygenase-2 (COX-2) enzyme.[4] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Conclusion
The Knorr pyrazole synthesis is a robust, reliable, and highly versatile method for constructing the pyrazole ring system from readily available 1,3-dicarbonyl compounds and acetohydrazides. Its procedural simplicity, tolerance of diverse functional groups, and the pharmaceutical importance of its products solidify its role as an indispensable tool in the arsenal of medicinal and organic chemists. By understanding the underlying mechanism and the causal factors behind each experimental step, researchers can effectively leverage this classic reaction to accelerate the discovery and development of novel therapeutics.
References
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El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 129. [Link]
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Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Pharmaceuticals, 16(9), 1264. [Link]
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Name-Reaction.com. (2026). Knorr pyrazole synthesis. [Link]
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Patole, S. S. (2021). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 7(10), 123-128. [Link]
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Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1436-1441. [Link]
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Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157. [Link]
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Chem LibreTexts. (2019). Synthesis of Pyrazoles. [Link]
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Volkova, Y. A., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]
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Kumar, R., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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Taylor & Francis Online. (2016). Green Methods for the Synthesis of Pyrazoles: A Review. [Link]
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ResearchGate. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
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CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
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- Unknown Source. Knorr Pyrazole Synthesis.
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El-Gamal, M. I., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 10(1), 1-13. [Link]
-
Chyu, A., et al. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv. [Link]
-
Scilit. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
Kulkarni, S. S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11549-11554. [Link]
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Reddy, A. R., et al. (2013). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 17(2), 249-254. [Link]
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ResearchGate. (2023). Application of the Knorr reaction for the directional synthesis of pyrazole derivative as a biologically active co-ligandes of gold glyco-nanoparticles. [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426. [Link]
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Unlocking Chemical Diversity: A Guide to the Reactivity of the Hydrazide Group in Pyrazole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] When functionalized with a hydrazide group (-CONHNH₂), the resulting pyrazole-hydrazide scaffold becomes an exceptionally versatile platform for synthetic diversification and drug discovery. The hydrazide moiety serves as a potent nucleophilic handle and a robust precursor for constructing a wide array of new heterocyclic systems. This guide provides an in-depth exploration of the core reactivity of the pyrazole hydrazide group, offering field-proven insights into its key transformations. We will dissect the causality behind experimental choices for acylation, condensation, and cyclization reactions, present detailed, self-validating protocols, and visualize reaction workflows to empower researchers in leveraging this powerful chemical motif.
The Pyrazole-Hydrazide Scaffold: A Privileged Motif
Pyrazole derivatives are renowned for their extensive pharmacological profiles, which include anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[2][3] The introduction of a hydrazide group onto the pyrazole ring provides a critical point of attachment for further molecular elaboration. This functional group consists of two adjacent nitrogen atoms, with the terminal amino group (-NH₂) exhibiting significantly higher nucleophilicity. This inherent reactivity makes it a prime target for a multitude of chemical transformations, allowing for the systematic modification of lead compounds to optimize their biological activity, pharmacokinetic properties, and safety profiles.
The general structure, a pyrazole ring connected to a carbohydrazide, is the foundation for the reactions discussed herein. The substituents on the pyrazole ring (R¹, R², R³) can electronically influence the reactivity of the hydrazide group, a factor that must be considered during reaction design.
Caption: General structure of the pyrazole-hydrazide scaffold.
Key Synthetic Transformations of the Hydrazide Group
The utility of the pyrazole-hydrazide scaffold is best demonstrated through its diverse reactivity. The following sections detail the most critical and widely employed synthetic transformations.
Acylation and Sulfonylation: Building Amide and Sulfonamide Linkages
One of the most fundamental reactions of the pyrazole hydrazide is its reaction with acylating and sulfonylating agents. This transformation targets the nucleophilic terminal amino group to form stable N-acylhydrazide (hydrazone) or N-sulfonylhydrazide derivatives.
Mechanistic Insight: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of an acid chloride or anhydride (or the sulfur atom of a sulfonyl chloride). The subsequent loss of a leaving group (e.g., Cl⁻) and a proton yields the final product. The choice of base (e.g., pyridine, triethylamine) is critical to neutralize the generated acid (e.g., HCl) and drive the reaction to completion.
Caption: Workflow for the acylation of pyrazole hydrazides.
Experimental Protocol: General Procedure for Acylation
-
Dissolution: Dissolve the pyrazole hydrazide (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction, especially with reactive acid chlorides.
-
Base Addition: Add a base such as triethylamine or pyridine (1.1-1.5 eq.) to the solution.
-
Reagent Addition: Add the corresponding acyl chloride or sulfonyl chloride (1.0-1.1 eq.) dropwise to the stirred solution. The dropwise addition prevents a rapid temperature increase and minimizes side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Condensation with Carbonyls: Synthesis of Pyrazole Hydrazones
The reaction of pyrazole hydrazides with aldehydes and ketones provides a direct and efficient route to pyrazole hydrazones. These products are not only valuable final compounds but also key intermediates for further cyclization reactions.[4][5]
Mechanistic Insight: This reaction proceeds via nucleophilic addition of the terminal -NH₂ group to the carbonyl carbon, forming a carbinolamine intermediate. A catalytic amount of acid (e.g., acetic acid) protonates the hydroxyl group of this intermediate, converting it into a good leaving group (H₂O). Subsequent elimination of water yields the stable C=N double bond of the hydrazone.[6]
Caption: Pathway for the synthesis of pyrazole hydrazones.
Experimental Protocol: Synthesis of a Pyrazole Hydrazone
-
Dissolution: Dissolve the pyrazole hydrazide (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the dehydration step, which is often the rate-limiting step.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours. The formation of a precipitate often indicates product formation.
-
Isolation: After cooling to room temperature, the solid product is typically collected by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization.
Table 1: Representative Yields for Pyrazole Hydrazone Synthesis
| Pyrazole Hydrazide Substituent | Aldehyde/Ketone | Solvent | Yield (%) | Reference |
| 3-phenyl-1H-pyrazole-4-carbohydrazide | Benzaldehyde | Ethanol | >90% | [7] |
| 3-phenyl-1H-pyrazole-4-carbohydrazide | 4-Nitrobenzaldehyde | Ethanol | >92% | [7] |
| 3-phenyl-1H-pyrazole-4-carbohydrazide | Acetophenone | Ethanol | >85% | [7] |
| Galloyl Hydrazide Derivative | Substituted Ketones | DMF/POCl₃ | 60-75% | [7] |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.
Cyclization Reactions: Forging New Heterocyclic Rings
The true synthetic power of pyrazole hydrazides is revealed in their ability to act as precursors for a variety of other heterocyclic systems. The N-C-N-N backbone is perfectly primed for cyclization.
The hydrazide group can serve as the dinucleophilic component in a classical Knorr pyrazole synthesis by reacting with a 1,3-dicarbonyl compound.[6][8] This powerful reaction constructs a new pyrazole ring, leading to bis-pyrazole derivatives.
Mechanistic Insight: The reaction begins with the formation of a hydrazone intermediate by condensation of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack from the remaining amide nitrogen onto the second carbonyl group, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrazole ring.[3]
Experimental Protocol: Knorr Synthesis of a Bis-Pyrazole
-
Mixing: Combine the pyrazole hydrazide (1.0 eq.) and a 1,3-dicarbonyl compound like acetylacetone or ethyl acetoacetate (1.0 eq.) in glacial acetic acid or ethanol.
-
Heating: Heat the mixture at reflux for 4-8 hours. The acetic acid acts as both the solvent and an acid catalyst.
-
Precipitation: Upon cooling, the product often precipitates from the solution.
-
Isolation and Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure bis-pyrazole product.
Caption: Knorr synthesis pathway to bis-pyrazole derivatives.
Pyrazole hydrazides are common starting materials for 1,3,4-oxadiazoles and 1,2,4-triazoles, two other five-membered heterocycles of significant interest in drug discovery.
-
1,3,4-Oxadiazoles: This is typically a two-step process. First, the pyrazole hydrazide is acylated as described in section 2.1. The resulting N-acylhydrazide is then subjected to dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
1,2,4-Triazoles: Reaction of the pyrazole hydrazide with an isothiocyanate yields a thiosemicarbazide intermediate. This intermediate can be cyclized under basic conditions (e.g., NaOH or KOH) to form a triazole-thiol derivative.[9]
Conclusion
The hydrazide group is a powerful and versatile functional handle that significantly enhances the synthetic utility of the pyrazole scaffold. Its predictable reactivity allows for straightforward acylation, sulfonylation, and condensation reactions, providing direct access to diverse libraries of compounds for biological screening. More importantly, it serves as a robust and reliable precursor for the construction of more complex heterocyclic systems, including other pyrazoles, oxadiazoles, and triazoles. A thorough understanding of the mechanisms and protocols outlined in this guide enables researchers to strategically design and execute synthetic routes to novel pyrazole-based molecules with high potential for drug development and materials science applications.
References
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ResearchGate. (n.d.). New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. Retrieved from [Link]
-
Al-Amiery, A. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Belskaya, N. P., Dehaen, W., & Bakulev, V. A. (2010). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from [Link]
-
IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Investigation of Pyrazole Compounds. VIII.1Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of Pyrazole Acetohydrazides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole acetohydrazides represent a pivotal class of heterocyclic compounds with broad-spectrum applications in medicinal chemistry and drug development. Their inherent biological activities are intrinsically linked to their structural integrity. This guide provides a comprehensive overview of the critical factors influencing the stability of pyrazole acetohydrazides, detailing potential degradation pathways and offering evidence-based best practices for their storage and handling. By synthesizing insights from established stability testing protocols and the fundamental chemistry of both the pyrazole core and the acetohydrazide functional group, this document serves as an essential resource for ensuring the long-term viability and reliability of these valuable molecules in a research and development setting.
Introduction: The Significance of Pyrazole Acetohydrazides in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore present in a variety of therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The incorporation of an acetohydrazide moiety (-NHNHCOCH₃) can further enhance the pharmacological profile of these compounds, making pyrazole acetohydrazides a subject of intense interest in the pursuit of novel therapeutics.[2]
However, the successful development of any drug candidate hinges on a thorough understanding of its chemical stability. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic properties. This guide, therefore, addresses the critical need for a detailed understanding of the stability and optimal storage conditions for pyrazole acetohydrazides.
The Chemical Landscape of Pyrazole Acetohydrazides: Inherent Stability and Potential Liabilities
The overall stability of a pyrazole acetohydrazide is a composite of the individual stabilities of the pyrazole ring and the acetohydrazide side chain, as well as any potential interactions between them.
The Robust Pyrazole Core
The pyrazole ring is an aromatic heterocycle, which confers a significant degree of stability. It is generally resistant to oxidation and reduction under typical conditions.[3] Electrophilic substitution reactions tend to occur at the 4-position, while nucleophilic attacks are more likely at the 3 and 5-positions.[1][4] This inherent stability of the pyrazole core provides a solid foundation for the overall stability of the molecule.
The Reactive Acetohydrazide Moiety
In contrast to the pyrazole ring, the acetohydrazide functional group presents several potential routes for degradation. The lone pair of electrons on the terminal nitrogen atom makes it nucleophilic and susceptible to certain reactions.[5]
Key Degradation Pathways for the Acetohydrazide Group:
-
Hydrolysis: The amide bond within the acetohydrazide is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield a pyrazole carboxylic acid and acetylhydrazine. Studies on similar hydrazide-based conjugates have shown that they are increasingly stable as the pH approaches neutrality.[6][7] The rate of hydrolysis can be influenced by the electronic nature of the pyrazole ring.
-
Oxidation: Hydrazides can be oxidized to form various products, including diazenes.[8][9] This process can be facilitated by exposure to atmospheric oxygen, metal ions, or oxidizing agents.[10]
-
Enzymatic Degradation: Certain enzymes, such as hydrazidases, can catalyze the hydrolysis of the acylhydrazide, converting it to the corresponding carboxylic acid and hydrazine derivative.[11] While primarily a concern in biological systems, the potential for microbial contamination during storage should not be overlooked.
Recommended Storage and Handling Conditions
Based on the chemical liabilities of the acetohydrazide moiety, the following storage conditions are recommended to ensure the long-term stability of pyrazole acetohydrazides.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower for long-term storage. | Low temperatures significantly reduce the rates of hydrolytic and oxidative degradation. For short-term storage, 2-8°C may be acceptable, but requires validation. |
| Light | Protect from light. | Exposure to UV or visible light can provide the energy to initiate photolytic degradation pathways. Amber vials or storage in the dark are recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation. |
| Humidity | Store in a desiccated environment. | Moisture can facilitate hydrolysis of the acetohydrazide linkage. Use of desiccants or a dry box is advised. |
| pH (for solutions) | Maintain at a neutral pH (around 7). | Hydrazides are most stable at neutral pH, with increased rates of hydrolysis under acidic or basic conditions.[6][7] Aqueous solutions should be prepared fresh and are not recommended for long-term storage.[12] |
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of a pyrazole acetohydrazide involves subjecting the compound to a series of stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15] These "forced degradation" studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products of a pyrazole acetohydrazide under various stress conditions.
Materials:
-
Pyrazole acetohydrazide sample
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers for HPLC mobile phase
-
HPLC system with a UV detector (and preferably a mass spectrometer)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the pyrazole acetohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 8 hours).
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
Withdraw aliquots at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid pyrazole acetohydrazide in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 7 days).
-
At various time points, dissolve a known amount of the solid in the initial solvent and dilute for HPLC analysis.
-
-
Photostability:
-
Expose the solid pyrazole acetohydrazide to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[16]
-
Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.
-
If significant degradation is observed, use techniques like LC-MS and NMR to identify the structure of the degradation products.
-
Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is a validated analytical method that can accurately quantify the decrease in the concentration of the active compound and the increase in the concentration of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[16]
Logical Approach to Method Development
Caption: HPLC Method Development Strategy.
Key considerations for developing a stability-indicating HPLC method:
-
Column Chemistry: A C18 column is a good starting point, but other stationary phases (e.g., phenyl-hexyl, polar-embedded) should be screened to achieve optimal selectivity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve both the parent compound and its more polar degradation products.[16]
-
Detection: A UV detector is commonly used. The detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
The stability of pyrazole acetohydrazides is a critical parameter that must be thoroughly understood and controlled to ensure the quality, efficacy, and safety of these promising compounds in drug development. While the pyrazole core is generally stable, the acetohydrazide moiety is susceptible to hydrolysis and oxidation. Strict adherence to appropriate storage conditions, including low temperature, protection from light and moisture, and an inert atmosphere, is paramount. Furthermore, the implementation of systematic forced degradation studies and the development of validated stability-indicating analytical methods are essential for characterizing the stability profile of any new pyrazole acetohydrazide derivative. The insights and protocols provided in this guide offer a robust framework for researchers and scientists to maintain the integrity of their compounds and to generate the reliable data necessary for advancing their research and development programs.
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (n.d.). Retrieved from [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2019). Molecules, 24(18), 3292. Available from: [Link]
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Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Available from: [Link]
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Hydrazide synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. (2018). Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Available from: [Link]
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Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). The Journal of Organic Chemistry. Available from: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Available from: [Link]
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Process of hydrazine hydrate production by acetone azine hydrolysis via catalytic distillation. (2012). Chemical Engineering (China). Available from: [Link]
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The Versatile Scaffold of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. This technical guide delves into the synthesis, characterization, and therapeutic potential of a key derivative: 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide. This compound serves as a crucial building block for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. We will explore the strategic considerations behind its synthesis, provide detailed analytical protocols for its characterization, and discuss the promising biological activities associated with this versatile core, underpinned by evidence from closely related analogs and the broader class of pyrazole-containing compounds.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The incorporation of an acetohydrazide moiety at the N-1 position of the 3-methylpyrazole ring introduces a reactive handle for further molecular elaboration, making this compound a highly valuable intermediate for constructing libraries of potential drug candidates. This guide will provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this scaffold in their drug development programs.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound is a well-established, two-step process that is both efficient and scalable. The underlying logic of this synthetic route is the initial construction of the stable pyrazole-acetate ester, followed by a nucleophilic acyl substitution to generate the desired hydrazide.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
The initial step involves the N-alkylation of 3-methyl-1H-pyrazole with an appropriate ethyl haloacetate, typically ethyl bromoacetate. The choice of base and solvent is critical for achieving a high yield and minimizing side reactions. A strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is highly effective for deprotonating the pyrazole nitrogen, thereby activating it for nucleophilic attack on the electrophilic carbon of ethyl bromoacetate.[3] Alternatively, a weaker base like potassium carbonate (K2CO3) in a solvent such as acetonitrile can also be employed, often requiring heating to drive the reaction to completion.
Detailed Protocol:
-
To a stirred suspension of sodium hydride (0.075 mol) in dry DMF (30 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methyl-1H-pyrazole (0.069 mol) in dry DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (0.07 mol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
The second and final step is the hydrazinolysis of the synthesized ester. This reaction involves the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the acetohydrazide. This conversion is typically carried out in an alcoholic solvent, such as ethanol, and often requires refluxing to ensure complete reaction.[4]
Detailed Protocol:
-
Dissolve the ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (0.05 mol) in ethanol (25 mL).
-
To this solution, add hydrazine hydrate (0.05 mol) dropwise with stirring.[4]
-
Reflux the reaction mixture for 3 hours at approximately 70°C.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it over crushed ice.[4]
-
Collect the resulting solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Spectroscopic Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic data, inferred from closely related analogs, are expected for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the various protons in the molecule. The methyl group on the pyrazole ring should appear as a singlet. The methylene protons of the acetyl group will also be a singlet. The two protons on the pyrazole ring will appear as doublets. The NH and NH₂ protons of the hydrazide moiety will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Characteristic signals are expected for the methyl carbon, the methylene carbon, the carbonyl carbon, and the carbons of the pyrazole ring.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups. Expected characteristic absorption bands include:
-
N-H stretching vibrations from the hydrazide group.
-
C=O stretching of the amide carbonyl.
-
C=N and C=C stretching vibrations from the pyrazole ring.
-
C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of this compound.
Biological Activities and Therapeutic Potential
The this compound scaffold is a precursor to a wide range of derivatives with significant therapeutic potential. The primary areas of interest for this class of compounds are in antimicrobial and anticancer applications.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial activity of pyrazole derivatives.[5] The incorporation of the acetohydrazide moiety allows for the synthesis of various Schiff bases and other heterocyclic derivatives, which have shown promising activity against a spectrum of bacterial and fungal pathogens.[6] For instance, derivatives of acetohydrazide-linked pyrazoles have been found to be efficient antimicrobial agents.[6] Structure-activity relationship (SAR) studies on related compounds have indicated that the introduction of electron-withdrawing groups can enhance the antimicrobial potential.[7]
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Once solidified, inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent).
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of pyrazole acetohydrazides have been investigated for their cytotoxic effects against various cancer cell lines.[8] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. The versatility of the acetohydrazide group allows for the creation of a diverse library of compounds for screening and optimization of anticancer activity.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Future Directions
The this compound core provides a rich platform for SAR studies. The hydrazide functionality is a key point for diversification. Condensation with various aldehydes and ketones can lead to a wide array of hydrazones, which have shown a broad spectrum of biological activities.[6] Cyclization reactions of the hydrazide can also lead to the formation of other heterocyclic rings, such as oxadiazoles and triazoles, further expanding the chemical space for drug discovery.
The future development of this scaffold will likely focus on:
-
Library Synthesis: The generation of large, diverse libraries of derivatives for high-throughput screening.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the active compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.
Conclusion
The this compound scaffold is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, coupled with the potential for extensive chemical modification, makes it an attractive starting point for the development of novel antimicrobial and anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological potential of this important core structure. It is our hope that the information and protocols presented herein will serve as a valuable resource for researchers and scientists dedicated to the discovery of new and effective therapeutics.
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The Versatile Scaffold: A Technical Guide to 3-Methyl-1H-Pyrazole Derivatives
Abstract
The 3-methyl-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention across diverse scientific disciplines. Its unique structural features and synthetic accessibility have made it a cornerstone in the design and development of novel compounds with wide-ranging applications. This in-depth technical guide provides a comprehensive literature review of 3-methyl-1H-pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the key synthetic methodologies, spectroscopic signatures, and the ever-expanding applications of these compounds in medicinal chemistry, agrochemicals, and material science. This guide aims to be a valuable resource, offering not only a thorough overview of the field but also practical, field-proven insights and detailed experimental protocols to empower further research and innovation.
Introduction: The Enduring Appeal of the Pyrazole Nucleus
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their inherent chemical properties, including their ability to participate in hydrogen bonding and coordinate with metal ions, make them highly attractive building blocks in chemical synthesis. The introduction of a methyl group at the 3-position of the pyrazole ring, creating the 3-methyl-1H-pyrazole scaffold, provides a simple yet influential modification that significantly impacts the molecule's steric and electronic properties. This seemingly minor addition has paved the way for the development of a vast library of derivatives with tailored functionalities.
The versatility of the 3-methyl-1H-pyrazole core lies in its amenability to substitution at various positions of the ring, allowing for the fine-tuning of its physicochemical and biological properties. This has led to their prominent role in the development of pharmaceuticals, crop protection agents, and advanced materials. This guide will explore the fundamental chemistry and diverse applications of this remarkable class of compounds.
Synthetic Strategies for 3-Methyl-1H-Pyrazole Derivatives
The construction of the 3-methyl-1H-pyrazole ring is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[1][2] Variations of this method and other synthetic routes provide access to a wide array of substituted 3-methyl-1H-pyrazoles.
The Knorr Pyrazole Synthesis: A Workhorse Reaction
The Knorr synthesis is a robust and widely employed method for the preparation of pyrazoles. For the synthesis of 3-methyl-1H-pyrazole derivatives, a common starting material is a β-ketoester, such as ethyl acetoacetate, which reacts with a hydrazine to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
-
Reactants: Ethyl acetoacetate and phenylhydrazine.
-
Procedure:
-
In a round-bottom flask, combine 1 ml of ethyl acetoacetate and 0.88 ml of phenylhydrazine.
-
Mix the reactants well and heat the mixture for 1.5 hours.
-
After cooling, add petroleum ether to the flask to precipitate the product.
-
Transfer the contents to a beaker and allow the product to solidify completely.
-
Scrape the solid product from the beaker and dry it thoroughly.[1]
-
The mechanism of the Knorr synthesis involves the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Other Synthetic Methodologies
While the Knorr synthesis is prevalent, other methods offer alternative pathways to 3-methyl-1H-pyrazole derivatives. These include:
-
Reaction of α,β-unsaturated ketones (chalcones) with hydrazines: This method is particularly useful for the synthesis of 1,3,5-trisubstituted pyrazoles.
-
[3+2] Cycloaddition reactions: Dipolar cycloadditions of diazo compounds with alkynes can also yield pyrazole rings.
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Spectroscopic Characterization
The structural elucidation of 3-methyl-1H-pyrazole derivatives relies heavily on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectra of 3-methyl-1H-pyrazole derivatives typically show a characteristic singlet for the methyl protons in the region of δ 2.0-2.5 ppm. The chemical shifts of the pyrazole ring protons are dependent on the substitution pattern. For instance, in 3-methyl-1-phenyl-1H-pyrazole, the C4-H proton appears as a singlet around δ 6.25 ppm, while the C5-H proton resonates further downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework. The methyl carbon typically appears at approximately 10-15 ppm. The chemical shifts of the pyrazole ring carbons are sensitive to the electronic environment created by the substituents.
-
Infrared Spectroscopy: The IR spectra of 3-methyl-1H-pyrazole derivatives exhibit characteristic absorption bands. The C=N stretching vibration is typically observed in the range of 1500-1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are also readily identifiable.
-
Mass Spectrometry: Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
Applications of 3-Methyl-1H-pyrazole Derivatives
The unique structural and electronic properties of 3-methyl-1H-pyrazole derivatives have led to their widespread application in various fields.
Medicinal Chemistry
The 3-methyl-1H-pyrazole scaffold is a common feature in many biologically active molecules, exhibiting a broad spectrum of pharmacological activities.
-
Anticancer Activity: Numerous 3-methyl-1H-pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Some derivatives have shown significant cytotoxicity against various cancer cell lines. For example, certain 1,3,4-trisubstituted pyrazole derivatives have demonstrated potent inhibitory effects on cancer cell lines such as H460, MCF-7, and A549, with IC50 values in the low micromolar range.[3] Another study reported that a 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivative exhibited potent activity against the MDA-MB-468 triple-negative breast cancer cell line with an IC50 value of 6.45 µM after 48 hours.[4]
-
Antimicrobial Activity: The pyrazole nucleus is also a key component of many antimicrobial agents. Derivatives incorporating the 3-methyl-1H-pyrazole moiety have shown promising activity against a range of bacteria and fungi. For instance, certain pyrazole-based sulfonamide derivatives have displayed high antibacterial activity against B. subtilis with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL.[5] Another study highlighted pyrazole derivatives with potent anti-MRSA activity, with MIC values down to 4 μg/ml.[6]
| Compound Class | Biological Activity | Reported Values | Reference |
| Pyrazole-carboxamide derivatives | Anticancer | IC50: 0.75 - 4.21 µM (H460, MCF-7, A549) | [3] |
| Dihydropyrazole derivative | Anticancer | IC50: 6.45 µM (MDA-MB-468) | [4] |
| Pyrazole sulfonamides | Antibacterial | MIC: 1 µg/mL (B. subtilis) | [5] |
| Thiazolo-pyrazole derivatives | Antibacterial | MIC: 4 µg/mL (MRSA) | [6] |
Agrochemicals
In the field of agriculture, 3-methyl-1H-pyrazole derivatives have been successfully developed as active ingredients in herbicides and fungicides. Their ability to interfere with essential biological processes in weeds and fungi makes them valuable tools for crop protection. For example, some pyrazole derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, leading to their herbicidal activity.
Material Science
The coordinating ability of the pyrazole ring has been exploited in the development of novel materials with interesting optical and electronic properties.
-
Coordination Polymers and Metal Complexes: 3-Methyl-1H-pyrazole derivatives can act as ligands to form coordination polymers and metal complexes.[7] These materials can exhibit properties such as luminescence, which makes them potentially useful in applications like organic light-emitting diodes (OLEDs).[1][8] The development of OLEDs relies on materials that can efficiently convert electrical energy into light.[9][10][11]
-
Corrosion Inhibitors: The presence of nitrogen atoms with lone pairs of electrons allows 3-methyl-1H-pyrazole derivatives to adsorb onto metal surfaces and form a protective layer, thereby inhibiting corrosion. Studies have shown that some derivatives can achieve high inhibition efficiencies. For example, certain pyrazole derivatives have demonstrated corrosion inhibition efficiencies of over 90% for mild steel in acidic media.[12][13] Specifically, 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO) showed inhibition efficiencies of 92.28% and 88.14%, respectively, for mild steel in 1 M H2SO4.[14]
Caption: Diverse applications of 3-methyl-1H-pyrazole derivatives.
Conclusion and Future Perspectives
The 3-methyl-1H-pyrazole scaffold continues to be a fertile ground for chemical innovation. Its synthetic tractability and the diverse functionalities that can be introduced onto the pyrazole ring have solidified its importance in medicinal chemistry, agrochemicals, and material science. The ongoing exploration of new synthetic methodologies will undoubtedly lead to the discovery of novel derivatives with enhanced properties. In the pharmaceutical arena, the development of more selective and potent 3-methyl-1H-pyrazole-based drugs remains a key objective. In material science, the design of new ligands for advanced materials with tailored optical and electronic properties holds great promise. As our understanding of the structure-activity and structure-property relationships of these compounds deepens, the potential for creating highly functionalized molecules for specific applications will continue to expand, ensuring that the 3-methyl-1H-pyrazole core remains a central theme in chemical research for years to come.
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ACS Omega. (2022). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]
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Methodological & Application
Application Note & Experimental Protocol: A Streamlined Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a valuable heterocyclic building block in medicinal chemistry. Pyrazole derivatives are integral to numerous pharmacologically active compounds, and their functionalization into acetohydrazides opens pathways for creating diverse molecular libraries for drug discovery.[1] This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, reliable, and efficient methodology. The procedure begins with the N-alkylation of 3-methyl-1H-pyrazole with ethyl chloroacetate to yield the intermediate ester, followed by its conversion to the target acetohydrazide via reaction with hydrazine hydrate.
Introduction: The Significance of Pyrazole Acetohydrazides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory (Celecoxib) to anticancer and antimicrobial agents.[1][2] The acetohydrazide moiety (-NHNHC(=O)CH₂) is a versatile functional group, often used as a key synthon for constructing more complex heterocyclic systems like oxadiazoles, triazoles, and other pyrazole derivatives.[3][4] The combination of these two pharmacophores in this compound creates a molecule of significant interest for generating novel compounds with potential therapeutic activities. This guide provides a robust protocol grounded in established chemical principles to facilitate its synthesis.
Synthesis Overview
The synthesis is performed in two sequential steps:
-
Step A: N-Alkylation. Synthesis of the intermediate, ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate, via the reaction of 3-methyl-1H-pyrazole with ethyl chloroacetate.
-
Step B: Hydrazinolysis. Conversion of the synthesized ester into the final product, this compound, using hydrazine hydrate.
The overall reaction scheme is depicted below:
Sources
Application Notes and Protocols for In Vitro Evaluation of Pyrazole Derivatives' Anti-inflammatory Activity
Introduction
Inflammation is a fundamental, complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. This cascade is orchestrated by a host of chemical mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] Key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are pivotal in the synthesis of prostaglandins and leukotrienes, respectively, making them prime therapeutic targets.[1][2] While acute inflammation is beneficial, chronic inflammation can lead to various diseases, including rheumatoid arthritis and inflammatory bowel disease.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily function by inhibiting COX enzymes.[1][3] However, non-selective NSAIDs can cause significant gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform, which is vital for physiological functions.[3][4] This has driven the search for new anti-inflammatory agents with improved efficacy and safety profiles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the detailed protocols for a panel of robust in vitro assays designed to characterize the anti-inflammatory activity of novel pyrazole derivatives.
Key Signaling Pathways in Inflammation
Understanding the underlying molecular pathways is critical for interpreting assay results. The arachidonic acid cascade is a central pathway in inflammation, where the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane. This substrate is then metabolized by COX and LOX enzymes.
Arachidonic Acid Cascade
The diagram below illustrates how arachidonic acid is converted into pro-inflammatory prostaglandins and leukotrienes by COX and LOX enzymes, respectively. Pyrazole derivatives can intervene by inhibiting these key enzymes.
Caption: Arachidonic acid inflammatory cascade.
Part 1: Enzyme-Based Assays
Enzyme-based assays provide a direct measure of a compound's ability to inhibit key inflammatory enzymes. They are crucial for initial screening and for determining mechanism of action and selectivity.
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle of the Assay: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a blue color with an absorbance maximum between 590-611 nm.[7] By running the assay with purified COX-1 and COX-2 enzymes separately, the selectivity of the pyrazole derivative can be determined.[3][4]
Experimental Protocol (Colorimetric): This protocol is adapted from commercially available kits.[7]
-
Reagent Preparation:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare from a 10X stock.
-
Heme: Dilute the stock solution in Assay Buffer as per the manufacturer's instructions.
-
Enzymes (Ovine COX-1 / Human Recombinant COX-2): Thaw on ice and dilute with Assay Buffer to the working concentration just before use.
-
Arachidonic Acid (Substrate): Prepare a working solution (e.g., 1.1 mM) by mixing with potassium hydroxide and diluting with HPLC-grade water.[7]
-
Test Compound: Prepare a stock solution of the pyrazole derivative in DMSO. Create a dilution series to determine the IC₅₀.
-
Positive Controls: Prepare solutions of a non-selective inhibitor (e.g., Diclofenac) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL Assay Buffer and 10 µL diluted Heme.
-
100% Initial Activity (Control) Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of vehicle (DMSO).
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test pyrazole derivative at various concentrations.
-
Positive Control Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the standard inhibitor.
-
-
Reaction Initiation and Measurement:
-
Incubate the plate for 5 minutes at 37°C.
-
Add 10 µL of colorimetric substrate (e.g., TMPD).
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Shake the plate for 1-2 minutes.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Calculate the Selectivity Index (SI) : SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivative X | 25.5 | 0.85 | 30.0 |
| Celecoxib (Control) | 82[3] | 6.8[3] | 0.08 |
| Diclofenac (Control) | 0.06[4] | 0.40[4] | 0.15 |
Lipoxygenase (LOX) Inhibition Assay
Principle of the Assay: This assay measures the activity of lipoxygenase (typically soybean 15-LOX, which is homologous to mammalian LOX) by detecting the hydroperoxides produced during the lipoxygenation of a fatty acid substrate like linoleic or arachidonic acid.[8][9] The hydroperoxides are detected using a chromogen that produces a colored product upon reaction, which can be measured spectrophotometrically at 490-500 nm.[10][11] Inhibition of the enzyme results in a decreased colorimetric signal.
Experimental Protocol (Colorimetric): This protocol is based on commercially available kits.[9][10][11]
-
Reagent Preparation:
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4): Prepare from a 10X stock.
-
Enzyme (e.g., Soybean Lipoxygenase): Dilute to the working concentration in Assay Buffer.
-
Substrate (Linoleic or Arachidonic Acid): Prepare a 1 mM working solution by mixing the stock with potassium hydroxide and diluting with HPLC-grade water.[10][11]
-
Test Compound: Prepare a stock solution of the pyrazole derivative in a suitable solvent (DMSO, ethanol). Create a dilution series.
-
Positive Control: Use a known LOX inhibitor like Nordihydroguaiaretic acid (NDGA).[8][11]
-
-
Assay Procedure (96-well plate format):
-
Blank Wells: Add 100 µL Assay Buffer.
-
100% Initial Activity Wells: Add 90 µL of LOX enzyme and 10 µL of vehicle (solvent).
-
Inhibitor Wells: Add 90 µL of LOX enzyme and 10 µL of the test pyrazole derivative at various concentrations.
-
Positive Control Wells: Add 90 µL of LOX enzyme and 10 µL of NDGA solution.
-
-
Reaction Initiation and Measurement:
-
Incubate the plate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells except the blanks.
-
Stop the reaction and develop the color by adding 100 µL of Chromogen solution to each well.
-
Shake the plate for an additional 5 minutes.
-
Read the absorbance at 490-500 nm using a plate reader.[10][11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the COX assay.
-
Determine the IC₅₀ value for LOX inhibition.
-
Data Presentation:
| Compound | 5-LOX IC₅₀ (µM) |
| Pyrazole Derivative Y | 5.2 |
| NDGA (Control) | 1.5 |
Part 2: Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on intact cells. The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation in vitro because it produces significant amounts of inflammatory mediators upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[12][13][14]
Cell-Based Assay Workflow
The general workflow involves culturing RAW 264.7 cells, pre-treating them with the test compound, stimulating inflammation with LPS, and then measuring the resulting inflammatory mediators in the cell culture supernatant.
Caption: General workflow for cell-based inflammation assays.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle of the Assay: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like LPS, leading to the production of large quantities of nitric oxide (NO).[13] NO is a highly reactive molecule with a short half-life, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) anions in the cell culture medium.[12] The Griess assay is a simple colorimetric method that quantifies nitrite concentration as an indicator of NO production.[12][13] The Griess reagent converts nitrite into a purple azo compound whose absorbance can be measured at 540-550 nm.[12][14]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[14][15]
-
Remove the medium and replace it with fresh medium containing various concentrations of the pyrazole derivative. Incubate for 1-2 hours.
-
Add LPS (final concentration of 1 µg/mL) to all wells except the vehicle control.[14]
-
Incubate for an additional 24 hours.
-
Critical: In a parallel plate, perform a cell viability assay (e.g., MTT or XTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[14][15]
-
-
Griess Reaction:
-
After incubation, carefully transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.[13][14]
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[12][14]
-
Add 100 µL of the Griess Reagent to each well containing supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM).[15]
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
-
Determine the % inhibition of NO production for each compound concentration relative to the LPS-only treated cells and calculate the IC₅₀.
-
Pro-inflammatory Cytokine Production Assay (ELISA)
Principle of the Assay: LPS stimulation of RAW 264.7 cells triggers the release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[16][17][18] The concentration of these specific cytokines in the cell culture supernatant can be accurately quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). In a sandwich ELISA, a capture antibody specific to the cytokine is coated onto the wells of a 96-well plate. The supernatant is added, and the cytokine binds to the antibody. A second, detection antibody (conjugated to an enzyme like HRP) is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.[19][20]
Experimental Protocol:
-
Sample Collection:
-
Use the same cell culture supernatants collected from the NO assay experiment (or a replicate experiment). Supernatants can be stored at -80°C if not used immediately.[19]
-
-
ELISA Procedure (General guideline, follow specific kit instructions):
-
The procedure is performed for each cytokine (TNF-α, IL-6, IL-1β) using a specific ELISA kit.[18][20]
-
Coating: (If not using a pre-coated plate) Coat a 96-well plate with the capture antibody and incubate overnight. Wash the plate.
-
Blocking: Add a blocking buffer to prevent non-specific binding and incubate. Wash the plate.
-
Sample Incubation: Add 100 µL of standards (recombinant cytokine) and samples (cell supernatants) to the wells. Incubate for 2 hours at room temperature.[21] Wash the plate.
-
Detection Antibody: Add the biotin-conjugated detection antibody. Incubate for 1 hour.[22] Wash the plate.
-
Enzyme Conjugate: Add Streptavidin-HRP (horseradish peroxidase). Incubate for 30 minutes.[22] Wash the plate.
-
Substrate Development: Add the substrate (e.g., TMB). Incubate in the dark for 15-30 minutes until a color develops.[19]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.
-
-
Measurement and Data Analysis:
-
Read the absorbance at 450 nm.[23]
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
-
Calculate the cytokine concentration in each sample from the standard curve.
-
Determine the % inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells and calculate the IC₅₀.
-
Data Presentation:
| Compound | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | IL-1β IC₅₀ (µM) |
| Pyrazole Derivative Z | 12.3 | 15.8 | 18.1 |
| Dexamethasone (Control) | 0.5 | 1.1 | 0.8 |
Integrated Data Analysis and Interpretation
A comprehensive anti-inflammatory profile for a pyrazole derivative is built by integrating the data from all assays.
-
Potency: The IC₅₀ values from each assay indicate the potency of the compound. Lower IC₅₀ values signify higher potency.
-
Mechanism of Action:
-
Strong inhibition in the COX-2 assay with a high selectivity index (>10) suggests a selective COX-2 inhibitor mechanism, similar to Celecoxib.
-
Potent inhibition in both COX and LOX assays indicates a dual inhibitor, which may offer a broader anti-inflammatory effect.[2]
-
Weak activity in enzyme assays but strong inhibition of NO and cytokine production in cell-based assays suggests the compound may act further downstream, possibly by inhibiting signaling pathways like NF-κB, rather than directly targeting the enzymes.[2]
-
-
Safety Profile: A high COX-1 IC₅₀ value (low inhibition) is desirable, as it predicts a lower risk of gastrointestinal side effects. Verifying that the compound is not cytotoxic at its effective concentrations in the cell viability assay is a critical checkpoint.
By systematically applying this panel of in vitro assays, researchers can efficiently screen and characterize the anti-inflammatory potential of novel pyrazole derivatives, enabling data-driven decisions for advancing the most promising candidates into further preclinical development.
References
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NCI Cancer Nanotechnology Laboratory. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI CPTAC Assay Portal. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of King Saud University - Science, 33(1), 101235. Retrieved from [Link]
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ResearchGate. (n.d.). Cytokine release in RAW264.7 and J774.1 cells stimulated with LPS. Retrieved from [Link]
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ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
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Jo, M.-J., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants, 8(10), 485. Retrieved from [Link]
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ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]
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Severa, M., et al. (2019). Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs. Data in Brief, 25, 104230. Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). Retrieved from [Link]
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- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
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Application Note and Protocol for the Purification of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide by Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide via recrystallization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require high-purity samples of this compound for their studies. The protocol herein is designed to be a self-validating system, explaining the scientific principles behind each step to ensure both reproducibility and a thorough understanding of the purification process.
Introduction: The Critical Role of Purity for Pyrazole-Containing Compounds
This compound is a heterocyclic compound featuring both a pyrazole ring and a hydrazide functional group. Such molecules are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] The pyrazole moiety is a common scaffold in numerous pharmaceuticals, while the hydrazide group can act as a key pharmacophore or a versatile synthetic handle.
This guide provides a robust, step-by-step protocol for the recrystallization of this compound, developed based on established principles for the purification of hydrazide and pyrazole derivatives.[4][5][6]
Materials and Apparatus
Materials:
-
Crude this compound
-
Reagent-grade solvents for screening (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof)
-
Deionized water
-
Celpure® or activated charcoal (optional, for colored impurities)
-
Filter paper (qualitative and quantitative)
Apparatus:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Glass funnel
-
Spatulas
-
Watch glasses
-
Melting point apparatus
-
Analytical balance
-
Drying oven or vacuum desiccator
Experimental Protocol: A Step-by-Step Guide to High Purity
This protocol is divided into two main stages: solvent screening to identify the optimal recrystallization solvent, followed by the bulk recrystallization procedure.
Part A: Critical Solvent Selection
The success of any recrystallization is heavily dependent on the choice of solvent. The ideal solvent should:
-
Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).
-
Have very low solubility for the product at low temperatures (e.g., 0-4 °C).
-
Either not dissolve the impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.
-
Be chemically inert with respect to the product.
-
Be volatile enough to be easily removed from the purified crystals.
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature, agitating the mixture after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the mixture in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Solvent Selection Table:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Notes |
| Ethanol | Low | High | Good | Often a good first choice for hydrazides and pyrazoles.[5][7] |
| Methanol | Low to Moderate | High | Good | Similar to ethanol, may be more effective for certain impurities.[4][8] |
| Water | Very Low | Moderate to High | May be suitable, or used in a mixed solvent system. | |
| Acetonitrile | Low | High | Good | Can be effective for moderately polar compounds.[9] |
| Ethanol/Water | Very Low | High | Excellent | A mixed solvent system can fine-tune solubility. |
| Ethyl Acetate | Low | Moderate | Variable | Test for suitability. |
Based on the properties of similar compounds, an ethanol/water or methanol/water mixture is often an excellent starting point for recrystallization.
Part B: Bulk Recrystallization Workflow
The following workflow is a general procedure. The exact volumes of solvent will depend on the purity of the crude material and the solvent system chosen in Part A.
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (from Part A) in small portions while heating the mixture on a hot plate with stirring. Continue adding the solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal or Celpure® to the solution and then bring it back to a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Gravity Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization. Use a pre-warmed funnel and receiving flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. It is important that the solvent is cold to minimize the loss of the product.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point, or in a desiccator.
-
Purity Assessment: Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point range (typically 1-2 °C). Compare this to the melting point of the crude material, which will likely be lower and have a broader range. Further analytical techniques such as NMR or HPLC can be used for a more detailed purity analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Lower the temperature of the solution before it becomes saturated. Add a co-solvent that reduces the solubility of the compound. |
| No crystals form upon cooling | Too much solvent was used. The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Low recovery of pure product | Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored | Colored impurities are present. | Use activated charcoal during the recrystallization process as described in the protocol. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Avoid inhaling dust from the crude or purified compound.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath where possible, and never heat a closed system.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
- Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]
-
Beyzaei, H., Sheikh, S., Shiri, F., & Aryan, R. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. DOI:10.1039/D5RA01286D. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Retrieved from [Link]
-
Gomktsyan, et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry. Retrieved from [Link]
-
NIH. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(2-pyridyl)ethylidene]acetohydrazide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]
Sources
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- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | MDPI [mdpi.com]
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- 4. jetir.org [jetir.org]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
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- 8. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mastering the Purification of Pyrazole Hydrazides: A Detailed Guide to Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of pyrazole hydrazide derivatives using column chromatography. Pyrazole hydrazides are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, often requiring high purity for subsequent applications. Their inherent polarity and hydrogen-bonding capabilities present unique challenges during separation. This guide offers an in-depth exploration of the principles and practical steps for successful purification, from the strategic selection of stationary and mobile phases to advanced troubleshooting. It is designed for researchers, scientists, and drug development professionals seeking to optimize their purification workflows for this important class of molecules.
Introduction: The Purification Challenge of Pyrazole Hydrazides
Pyrazole hydrazides are five-membered heterocyclic compounds containing a pyrazole ring and a hydrazide functional group. This combination of nitrogen-rich moieties imparts a significant degree of polarity and the capacity for strong hydrogen bonding. Consequently, these compounds can exhibit challenging behavior during chromatographic purification, including:
-
Strong Adsorption to Silica Gel: The polar nature of pyrazole hydrazides can lead to very strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in poor elution, broad peaks, and even irreversible adsorption.
-
Tailing Peaks: Hydrogen bonding between the analyte and the stationary phase is a common cause of peak tailing, which diminishes resolution and complicates fraction collection.
-
Solubility Issues: Finding a suitable solvent that effectively dissolves the crude sample for loading onto the column without being too strong of an eluent can be a delicate balance.
Overcoming these challenges requires a systematic and well-reasoned approach to the design of the chromatographic method. This guide will walk you through the necessary steps to develop a robust and efficient purification protocol.
The Strategic Workflow of Pyrazole Hydrazide Purification
A successful purification is not merely a sequence of steps but a logical workflow where each stage informs the next. The following diagram illustrates the interconnected process, from initial analysis to the isolation of the pure compound.
Caption: Logical workflow for pyrazole hydrazide purification.
Experimental Protocols
Phase 1: Pre-Chromatography Method Development
The foundation of a successful column separation is laid with preliminary analysis using Thin-Layer Chromatography (TLC).[1][2] TLC is an invaluable tool for determining the optimal solvent system for your column.[2]
Protocol 3.1.1: TLC Analysis and Mobile Phase Selection
-
Prepare the Sample: Dissolve a small amount of the crude pyrazole hydrazide mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of a non-polar and a polar solvent. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[3]
-
Visualize the Spots: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Optimize the Solvent System: The ideal mobile phase will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[1] Adjust the polarity of the mobile phase by altering the ratio of the polar to non-polar solvent.[1][4] If the compound remains at the baseline, increase the polarity of the mobile phase. If it runs with the solvent front, decrease the polarity.
| Solvent System Component | Polarity | Typical Use for Pyrazole Hydrazides |
| Non-Polar | ||
| Hexane/Heptane | Very Low | Primary non-polar component.[2] |
| Toluene | Low | Can be used in combination with dichloromethane.[2] |
| Dichloromethane (DCM) | Medium | Often used with more polar solvents like methanol.[5] |
| Polar | ||
| Diethyl Ether | Medium | Used in combination with hexanes.[2] |
| Ethyl Acetate (EtOAc) | Medium-High | A very common polar component with hexanes.[2][3] |
| Acetone | High | Can be used to increase polarity. |
| Methanol (MeOH) | Very High | Used in small percentages to elute highly polar compounds.[5][6] |
Expert Tip: For particularly basic pyrazole hydrazides that may show significant tailing on silica gel, adding a small amount (0.1-1%) of triethylamine (Et3N) or ammonia in methanol to the mobile phase can deactivate the acidic silanol groups and improve peak shape.[6]
Phase 2: Column Chromatography Execution
Protocol 3.2.1: Stationary Phase Selection and Column Packing
-
Choosing the Stationary Phase: For most pyrazole hydrazide purifications, standard silica gel (40-63 µm particle size) is the stationary phase of choice.[1][3] In cases of extreme polarity or instability on silica, alternative stationary phases such as alumina or amino-propyl functionalized silica can be considered.[6][7]
-
Slurry Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed, ensuring it is uniform and free of air bubbles.
-
Add a protective layer of sand on top of the packed silica.
-
Protocol 3.2.2: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude pyrazole hydrazide in a minimal amount of a solvent in which it is highly soluble. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Loading the Sample: Carefully add the dissolved sample or the dried, pre-adsorbed silica onto the top of the column.
-
Elution:
-
Isocratic Elution: If the TLC shows good separation between the desired compound and impurities, you can run the entire column with the optimized mobile phase from your TLC analysis.
-
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution is more effective.[1] Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of the polar solvent (e.g., to 50% ethyl acetate in hexane).[6]
-
Protocol 3.2.3: Fraction Collection
-
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the scale of the purification and the separation of the compounds.
Phase 3: Post-Chromatography Analysis
-
Analyze Fractions: Use TLC to analyze the collected fractions. Spot each fraction on a TLC plate and develop it in the optimized mobile phase.
-
Pool and Concentrate: Combine the fractions that contain the pure desired compound. Remove the solvent using a rotary evaporator to yield the purified pyrazole hydrazide.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute | Mobile phase polarity is too low. Compound is irreversibly adsorbed. | Gradually increase the polarity of the mobile phase.[8] Consider using a more polar solvent like methanol. If the compound is basic, add a small amount of triethylamine.[6] Test for stability on silica; may need to switch to a different stationary phase like alumina.[8] |
| Poor separation/Co-elution | Mobile phase is not optimized. Column was overloaded. | Re-optimize the mobile phase using TLC to maximize the difference in Rf values.[1] Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel mass).[6] |
| Streaking or Tailing Peaks | Strong analyte-stationary phase interaction (e.g., hydrogen bonding). Sample is not stable on silica. | Add a modifier to the mobile phase (e.g., triethylamine for bases, acetic acid for acids).[6] Check for compound stability using 2D TLC.[8] |
| Cracked or channeled column bed | Improper packing of the column. | Ensure a uniform slurry and gentle, consistent pressure during packing. A well-packed column is crucial for good separation. |
| Compound elutes in the solvent front | Mobile phase is too polar. Sample was loaded in too strong of a solvent. | Use a less polar mobile phase. Dissolve the sample in a weaker solvent or use the dry loading method.[9] |
Conclusion
The successful purification of pyrazole hydrazides by column chromatography is an achievable goal that hinges on a systematic approach to method development and a solid understanding of chromatographic principles. By leveraging TLC for mobile phase optimization, making informed choices about the stationary phase, and employing careful technique during column packing and elution, researchers can consistently obtain high-purity compounds. This guide provides the foundational knowledge and practical protocols to navigate the challenges associated with this important class of molecules, ultimately facilitating the advancement of research and drug development.
References
- BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- Columbia University. (n.d.). Column chromatography.
- University of California, Irvine. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
- University of York. (n.d.). Determining a solvent system.
- Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). Royal Society of Chemistry.
- Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Restek. (2019, June 17). Choosing Your LC Stationary Phase.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram.
- Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of University of Shanghai for Science and Technology.
- YouTube. (2019, January 19). synthesis of pyrazoles.
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- YouTube. (2020, May 26). Chromatography Troubleshooting.
- YouTube. (2019, March 25). Chromatography Troubleshooting.
- ResearchGate. (2025, August 5). Mobile phase optimization for the separation of some herbicide samples using HPLC.
- National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
Sources
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developing cell-based assays for novel pyrazole compounds
Application Note & Protocols
Topic: Developing Cell-Based Assays for Novel Pyrazole Compounds Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Characterizing Novel Pyrazole Compounds Using Cell-Based Assays
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of pyrazole exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[3][4][5][6] This versatility makes them a focal point in the search for new therapeutic agents. However, moving a novel pyrazole compound from initial synthesis to a viable drug candidate requires a rigorous and systematic evaluation of its biological activity.
Cell-based assays are indispensable tools in this process, offering a biologically relevant system to assess a compound's efficacy, toxicity, and mechanism of action (MoA).[7][8] Unlike biochemical assays which test compounds against isolated proteins, cell-based assays provide crucial insights into how a compound behaves within the complex intracellular environment, accounting for factors like cell permeability, metabolic stability, and engagement with the intended target in its native state.[9]
This guide provides a comprehensive framework for developing a tiered cell-based assay cascade to characterize novel pyrazole compounds. We will move from broad phenotypic screens to specific mechanistic and target engagement studies, explaining the causality behind experimental choices and providing detailed, validated protocols.
Section 1: Foundational Concepts & Initial Considerations
Before initiating any assay, a foundational understanding of the test compound and the biological system is critical. This initial planning phase ensures data robustness and prevents common pitfalls.
-
Compound Management: Pyrazole compounds, like many small molecules, can have limited aqueous solubility. It is standard practice to dissolve them in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM). Subsequent dilutions should be made in culture media, ensuring the final DMSO concentration in the assay does not exceed a level toxic to the cells, typically <0.5%.[10] Always include a "vehicle control" (media with the same final DMSO concentration as the treated wells) in every experiment to account for any solvent effects.
-
Cell Line Selection: The choice of cell line is paramount and should be driven by the therapeutic hypothesis.[11] For an anticancer pyrazole, one would select a panel of cancer cell lines relevant to the target indication (e.g., A549 for lung cancer, MCF-7 for breast cancer).[1][12] It is crucial to use cell lines from a reputable source and to practice good cell culture hygiene, including regular testing for mycoplasma contamination and avoiding excessive passaging which can lead to phenotypic drift.[11][13]
-
Assay Optimization: Key parameters such as cell seeding density, compound incubation time, and reagent concentrations must be optimized to ensure a robust assay window (the difference between the minimum and maximum signal) and reproducible results.[11][14]
Section 2: The Tiered Assay Cascade: From Phenotype to Target
A logical, tiered approach allows for efficient screening and resource allocation, starting with broad questions and progressively focusing on the specific MoA.
Tier 1: Assessing Cytotoxicity and Proliferation
The first step is to determine if the novel pyrazole compounds have a general effect on cell health. Cell viability and cytotoxicity assays are fundamental tools for this purpose.[7][15]
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Principle: The amount of purple formazan generated is directly proportional to the number of viable, metabolically active cells.
-
Materials:
-
Selected cell line(s)
-
Complete culture medium
-
Novel pyrazole compounds dissolved in DMSO
-
96-well, clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 4,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[16]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[1] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
Tier 2: Elucidating the Mechanism of Action
If a compound shows significant cytotoxic activity in Tier 1, the next step is to investigate how it is killing the cells. Many anticancer agents, including pyrazole derivatives, function by inducing apoptosis (programmed cell death) or by inhibiting key signaling pathways like those regulated by kinases.[17]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[18] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[19][21]
-
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells based on PS externalization and membrane integrity.
-
Materials:
-
Cells treated with pyrazole compound(s) at their IC₅₀ concentration for a set time (e.g., 24 hours).
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Preparation: Culture and treat cells with the pyrazole compound as determined from Tier 1 assays. Include a positive control for apoptosis (e.g., camptothecin) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Trypsinize adherent cells, combine with the supernatant, and centrifuge (e.g., 670 x g for 5 minutes).[20]
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]
-
-
Data Analysis: The flow cytometer will generate dot plots separating cells into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Tier 3: Confirming Direct Target Engagement
Confirming that a compound physically binds to its intended intracellular target is a critical step for validating its MoA and building confidence for further development.[23][24] Many pyrazole compounds are designed as kinase inhibitors.[17][25] While a downstream phosphorylation assay (Tier 2) provides strong evidence of pathway inhibition, a target engagement assay provides evidence of direct binding.
Conceptual Framework: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context.[26]
-
Principle: The binding of a ligand (like a pyrazole inhibitor) to its target protein often increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state.[26]
-
Workflow Overview:
-
Treat intact cells with the pyrazole compound or a vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the specific target protein remaining in the soluble fraction using methods like Western Blotting or mass spectrometry.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates direct binding and engagement of the target protein. This provides definitive evidence that the compound is reaching and interacting with its intended target within the cell.[23]
Section 3: Data Presentation and Interpretation
Consolidating data into a clear format is essential for comparing the activity of multiple compounds and making informed decisions.
Table 1: Hypothetical Screening Data for Novel Pyrazole Analogs
| Compound ID | Cell Viability IC₅₀ (µM) [A549 Cells] | % Apoptosis (at 10 µM) [Annexin V+/PI-] | Target Kinase Phosphorylation IC₅₀ (µM) |
| PZ-001 | 1.2 ± 0.3 | 65.7% ± 5.1% | 0.8 ± 0.2 |
| PZ-002 | > 50 | 2.3% ± 0.8% | > 50 |
| PZ-003 | 8.5 ± 1.1 | 31.2% ± 3.5% | 6.1 ± 0.9 |
| Vehicle | N/A | 1.9% ± 0.5% | N/A |
-
Interpretation: Based on this hypothetical data, PZ-001 emerges as the most promising lead compound. It exhibits potent cytotoxicity that correlates well with high levels of apoptosis induction and strong inhibition of the target kinase's activity. PZ-002 is inactive, while PZ-003 shows moderate activity. This integrated data provides a strong rationale for advancing PZ-001 to further studies, such as CETSA, to confirm direct target engagement.
Section 4: Troubleshooting & Best Practices
-
High Variability: Ensure consistent cell passage number and confluency.[13] Automate pipetting steps where possible to minimize human error.[11]
-
Compound Precipitation: Visually inspect compound dilutions under a microscope. If precipitation is observed, consider modifying the stock concentration or using a different solubilizing agent if compatible with the cells.
-
Weak Assay Signal: Optimize cell seeding density; too few cells will produce a signal below the detection limit.[11] Also, confirm the activity of reagents and the correct setup of the plate reader.[14]
-
Edge Effects in Plates: Evaporation in the outer wells of a 96-well plate can concentrate media components and compounds, leading to artifacts. To mitigate this, avoid using the outermost wells for experimental samples, instead filling them with sterile PBS or media.[27]
Conclusion
The development of cell-based assays for novel pyrazole compounds is a multi-faceted process that requires careful planning, optimization, and logical progression. By employing a tiered cascade—starting with broad viability screens, proceeding to mechanistic assays for apoptosis or pathway inhibition, and culminating in target engagement studies—researchers can build a comprehensive biological profile of their compounds. This systematic approach not only identifies promising lead candidates but also provides the robust, validated data package necessary to drive successful drug discovery programs.
References
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
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Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
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Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
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Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]
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10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]
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Target Engagement Assay Services. Concept Life Sciences. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Target Engagement Assays in Early Drug Discovery. ACS Publications. [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
-
HitHunter Kinase Enzyme Activity Assay Kits. Eurofins DiscoverX. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
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Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
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- 5. researchgate.net [researchgate.net]
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Application Note: A Comprehensive Protocol for the Synthesis of Hydrazones from 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole-Hydrazone Scaffolds
In the landscape of medicinal chemistry, the fusion of pyrazole and hydrazone moieties into a single molecular framework represents a highly fruitful strategy for the discovery of novel therapeutic agents. Pyrazole derivatives are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Similarly, the hydrazone functional group (-NH-N=CH-) is a critical pharmacophore known to impart diverse biological effects through its ability to form stable complexes with various biological targets.[1] The combination of these two privileged scaffolds in molecules such as those derived from 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide can lead to synergistic effects, enhancing biological activity and creating opportunities for the development of new drug candidates.[1]
This application note provides a comprehensive, field-proven guide to the synthesis of hydrazones from this compound. It is designed to be a self-validating system, offering not just a series of steps, but the underlying scientific rationale for key experimental choices. We will first detail the preparation of the core starting material, this compound, followed by a robust protocol for its condensation with various aldehydes to form the target hydrazones.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title acetohydrazide is a two-step process commencing with the alkylation of 3-methylpyrazole followed by hydrazinolysis of the resulting ester.
Workflow for the Synthesis of this compound
Caption: Synthesis of the key acetohydrazide intermediate.
Protocol 1.1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
Scientific Rationale: This step involves a nucleophilic substitution reaction where the deprotonated 3-methylpyrazole acts as the nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The use of a base like potassium carbonate is crucial to deprotonate the pyrazole, thereby activating it for the reaction. Acetone is a suitable solvent as it is polar aprotic and effectively dissolves the reactants.
Materials & Equipment:
-
3-Methylpyrazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
To a stirred solution of 3-methylpyrazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 1.2: Synthesis of this compound
Scientific Rationale: This is a classic hydrazinolysis reaction where the highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the more stable hydrazide. Ethanol is an excellent solvent for this transformation, and the reaction typically proceeds to completion upon heating.
Materials & Equipment:
-
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a white solid.
Part 2: Protocol for Hydrazone Formation
This section details the condensation reaction between this compound and a representative aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.
Mechanism of Hydrazone Formation
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final hydrazone product.[3]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Protocol 2.1: General Procedure for Hydrazone Synthesis
Scientific Rationale: This procedure utilizes a catalytic amount of glacial acetic acid to facilitate the reaction as described in the mechanism above. Ethanol is a common and effective solvent for both reactants. The reaction is driven to completion by heating under reflux, and the product often precipitates upon cooling, simplifying the workup.[1][4]
Materials & Equipment:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates and developing chamber
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate volume of ethanol (e.g., 20 mL per 0.01 mol).
-
Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Heat the mixture to reflux and monitor the reaction progress using TLC (a common mobile phase is a mixture of hexane and ethyl acetate, e.g., 7:3).[1] The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the product with a small amount of cold ethanol and dry under vacuum.[1]
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Part 3: Characterization and Data Presentation
Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazone. Standard analytical techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Representative Spectroscopic Data for a Pyrazole-Hydrazone
| Technique | Key Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -NH (amide/hydrazone) | δ 10.0 - 11.5 ppm (singlet) | The proton on the nitrogen is deshielded due to the adjacent carbonyl and imine groups. |
| -N=CH (imine) | δ 8.0 - 8.5 ppm (singlet) | The proton attached to the imine carbon is in an electron-deficient environment. | |
| Pyrazole ring protons | δ 6.0 - 7.5 ppm | Typical chemical shifts for protons on a pyrazole ring. | |
| -CH₂- (methylene) | δ 4.5 - 5.0 ppm | Protons on the methylene group adjacent to the pyrazole and carbonyl groups. | |
| -CH₃ (methyl) | δ 2.0 - 2.5 ppm (singlet) | Protons of the methyl group on the pyrazole ring. | |
| IR | N-H stretch | 3100 - 3300 cm⁻¹ | Characteristic stretching vibration of the N-H bond in the hydrazone moiety. |
| C=O stretch (amide) | 1660 - 1680 cm⁻¹ | Stretching vibration of the amide carbonyl group. | |
| C=N stretch (imine) | 1600 - 1650 cm⁻¹ | Characteristic stretching vibration of the carbon-nitrogen double bond. | |
| Mass Spec | Molecular Ion (M⁺) | Calculated m/z | Confirms the molecular weight of the synthesized compound. |
Part 4: Troubleshooting and Self-Validation
A robust protocol anticipates potential issues. The following table provides guidance on common problems encountered during hydrazone synthesis.
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction has gone to completion using TLC. If necessary, increase the reflux time or add a few more drops of acetic acid. |
| Starting materials are impure. | Verify the purity of the hydrazide and aldehyde/ketone before starting the reaction. | |
| Inefficient precipitation. | If the product is soluble in the reaction solvent, concentrate the mixture and attempt recrystallization from a different solvent system. | |
| Formation of Side Products | The aldehyde is susceptible to self-condensation or other side reactions. | Use milder reaction conditions (e.g., room temperature for a longer duration) or purify the final product carefully using column chromatography. |
| Difficulty in Purification | The product and starting materials have similar polarities. | Utilize column chromatography with a carefully selected eluent system to separate the components. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of hydrazones from this compound. By understanding the rationale behind each step, from the preparation of the starting hydrazide to the final condensation reaction, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The inclusion of characterization guidelines and a troubleshooting table aims to ensure a high rate of success and the reliable production of high-purity materials.
References
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Scientific Reports. Available at: [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
- Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis of Pyrazole Derivatives A Review. (2021). International Journal of Pharmaceutical and Medical Research.
-
Hydrazone Formation. (n.d.). Química Orgánica. Available at: [Link]
- Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. (2012). Bangladesh Journal of Pharmacology.
- Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. (2017). Journal of Chemical and Pharmaceutical Research.
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available at: [Link]
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. (2014). Journal of Pharmaceutical Sciences and Research.
- Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. (n.d.). Connect Journals.
- Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (n.d.). Royal Society of Chemistry.
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Structure determination of pyrazolone derivatives and their hydrazone type precursors by ir and 1h nmr spectr0scopy. (1980). Journal of Molecular Structure.
- Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology.
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances. Available at: [Link]
-
Acetone hydrazone. (n.d.). Organic Syntheses. Available at: [Link]
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules.
-
Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Process for the preparation of a pyrazole derivative. (2011). Google Patents.
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Application Notes & Protocols for the Evaluation of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide (herein referred to as PMPA) in cancer cell line models. Pyrazole derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Many pyrazole-containing molecules function by inhibiting critical cellular targets such as protein kinases (e.g., CDKs, EGFR) or tubulin, leading to cell cycle arrest and apoptosis.[1][4] This guide outlines a structured, multi-step experimental workflow designed to first establish the cytotoxic potential of PMPA and then to elucidate its underlying mechanism of action. The protocols provided are robust, self-validating, and grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating PMPA
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5][6] Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity against various biological targets.[1][2] Research has consistently shown that pyrazole derivatives can exert potent anti-proliferative effects against a multitude of cancer cell lines, including those of the breast, lung, and colon.[7] The acetohydrazide moiety, when combined with a pyrazole core, may enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.[4]
Given this background, PMPA emerges as a compelling candidate for anticancer screening. This guide proposes a logical progression of experiments to systematically characterize its biological effects. The workflow is designed to answer three fundamental questions:
-
Does PMPA kill or inhibit the growth of cancer cells? (Cytotoxicity Screening)
-
If so, how does it exert its effect? (Mechanistic Elucidation: Apoptosis & Cell Cycle Analysis)
-
What specific molecular pathways are being modulated? (Target Identification: Western Blotting)
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endot Caption: High-level experimental workflow for evaluating PMPA.
Part I: Cytotoxicity Profiling
The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death.[8] Cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[8][9]
Causality and Experimental Design
We employ a colorimetric assay, such as the MTT or Resazurin assay, which measures the metabolic activity of living cells. The underlying principle is that viable cells possess active mitochondrial dehydrogenases that convert the substrate (e.g., MTT, Resazurin) into a colored formazan product. The intensity of the color is directly proportional to the number of living cells. By exposing cancer cells to a range of PMPA concentrations, we can quantify the reduction in metabolic activity, which serves as a proxy for cell viability.
It is crucial to screen the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., MCF-10A, HFB4) to assess both the breadth of activity and potential for selective toxicity.[7][10]
Protocol: Cell Viability Assessment (MTT Assay)
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of PMPA in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the PMPA dilutions to the respective wells in triplicate.
-
Include "vehicle control" wells (treated with medium containing the same concentration of solvent, e.g., DMSO, as the highest PMPA concentration) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the PMPA concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Representative Data Presentation
The results of the cytotoxicity screen should be summarized in a clear, tabular format.
| Cell Line | Tissue of Origin | Type | Hypothetical IC₅₀ of PMPA (µM) |
| MCF-7 | Breast | Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast | Adenocarcinoma | 12.3 |
| A549 | Lung | Carcinoma | 9.2 |
| HCT116 | Colon | Carcinoma | 7.8 |
| MCF-10A | Breast | Non-tumorigenic | > 100 |
Note: The data presented above is hypothetical and serves for illustrative purposes only.
Part II: Mechanistic Elucidation
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it kills cancer cells. The two primary mechanisms of cell death are apoptosis (programmed cell death) and necrosis. Additionally, a compound may inhibit proliferation by arresting the cell cycle at specific checkpoints.
Apoptosis Detection via Annexin V & Propidium Iodide Staining
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes.[12] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11] By using these two stains together with flow cytometry, we can distinguish between four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
dot graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
endot Caption: Workflow for apoptosis detection by Annexin V/PI assay.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with PMPA at its IC₅₀ concentration for 24 hours.[13] Include a vehicle-treated control flask.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the supernatant, then trypsinize the adherent cells and combine them with the supernatant.[12][13]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[13]
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to the stained cells and analyze immediately using a flow cytometer.[12]
Cell Cycle Analysis
Scientific Rationale: Many anticancer drugs function by disrupting the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M).[4] This arrest can prevent DNA replication or mitosis, ultimately leading to cell death. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), we can quantify the DNA content of each cell.[15] Flow cytometry analysis will then reveal the distribution of the cell population across the different phases:
-
G0/G1 phase: 2n DNA content.
-
S phase: Between 2n and 4n DNA content.
-
G2/M phase: 4n DNA content.
dot graph TD { graph [splines=ortho]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endot Caption: The major phases and checkpoints of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells and treat with PMPA as described in the apoptosis protocol (Section 3.1).
-
Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
Resuspend the cell pellet in 500 µL of a PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[17] The RNase is critical to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[17]
Part III: Target Validation via Western Blotting
Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[18] It allows us to investigate how PMPA affects the expression levels or activation states (e.g., phosphorylation) of key proteins involved in the pathways identified in Part II.
Scientific Rationale: If PMPA induces apoptosis, we would expect to see changes in apoptotic regulatory proteins. For example, the cleavage of Caspase-3 and its substrate PARP are hallmark indicators of apoptosis execution. If PMPA causes cell cycle arrest, we would expect alterations in the levels of cyclins and cyclin-dependent kinases (CDKs) that govern checkpoint transitions.[4]
dot graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endot Caption: Hypothetical signaling pathway inhibited by PMPA.
Protocol:
-
Protein Extraction:
-
Treat cells with PMPA at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA.[19]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[21]
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-Actin as a loading control) overnight at 4°C.[19][21]
-
Wash the membrane three times with TBST.[20]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[21]
-
Detect the signal using X-ray film or a digital imaging system.
-
Suggested Primary Antibodies for Initial Screening:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, Cyclin B1, CDK2, p21, p53
-
Loading Control: β-Actin, GAPDH
References
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Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
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DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Lee, S. H., & Kim, Y. J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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University of Leicester. Cell Cycle Tutorial Contents. [Link]
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Hilaris Publisher. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Carcinogenesis & Mutagenesis. [Link]
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Charles River Laboratories. Cancer Cell-Based Assays. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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Wikipedia. Cell cycle analysis. [Link]
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OUCI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
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ResearchGate. Structure of novel series of pyrazole acetohydrazide exhibited the best.... [Link]
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SRR Publications. (2020). Pyrazoles as anticancer agents: Recent advances. [Link]
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RayBiotech. Cytotoxicity Assays | Life Science Applications. [Link]
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BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. [Link]
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BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
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Alam, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Yakaiah, P., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Research on Chemical Intermediates. [Link]
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Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. [Link]
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Wang, Z., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
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Pillay, C. S., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[12][22]triazolo[3,4- b ][1][12] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. RSC Advances. [Link]
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Synergy Publishers. (2018). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. [Link]
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Application Notes and Protocols: High-Throughput Screening of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide Against Diverse Microbial Strains
Authored by: A Senior Application Scientist
Introduction: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The pyrazole nucleus is a core component in several FDA-approved drugs, highlighting its therapeutic potential[2]. This document provides a detailed guide for the comprehensive antimicrobial screening of a specific pyrazole derivative, 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide. This compound belongs to the acetohydrazide class of pyrazoles, for which some derivatives have shown encouraging antimicrobial activities[4][5].
These application notes are intended for researchers, scientists, and drug development professionals engaged in the primary screening of novel chemical entities. The protocols described herein are designed to be robust and self-validating, providing a clear pathway from initial screening to the determination of preliminary efficacy.
Scientific Rationale and Experimental Causality
The decision to screen this compound is predicated on the established biological significance of the pyrazole scaffold[1][6]. The inclusion of an acetohydrazide linker introduces additional hydrogen bonding capabilities and potential for diverse chemical interactions, which may enhance its antimicrobial potential[7][8]. The screening cascade outlined below is designed to efficiently assess the compound's spectrum of activity, potency, and bactericidal or fungicidal nature. The workflow progresses from a broad primary screen to more definitive quantitative assays.
Figure 1: A logical workflow for the antimicrobial screening of this compound.
Preparation of Test Compound and Microbial Cultures
Preparation of this compound Stock Solution
The accurate preparation of the test compound is critical for the reproducibility of the screening results.
Protocol:
-
Determine Solubility: Perform preliminary solubility tests for this compound in various biocompatible solvents (e.g., dimethyl sulfoxide (DMSO), ethanol, sterile distilled water).
-
Stock Solution Preparation: Based on the solubility results, prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL) in the chosen solvent. Causality Note: A high concentration stock allows for minimal solvent carryover into the final assay, reducing potential solvent-induced toxicity to the microbes.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Microbial Inocula
Standardized microbial inocula are essential for consistent and comparable results. The following protocol is based on established methods for antimicrobial susceptibility testing.
Protocol:
-
Culture Revival: From a frozen stock, streak the selected microbial strains onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates at the optimal temperature for each organism (typically 37°C for 24 hours for bacteria and 25-30°C for 48-72 hours for fungi).
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies and suspend them in sterile saline (0.85% NaCl) or a suitable broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
-
Working Suspension: Prepare a working suspension by diluting the standardized inoculum in the appropriate broth to achieve the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).
Experimental Protocols
Primary Screening: Agar Well Diffusion Assay
This qualitative assay provides a rapid assessment of the compound's antimicrobial activity.
Protocol:
-
Plate Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Inoculation: Evenly spread the standardized microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the this compound stock solution (or a specific dilution) into each well.
-
Controls:
-
Positive Control: Add a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to a separate well.
-
Negative Control: Add the solvent used to dissolve the test compound to another well to assess its potential antimicrobial activity.
-
-
Incubation: Incubate the plates under the appropriate conditions for each microorganism.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates growth inhibition.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the test compound at a starting concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.
-
Controls:
-
Well 11 (Positive Control): Add 50 µL of broth and the microbial inoculum.
-
Well 12 (Negative Control): Add 100 µL of sterile broth only.
-
-
Inoculation: Add 50 µL of the standardized microbial working suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the plates under optimal conditions.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
Data Presentation and Interpretation
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Type | Agar Well Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 18 | 16 | 32 | Cidal (2) |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 12 | 64 | >256 | Static (>4) |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 8 | 128 | >256 | Static (>2) |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | 15 | 32 | 64 | Cidal (2) |
| Aspergillus niger (ATCC 16404) | Fungal (Mold) | 10 | 128 | >256 | Static (>2) |
Interpretation of MBC/MIC Ratio:
-
Cidal: MBC/MIC ratio ≤ 4
-
Static: MBC/MIC ratio > 4
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial screening of this compound. The hypothetical data presented in Table 1 suggests that this compound may possess selective antimicrobial activity, with more pronounced effects against Gram-positive bacteria and yeast. The observed bactericidal and fungicidal activity against S. aureus and C. albicans, respectively, warrants further investigation.
Future studies should focus on:
-
Expanding the screening to a broader panel of clinical isolates, including resistant strains.
-
Time-kill kinetic studies to further characterize the cidal activity.
-
Mechanism of action studies to identify the cellular targets of the compound.
-
In vivo efficacy studies in appropriate animal models of infection.
-
Structure-activity relationship (SAR) studies to optimize the antimicrobial potency of the pyrazole-acetohydrazide scaffold.
References
-
Popiołek, Ł., et al. (2018). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
-
Al-Ghamdi, A. A. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Asondariya, D. R., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]
-
Neshan, F. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Kumar, A., et al. (2023). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link]
-
Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. [Link]
-
Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2023). New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. ResearchGate. [Link]
-
Gülerman, F. N., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PubMed Central. [Link]
-
Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. [Link]
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Application Notes and Protocols: Methodology for Assessing COX-2 Inhibition by Pyrazole Derivatives
Introduction: The Significance of Selective COX-2 Inhibition and the Role of Pyrazole Derivatives
Cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like protecting the gastrointestinal tract, and COX-2, an inducible enzyme that is upregulated during inflammatory responses.[1][3][4] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, which can lead to gastrointestinal side effects.[1][5] This has driven the development of selective COX-2 inhibitors to mitigate these adverse effects while retaining anti-inflammatory efficacy.[4][5]
The pyrazole scaffold is a cornerstone in the design of selective COX-2 inhibitors, with celecoxib being a prominent example.[1][6][7] The diaryl-substituted pyrazole structure is a key pharmacophore, and modifications to this core can significantly influence potency and selectivity.[8][9] This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to assess the COX-2 inhibitory potential of novel pyrazole derivatives.
The Mechanistic Underpinning: How Pyrazole Derivatives Target COX-2
Selective COX-2 inhibitors like celecoxib function by binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into prostaglandin precursors.[10][11] The selectivity of these inhibitors is attributed to structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is larger and has a side pocket that can accommodate the bulky side groups often present on selective inhibitors, a feature absent in the more constricted COX-1 active site.[3][10] For instance, the sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[10][12]
The COX-2 Signaling Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole-based inhibitors.
Caption: The COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
In Vitro Assessment of COX-2 Inhibition: A Multi-faceted Approach
A robust evaluation of COX-2 inhibition by novel pyrazole derivatives necessitates a combination of in vitro assays to determine potency, selectivity, and mechanism of action.
Enzyme Inhibition Assays: The First Line of Evaluation
Enzyme inhibition assays are fundamental for determining the direct inhibitory effect of a compound on COX-1 and COX-2 activity. These assays typically utilize purified recombinant human or ovine COX enzymes.[2][13]
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactor solution (containing hematin and glutathione).
-
Arachidonic acid (substrate).
-
Amplex™ Red reagent (or other suitable fluorogenic probe).
-
Test pyrazole derivatives and a reference standard (e.g., Celecoxib) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and Amplex™ Red in assay buffer according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole derivatives and the reference standard in DMSO. A typical concentration range might be from 0.01 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, cofactor solution, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add a small volume of the diluted test compounds, reference standard, or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex™ Red) using a microplate reader. Kinetic readings are typically taken over 5-10 minutes.[14]
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis (sigmoidal dose-response curve).[2][15]
-
Calculate the Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[6][16]
Alternative Detection Methods
-
Colorimetric Assays: These assays measure the peroxidase activity of COX enzymes.
-
Enzyme Immunoassay (EIA): Quantifies the amount of Prostaglandin E2 (PGE₂) produced.[1]
-
Oxygen Consumption Assay: Measures the uptake of O₂ during the conversion of arachidonic acid.[17]
-
LC-MS/MS: A highly sensitive method to directly measure the formation of prostaglandins.[2]
Cell-Based Assays: Assessing Inhibition in a Biological Context
Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of COX-2 inhibitors. These assays typically use cell lines that can be stimulated to express COX-2.
Protocol: Lipopolysaccharide (LPS)-Induced PGE₂ Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test pyrazole derivatives and a reference standard.
-
PGE₂ EIA kit.
-
MTT or similar cell viability assay kit.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to ~80% confluency.
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference standard for 1-2 hours.
-
LPS Stimulation: Induce COX-2 expression and PGE₂ production by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for PGE₂ analysis.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial EIA kit.
-
Cell Viability Assessment: Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compounds.[18][19]
Data Analysis:
-
Calculate the percentage of PGE₂ inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value as described for the enzyme inhibition assay.
-
Normalize the inhibition data to cell viability to ensure the observed effects are not due to cytotoxicity.
Experimental Workflow for In Vitro and Cell-Based Assays
Caption: Workflow for in vitro and cell-based COX-2 inhibition assays.
In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy
Promising candidates from in vitro and cell-based assays should be further evaluated in animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Sprague-Dawley rats for at least one week.
-
Compound Administration: Administer the test pyrazole derivative or a reference drug (e.g., celecoxib, indomethacin) orally or intraperitoneally. A vehicle control group should also be included.[6][9]
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Data Presentation: Summarizing Key Findings
Quantitative data from the various assays should be presented in a clear and concise tabular format for easy comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyrazole A | >100 | 0.52 | >192 |
| Pyrazole B | 50.5 | 1.15 | 43.9 |
| Pyrazole C | 25.3 | 0.29 | 87.2 |
| Celecoxib (Ref.) | 15.2 | 0.42 | 36.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compounds and assay conditions.[16][18][20]
Table 2: Cell-Based Assay and In Vivo Anti-Inflammatory Activity
| Compound | PGE₂ Inhibition IC₅₀ (µM) (RAW 264.7 cells) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema at 3h) |
| Pyrazole A | 1.2 | 55% |
| Pyrazole B | 2.5 | 48% |
| Pyrazole C | 0.8 | 62% |
| Celecoxib (Ref.) | 0.9 | 60% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the assessment of COX-2 inhibition by novel pyrazole derivatives. By employing a combination of in vitro enzyme assays, cell-based models, and in vivo studies, researchers can effectively characterize the potency, selectivity, and therapeutic potential of these compounds. A thorough understanding of the underlying mechanisms and careful execution of these protocols are essential for the successful development of the next generation of selective COX-2 inhibitors.
References
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News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
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Wikipedia. (2024). Celecoxib. Retrieved from [Link]
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Murahari, M., et al. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Retrieved from [Link]
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Kuzu, B., et al. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. Retrieved from [Link]
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Murahari, M., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Retrieved from [Link]
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ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
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Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved from [Link]
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Abdel-rahman, A. A. H., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Retrieved from [Link]
-
Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Retrieved from [Link]
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Riendeau, D., et al. (n.d.). In Vivo Assays for COX-2. Springer Nature Experiments. Retrieved from [Link]
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Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis Online. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
de Oliveira, V. M., et al. (2021). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. PubMed Central. Retrieved from [Link]
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Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. Retrieved from [Link]
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Ahmed, E. M., et al. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. PubMed. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Retrieved from [Link]
-
Chun, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Retrieved from [Link]
-
Zarghi, A., et al. (2011). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. NIH. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Retrieved from [Link]
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Lee, S. H., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Retrieved from [Link]
-
Patel, D., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) In Vivo Brain Imaging, Biodistribution, and Radiation Dosimetry Estimation of [C]Celecoxib, a COX-2 PET Ligand, in Nonhuman Primates. Retrieved from [Link]
-
Panara, M. R., et al. (1995). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PubMed Central. Retrieved from [Link]
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Sargiacomo, C., et al. (2020). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of Bio-active Derivatives from 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
Abstract
This comprehensive guide details robust and versatile techniques for the synthesis of novel chemical entities derived from 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide. This starting material is a valuable scaffold in medicinal chemistry, and its derivatization is a key strategy in the development of new therapeutic agents. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the chemical rationale behind the experimental choices. We will explore the synthesis of Schiff bases, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, all of which are classes of compounds with significant pharmacological potential. The self-validating nature of these protocols, coupled with in-text citations to authoritative sources, ensures scientific integrity and reproducibility.
Introduction: The Versatility of the Pyrazole-Acetohydrazide Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3] The acetohydrazide functional group, when attached to the pyrazole ring, provides a highly reactive and versatile handle for further chemical modifications. The nucleophilic nature of the terminal amino group of the hydrazide allows for a variety of chemical transformations, leading to a diverse library of derivatives. This guide will focus on several key derivatization strategies that leverage the reactivity of this compound to generate compounds with potential therapeutic applications.
I. Synthesis of Schiff Bases (N-Arylidenes/Alkylidenes)
The condensation of hydrazides with aldehydes or ketones to form Schiff bases (hydrazones) is a fundamental and high-yielding reaction in organic synthesis. These derivatives are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[4][5][6] The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration.
Protocol 1: General Procedure for the Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of N'-arylidene-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazides.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Causality behind Experimental Choices:
-
Solvent: Ethanol and methanol are excellent solvents for both reactants and facilitate the reaction.
-
Catalyst: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic attack by the hydrazide.
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the product by removing the water molecule formed during the reaction.
Data Presentation:
| Derivative | Aldehyde Used | Yield (%) | Melting Point (°C) |
| N'-benzylidene-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide | Benzaldehyde | 92 | 170 |
| N'-(4-chlorobenzylidene)-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide | 4-Chlorobenzaldehyde | 88 | 198-200 |
| N'-(4-methoxybenzylidene)-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide | 4-Methoxybenzaldehyde | 90 | 182-184 |
Note: The above data is representative and may vary based on experimental conditions.
Visualization of Workflow:
Caption: Workflow for Schiff base synthesis.
II. Cyclization Reactions: Building Heterocyclic Rings
The acetohydrazide moiety is a versatile precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities.[7]
A. Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles can be synthesized from acetohydrazides by cyclization with various one-carbon donors. A common method involves the reaction with carbon disulfide in the presence of a base, followed by oxidative cyclization. An alternative is the reaction with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Protocol 2: Synthesis of 2-(3-methyl-1H-pyrazol-1-ylmethyl)-5-substituted-1,3,4-oxadiazoles
This protocol outlines the synthesis of 1,3,4-oxadiazoles via dehydrative cyclization with an aromatic acid.
Materials:
-
This compound
-
Substituted aromatic acid (e.g., benzoic acid, 4-chlorobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Stirring bar and magnetic stirrer
Procedure:
-
In a round-bottom flask, take a mixture of this compound (1 equivalent) and a substituted aromatic acid (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture under stirring in an ice bath.
-
After the addition is complete, equip the flask with a reflux condenser (with a guard tube) and heat the reaction mixture at 80-90 °C for 5-7 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,3,4-oxadiazole derivative.
Trustworthiness and Self-Validation:
The formation of the 1,3,4-oxadiazole ring can be confirmed by spectroscopic methods. In the IR spectrum, the disappearance of the N-H and C=O stretching bands of the starting hydrazide and the appearance of a C=N stretching band around 1600-1650 cm⁻¹ are indicative of cyclization. ¹H NMR and ¹³C NMR will show the characteristic signals for the pyrazole and the newly formed oxadiazole ring.
B. Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazoles from acetohydrazides can be achieved by reaction with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized by heating in the presence of an acid.
Protocol 3: Synthesis of 5-(3-methyl-1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazole-2-thiol
Materials:
-
This compound
-
Potassium hydroxide
-
Ethanol
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar and magnetic stirrer
Procedure:
-
Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol in a round-bottom flask.
-
Add this compound (1 equivalent) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise with continuous stirring.
-
After the addition, continue stirring at room temperature for 12-16 hours.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the volume of the solvent under reduced pressure.
-
Pour the residue into ice-cold water and acidify with concentrated hydrochloric acid to pH 2-3.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 1,3,4-thiadiazole-2-thiol.
Visualization of Cyclization Pathways:
Caption: Pathways for heterocyclic synthesis.
C. Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives can be prepared from acetohydrazides by reaction with isothiocyanates to form a thiosemicarbazide intermediate, which then undergoes cyclization in the presence of a base.
Protocol 4: Synthesis of 4-Aryl-5-(3-methyl-1H-pyrazol-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Materials:
-
This compound
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Ethanol
-
Sodium hydroxide solution (8%)
-
Hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add aryl isothiocyanate (1 equivalent) to the solution and reflux the mixture for 4-6 hours to form the thiosemicarbazide intermediate.
-
After cooling, filter the precipitated thiosemicarbazide and wash with cold ethanol.
-
To the obtained thiosemicarbazide, add 8% aqueous sodium hydroxide solution and reflux for 6-8 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and filter to remove any impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole derivative.
III. Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust foundation for the synthesis of a diverse range of derivatives from this compound. The described methods for preparing Schiff bases, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles are well-established, high-yielding, and can be readily adapted for the synthesis of a large library of compounds for screening in drug discovery programs. The inherent biological potential of the pyrazole scaffold, combined with the diverse functionalities that can be introduced via the acetohydrazide handle, makes this an exciting area for further research. Future work could focus on the exploration of these derivatives as inhibitors of specific enzymes or as modulators of biological pathways implicated in various diseases.[8]
References
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate. [Link]
-
Structure of novel series of pyrazole acetohydrazide exhibited the best... (n.d.). ResearchGate. [Link]
-
Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. (1993). Journal of the Brazilian Chemical Society. [Link]
-
Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. (2022). ResearchGate. [Link]
-
Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. (2025). ResearchGate. [Link]
-
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Transformations based on acetohydrazide A. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). International Journal of ChemTech Research. [Link]
-
Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). (2016). Journal of Young Pharmacists. [Link]
-
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (n.d.). Africana. [Link]
-
Rishiram Prajuli.pmd. (n.d.). Semantic Scholar. [Link]
-
Reaction pathway for synthesis acetohydrazide derivative of CZT and its... (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Bibliomed. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2017). MDPI. [Link]
-
Synthesis and characterization of pyrazole-acetamide schiff bases as highly effective inhibitors for mild steel in 1 M HCl. (2024). ResearchGate. [Link]
-
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). (n.d.). International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Molecules. [Link]
-
ARTICLE. (n.d.). ChemRxiv. [Link]
-
(PDF) Synthesis and Characterizatio New Schiff Bases,Pyrazole and Pyrazoline Compounds Derived From Acide Hydrazide Containing Isoxazoline Ring. (2018). ResearchGate. [Link]
-
Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[3][4][9]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition. (2021). PubMed. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common pitfalls and optimize your reaction yields.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The most common synthetic route is a two-step process:
-
N-Alkylation: The regioselective N-alkylation of 3-methylpyrazole with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) to form ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate.
-
Hydrazinolysis: The subsequent reaction of the ester intermediate with hydrazine hydrate to yield the final acetohydrazide product.
Low yields in this synthesis are a frequent issue, often stemming from challenges in controlling the regioselectivity of the initial N-alkylation step and difficulties in the purification of the final product. This guide will address these critical aspects in a question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide: Addressing Low Yield
This section is dedicated to resolving specific issues that can lead to diminished yields of this compound.
Part 1: N-Alkylation of 3-Methylpyrazole
The primary hurdle in this initial step is the formation of a mixture of N1 and N2 regioisomers, which significantly complicates purification and reduces the yield of the desired N1-substituted product, ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate.
Question 1: My N-alkylation of 3-methylpyrazole with ethyl chloroacetate results in a low yield of the desired product after purification. My TLC analysis shows two closely eluting spots. What is the likely cause and how can I improve the regioselectivity?
Answer:
The two closely eluting spots on your TLC plate are almost certainly the N1 and N2 alkylated isomers: ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (your desired product) and ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate (the undesired regioisomer). The formation of this mixture is the most common reason for low yields in this reaction.
The regioselectivity of the N-alkylation of unsymmetrical pyrazoles is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1][2] Here’s how you can enhance the formation of the desired N1 isomer:
-
Steric Hindrance: The methyl group at the 3-position of the pyrazole ring sterically hinders the adjacent N2 position. Therefore, alkylation is generally favored at the less sterically hindered N1 position.[1] You can leverage this by using a bulkier alkylating agent if your synthesis allows, though for this specific synthesis, you are limited to an ethyl acetate moiety.
-
Choice of Base and Solvent: This is the most critical factor to control for regioselectivity. The combination of a moderately strong base and a polar aprotic solvent has been shown to favor N1 alkylation.
-
Recommended Conditions: Using potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is highly recommended for maximizing the yield of the N1 isomer.[1] Sodium hydride (NaH) in tetrahydrofuran (THF) is another effective combination.[1]
-
Rationale: In polar aprotic solvents, the potassium cation (from K₂CO₃) is well-solvated, leaving a "naked" pyrazolate anion. This anion's negative charge is delocalized across both nitrogen atoms. The alkylation then occurs preferentially at the less sterically hindered and more electronically favorable N1 position.
-
Question 2: I'm still getting a mixture of isomers that are very difficult to separate by standard silica gel column chromatography. What are my options?
Answer:
The similar polarity of the N1 and N2 isomers makes their separation by conventional chromatography a significant challenge.[1] If optimizing the reaction conditions still yields an inseparable mixture, consider the following purification strategies:
-
Varying the Stationary Phase: If standard silica gel is not providing adequate separation, switching to a different stationary phase can be effective. Consider using:
-
Alumina (neutral or basic): The different surface chemistry of alumina compared to silica can alter the elution profile of your isomers.
-
Reverse-phase silica (C18): Eluting with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can sometimes provide the necessary resolution.
-
-
High-Performance Liquid Chromatography (HPLC): For smaller scale reactions or when very high purity is required, preparative HPLC is a powerful, albeit more resource-intensive, option.
-
Fractional Crystallization: In some cases, it may be possible to selectively crystallize one of the isomers from a suitable solvent system. This requires some experimentation with different solvents and concentrations.
Question 3: My N-alkylation reaction is not proceeding to completion, and I have a significant amount of unreacted 3-methylpyrazole. What should I check?
Answer:
Incomplete conversion can be due to several factors related to your reagents and reaction conditions:
-
Base Strength and Stoichiometry: Ensure your base is strong enough to deprotonate the pyrazole. While K₂CO₃ is generally sufficient, for less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[1] Also, ensure you are using at least a stoichiometric amount, and often a slight excess (e.g., 1.2-1.5 equivalents), of the base.
-
Anhydrous Conditions: The presence of water will quench the pyrazolate anion and can also react with strong bases like NaH. Ensure your solvent and glassware are thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reactivity of the Alkylating Agent: The reactivity of the ethyl haloacetate follows the trend: Iodide > Bromide > Chloride. If you are using ethyl chloroacetate and observing low reactivity, switching to ethyl bromoacetate or ethyl iodoacetate will increase the reaction rate.
-
Temperature: While many N-alkylations of pyrazoles proceed at room temperature, some may require gentle heating to achieve a reasonable rate. Monitor your reaction by TLC, and if no significant conversion is observed after several hours, consider gradually increasing the temperature (e.g., to 50-60 °C).
Visualizing the N-Alkylation Challenge
Caption: The hydrazinolysis of the ester to the desired hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for the N1-alkylation of 3-methylpyrazole?
A1: For selectively synthesizing the N1-alkylated isomer, a combination of potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) is highly recommended. [1]This combination generally provides a good balance of reactivity and regioselectivity.
Q2: How can I monitor the progress of the hydrazinolysis reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol) to clearly separate your starting ester from the more polar acetohydrazide product. The reaction is complete when the starting ester spot is no longer visible on the TLC plate.
Q3: Is it necessary to use anhydrous hydrazine hydrate?
A3: While highly concentrated hydrazine hydrate (e.g., 80-100%) is typically used, strictly anhydrous conditions are not always necessary for the hydrazinolysis step itself. However, excess water can lead to hydrolysis of the ester as a side reaction. It is more critical to use anhydrous solvents in the preceding N-alkylation step, especially if using a water-sensitive base like NaH.
Q4: My final product is an oil, not a solid. How should I purify it?
A4: If your acetohydrazide is an oil, purification by precipitation or crystallization will not be possible. In this case, after a thorough aqueous work-up to remove excess hydrazine, your primary method of purification will be column chromatography on silica gel. You will need to experiment with different solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexane) to achieve good separation.
Q5: What are the safety precautions I should take when working with hydrazine hydrate?
A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin. For detailed safety information, always consult the Safety Data Sheet (SDS) for hydrazine hydrate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (N1-alkylation)
This protocol is optimized for the regioselective synthesis of the N1-alkylated product. [1]
-
To a solution of 3-methylpyrazole (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
| Parameter | Recommended Value |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | Anhydrous DMSO |
| Alkylating Agent | Ethyl bromoacetate (1.1 eq.) |
| Temperature | Room Temperature to 50°C |
| Work-up | Aqueous extraction |
Protocol 2: Synthesis of this compound (Hydrazinolysis)
-
Dissolve the purified ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (1.0 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (80-100%, 5.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (3 x volumes) to remove excess hydrazine hydrate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
-
If the product is a solid, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
- BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole.
- ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?
- MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them.
- Reddit. (2022, December 29). Advice on working up a reaction using hydrazine hydrate as a solvent?
- ResearchGate. (2019, November 29). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.
Sources
identifying byproducts in the synthesis of pyrazole acetohydrazides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazole acetohydrazides. This resource is designed to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for pyrazole acetohydrazides?
A1: The synthesis of pyrazole acetohydrazides typically involves a two-step process. The first step is the formation of the pyrazole core, commonly achieved through the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine derivative. The resulting pyrazole ester or acid is then converted to the corresponding acetohydrazide. This is usually accomplished by reaction with hydrazine hydrate to form the hydrazide, followed by acetylation, or by direct condensation of a formylpyrazole with acetohydrazide.
Q2: What are the most common classes of byproducts I should be aware of?
A2: During the synthesis of pyrazole acetohydrazides, you may encounter several types of byproducts that can complicate purification and reduce your yield. The most common issues stem from the initial pyrazole synthesis and subsequent functionalization steps. These include:
-
Regioisomers: Arising from the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.
-
N,N'-Diacetylhydrazine: A dimerization byproduct of acetohydrazide or a side reaction during acetylation.
-
Hydrazide Hydrolysis Products: The acetohydrazide functional group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.
-
Incomplete Reactions: Residual starting materials or intermediates from either the pyrazole formation or the acetohydrazide coupling.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[1] A typical mobile phase for pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][3] For visualization, UV light (254 nm) is often effective for aromatic pyrazoles.[4][5] Staining with iodine vapor or a potassium permanganate solution can also be used to visualize non-UV active compounds.[6] By co-spotting your reaction mixture with your starting materials, you can track their consumption and the formation of your desired product.
Troubleshooting Guides: Identifying and Mitigating Byproducts
This section provides detailed guidance on the most common byproducts encountered in pyrazole acetohydrazide synthesis.
Issue 1: Formation of Regioisomers
The Knorr pyrazole synthesis, while versatile, can lead to a mixture of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used.[7] This is a critical issue to address as the separation of these isomers can be challenging.
A: Identification of Regioisomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for identifying and distinguishing between regioisomers.[8]
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents will differ between the two isomers. Protons closer to the different nitrogen environments or substituents will experience distinct shielding or deshielding effects.
-
2D NMR (NOESY and HMBC): For unambiguous assignment, 2D NMR techniques are invaluable.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons on the pyrazole ring and those on the N-substituent, helping to determine their relative positions.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This can be used to establish long-range connectivity and definitively assign the structure of each isomer.[9][10][11]
-
Table 1: Hypothetical ¹H NMR Data for Pyrazole Regioisomers
| Proton | Isomer A (1,3-disubstituted) | Isomer B (1,5-disubstituted) |
| Pyrazole-H | ~6.5 ppm | ~6.2 ppm |
| N-CH₂ | ~4.1 ppm | ~4.3 ppm |
| C3-CH₃ | ~2.3 ppm | - |
| C5-CH₃ | - | ~2.5 ppm |
A: Mitigation Strategies for Regioisomer Formation
Controlling the regioselectivity of the Knorr synthesis often involves manipulating the reaction conditions to favor the formation of one isomer over the other.[12]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. In some cases, using more polar solvents like ethanol or acetic acid can favor one isomer, while non-polar solvents may favor the other.[13]
-
pH Control: The acidity or basicity of the reaction medium can play a crucial role. Acidic conditions can protonate one of the carbonyl groups, making it more susceptible to nucleophilic attack, thus directing the cyclization.
-
Temperature: Reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of the more stable isomer at higher temperatures.
-
Steric Hindrance: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, leading to a higher yield of a single regioisomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. theory.labster.com [theory.labster.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cyclocondensation for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyclocondensation reactions. Here, we address common experimental challenges with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured to address specific problems you might encounter during the synthesis of pyrazoles via cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, a foundational method often referred to as the Knorr pyrazole synthesis.[1][2][3][4]
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired pyrazole product, or no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a Knorr-type pyrazole synthesis can stem from several factors, primarily related to reaction kinetics and the stability of intermediates.
Causality and Solutions:
-
Inadequate Catalyst: Many cyclocondensation reactions require a catalyst to proceed at a reasonable rate.[5] While some highly reactive starting materials may react thermally, an acid or base catalyst is often necessary to facilitate the initial nucleophilic attack and subsequent dehydration steps.[6]
-
Troubleshooting:
-
Introduce a Catalyst: If performing the reaction under neutral conditions, consider adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., Sc(OTf)₃, nano-ZnO).[7][8] Acid catalysis protonates a carbonyl group, increasing its electrophilicity for the initial attack by hydrazine.[4][6]
-
Optimize Catalyst Loading: Start with a low catalyst loading (e.g., 1-5 mol%) and incrementally increase it. Excessive acid can lead to unwanted side reactions.
-
-
-
Reaction Temperature is Too Low: The dehydration of the hydroxylpyrazolidine intermediate to form the aromatic pyrazole ring is often the rate-determining step and typically requires thermal energy.[3]
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature. For many standard syntheses, refluxing in a suitable solvent like ethanol is effective.[6] Monitoring the reaction by TLC or LC-MS at different temperatures will help identify the optimal condition. In some cases, raising the temperature to 60°C has been shown to improve yields.[5]
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can significantly shorten reaction times and improve yields by efficiently heating the reaction mixture.[5]
-
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.
-
Troubleshooting:
-
Solvent Screening: Aprotic dipolar solvents (e.g., DMF, DMAc) can sometimes provide better results than traditional protic solvents like ethanol, especially for less reactive substrates.[7]
-
Solvent-Free Conditions: In some cases, solvent-free reactions, sometimes with a solid-supported catalyst, can be highly efficient and environmentally friendly.[5][8]
-
-
Issue 2: Formation of a Mixture of Regioisomers
Question: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-diketones.[3][5] The regioselectivity is determined by which of the two carbonyl carbons is initially attacked by the substituted nitrogen of the hydrazine.
Causality and Solutions:
-
Steric and Electronic Effects: The initial nucleophilic attack is governed by both steric hindrance and the electrophilicity of the two carbonyl carbons. A less sterically hindered and more electrophilic carbonyl will be attacked preferentially.
-
Troubleshooting:
-
pH Control: The reaction pH can influence which carbonyl is more reactive. Under acidic conditions, the more basic carbonyl oxygen is preferentially protonated. Experimenting with different acidic catalysts (Brønsted vs. Lewis) and their concentrations can alter the isomeric ratio.
-
Strategic Blocking Groups: If possible, modify the 1,3-dicarbonyl substrate to increase the steric or electronic differentiation between the two carbonyls.
-
Stepwise Synthesis: A more controlled, albeit longer, approach is to first form a hydrazone with the desired carbonyl group under specific conditions before inducing cyclization.
-
-
-
Hydrazine Substituent Effects: The nature of the substituent on the hydrazine can also influence the outcome. For instance, arylhydrazines can exhibit different regioselectivity compared to alkylhydrazines due to electronic effects.[1]
| Parameter | Effect on Regioselectivity | Recommendation |
| Steric Hindrance | The less hindered carbonyl is favored for initial attack. | Use bulkier protecting groups to direct the reaction. |
| Electronic Effects | The more electrophilic carbonyl is favored. | Introduce electron-withdrawing or -donating groups near one carbonyl. |
| Reaction pH | Can alter the protonation equilibrium of the dicarbonyl. | Screen different acidic and basic catalysts. |
| Temperature | Higher temperatures may decrease selectivity. | Run the reaction at the lowest effective temperature. |
Issue 3: Difficult Product Purification
Question: My final product is difficult to purify. I'm seeing persistent impurities and byproducts. What are the best strategies for purification?
Answer:
Purification challenges often arise from unreacted starting materials, isomeric products, or byproducts from side reactions.
Causality and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting materials and products.
-
Troubleshooting:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is consumed.
-
Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature.
-
-
-
Byproduct Formation: Side reactions can lead to a complex mixture. A common byproduct is the di-addition of hydrazine.[3]
-
Troubleshooting:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the 1,3-dicarbonyl and hydrazine. An excess of hydrazine can lead to byproducts.
-
Purification Technique:
-
Column Chromatography: This is the most common method for separating regioisomers and other impurities.[5] A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.
-
Recrystallization: If the desired pyrazole is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be separated from non-basic impurities through an acid-base extraction workup.
-
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4] The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6]
-
Imine/Enamine Formation: This is followed by dehydration to form an imine or enamine intermediate.[2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl carbon.[6]
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2][6]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Polar Hydrazide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the purification of polar hydrazide compounds. Due to their distinct chemical properties—including high polarity, hydrogen bonding capabilities, and potential basicity—these molecules often defy standard purification protocols. This document offers a structured approach to troubleshooting common issues, ensuring the integrity and purity of your final compounds.
Frequently Asked Questions (FAQs): Understanding the Core Challenges
Q1: What makes polar hydrazide compounds so difficult to purify using standard chromatographic methods?
A1: The difficulty stems from a combination of their inherent physicochemical properties. Polar hydrazides often contain multiple heteroatoms (N, O) capable of hydrogen bonding, making them highly soluble in polar solvents like water, methanol, or DMSO. In reversed-phase chromatography (RP-HPLC), the most common purification technique, the stationary phase is non-polar (e.g., C18).[1][2][3] Highly polar compounds have a weak affinity for this non-polar surface and a strong affinity for the polar mobile phase, leading to poor retention and early elution, often with the solvent front.[4][5] Furthermore, the basic nature of the hydrazine moiety can lead to strong interactions with residual acidic silanol groups on the silica support, causing significant peak tailing.
Q2: My polar hydrazide seems unstable during purification. What could be the cause?
A2: Hydrazide stability can be pH-dependent. The hydrazone linkage, often formed from hydrazides, is susceptible to hydrolysis, especially under acidic conditions.[6][7][8] While mildly acidic conditions (pH 4-6) are often used to catalyze hydrazone formation, prolonged exposure or stronger acidity can reverse the reaction.[9] Conversely, at neutral or slightly basic pH, stability generally increases.[6] It is crucial to consider the pH of your mobile phase and buffers throughout the purification process to maintain the integrity of your compound.
Q3: What are the most common impurities I should expect when working with hydrazides?
A3: Impurities can originate from starting materials or side reactions. Key impurities include:
-
Residual Hydrazine: Excess hydrazine hydrate used in the synthesis is a common, highly polar, and often toxic impurity that can be challenging to remove.[10][11]
-
Side-Reaction Products: Hydrazine can participate in side reactions, leading to impurities like hydrazones, azines, and other condensation products.[11] In the case of sulfonyl hydrazides, a common impurity is the corresponding N,N'-disulfonylhydrazide "dimer," formed when a second molecule of sulfonyl chloride reacts with the product.[12]
-
Unreacted Starting Materials: Incomplete reactions will leave behind starting materials which may have similar polarities to the desired product.
Troubleshooting Guide: Chromatographic Purification
This section provides detailed troubleshooting for specific issues encountered during chromatographic purification of polar hydrazides.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Question: My polar hydrazide elutes in the void volume on a standard C18 column, even with a highly aqueous mobile phase. How can I achieve retention?
Answer: This is a classic problem for highly polar analytes where hydrophobic interaction with the stationary phase is minimal.[4]
Root Cause Analysis: The compound has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than the non-polar C18 stationary phase.
Solutions & Scientific Rationale:
-
Use a 100% Aqueous Mobile Phase: Start with a mobile phase of 100% water or aqueous buffer. If retention is still poor, the stationary phase may be undergoing "phase collapse" or "dewetting," where the C18 chains fold in on themselves in a highly aqueous environment, reducing the available surface area for interaction.
-
Recommendation: Switch to a column specifically designed for use in 100% aqueous conditions. These often have embedded polar groups or are otherwise engineered to prevent phase collapse.
-
-
Employ Ion-Pairing Chromatography: For ionizable hydrazides, adding an ion-pairing reagent to the mobile phase can dramatically increase retention.[1]
-
Mechanism: An ion-pairing agent, such as trifluoroacetic acid (TFA) for basic compounds or an alkylammonium salt for acidic compounds, contains a hydrophobic tail and a charged head group. It forms a neutral ion pair with the charged analyte, increasing its overall hydrophobicity and promoting retention on the C18 column.
-
Protocol: Add 0.05-0.1% TFA to both your aqueous and organic mobile phases. For more stubborn compounds, dedicated ion-pairing reagents can be used (see table below).
-
-
Switch to a More Retentive Stationary Phase:
-
Polar-Embedded Phases: Columns with polar groups (e.g., amide, carbamate) embedded within the alkyl chains offer a secondary retention mechanism through hydrophilic interactions, improving retention for polar analytes.
-
Phenyl Phases: Phenyl-based columns can provide alternative selectivity through π-π interactions if your hydrazide contains aromatic rings.
-
-
Adopt Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained by reversed-phase.[13]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[13][14] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the concentration of the polar solvent (water).
-
| Technique/Additive | Target Analyte | Mechanism of Action | Typical Concentration |
| Trifluoroacetic Acid (TFA) | Basic/Ionizable Hydrazides | Ion-pairing and pH modification | 0.05 - 0.1% |
| Heptafluorobutyric Acid (HFBA) | Basic/Ionizable Hydrazides | Stronger ion-pairing agent than TFA | 0.05 - 0.1% |
| Ammonium Formate/Acetate | General Use | pH buffer, improves peak shape | 10 - 20 mM |
| HILIC Mode | Very Polar Hydrazides | Partitioning into an adsorbed aqueous layer | High organic mobile phase (e.g., >80% ACN) |
| Ion-Exchange Chromatography | Charged Hydrazides | Electrostatic interaction with charged resin | Salt or pH gradient elution |
Issue 2: Severe Peak Tailing or Broadening
Question: My hydrazide purifies as a broad, tailing peak on my silica-based column. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like hydrazides is most often caused by secondary ionic interactions with the stationary phase.
Root Cause Analysis: The basic nitrogen atoms in the hydrazide can interact strongly with acidic, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based stationary phases. This leads to multiple interaction energies and a delayed, non-symmetrical elution profile.
Solutions & Scientific Rationale:
-
Adjust Mobile Phase pH: Modifying the pH can suppress the ionization of either the hydrazide or the silanol groups.
-
Low pH (pH 2-3): Adding an acid like formic acid or TFA protonates the basic hydrazide to form a cation (R-NH-NH₃⁺) and also protonates the silanol groups (Si-OH), minimizing ionic interactions.[4] This is often the most effective strategy.
-
High pH (pH 8-10): Using a high-pH stable column (e.g., a hybrid silica or polymer-based column), you can deprotonate the hydrazide, rendering it neutral, while the silanols remain deprotonated. This also reduces ionic interactions. Caution: Standard silica columns are not stable above pH ~7.5.
-
-
Increase Buffer or Salt Concentration: A higher concentration of buffer ions (e.g., 20-50 mM ammonium formate) can compete with the analyte for interaction with the active silanol sites, effectively "shielding" the analyte and improving peak shape.
-
Use an End-Capped Column: Modern HPLC columns are "end-capped," meaning most of the residual silanol groups have been reacted with a small silane agent. Ensure you are using a high-quality, fully end-capped column to minimize these secondary interactions.
Caption: Workflow for troubleshooting poor peak shape in RP-HPLC.
Troubleshooting Guide: Non-Chromatographic & Impurity-Specific Issues
Issue 3: Difficulty Removing Residual Hydrazine Hydrate
Question: My final product is contaminated with hydrazine hydrate, which is highly polar and difficult to remove. What is the best strategy?
Answer: Residual hydrazine is a common and critical impurity to remove due to its reactivity and potential toxicity.[10][11] Standard extraction and chromatography can be ineffective due to its high polarity.
Solutions & Scientific Rationale:
-
Azeotropic Removal/Lyophilization: This is often the most effective method.
-
Mechanism: Hydrazine hydrate can be removed by co-evaporation with a solvent or by sublimation under vacuum.
-
Protocol: Dissolve the crude product in water or a water/acetonitrile mixture and then lyophilize (freeze-dry). Repeat this cycle 2-3 times. The volatile hydrazine will be removed under high vacuum.[10]
-
-
Acid-Base Extraction (with caution): If your product is stable, an acid wash can be used.
-
Mechanism: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic hydrazine will be protonated and move into the aqueous layer.
-
Caution: This method is only suitable if your desired hydrazide product is not basic or is significantly less basic than hydrazine, and will not be extracted into the aqueous layer.
-
-
Use of a Scavenger Resin:
-
Mechanism: A scavenger resin is a solid support functionalized with a group that reacts specifically with the impurity. For hydrazine, a resin bound with an aldehyde or ketone functionality can be used to form a hydrazone, effectively sequestering the hydrazine from the solution.[15]
-
Issue 4: Product "Oils Out" During Recrystallization
Question: I'm trying to recrystallize my polar hydrazide, but it separates as an oil instead of forming crystals. What's going wrong?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with impure compounds, as impurities can depress the melting point.
Root Cause Analysis: The solubility of the compound in the chosen solvent is too high, or the solution was cooled too rapidly.
Solutions & Scientific Rationale:
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[16]
-
Use a More Polar Solvent: If using a moderately polar solvent, try a more polar one (e.g., switch from isopropanol to ethanol or even water).[17]
-
Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly.[18]
-
-
Slow Down the Cooling Process: Rapid cooling promotes precipitation and oiling out rather than ordered crystal growth.[19]
-
Protocol: After heating, allow the flask to cool slowly on the benchtop, insulated if necessary. Do not place it directly into an ice bath until crystal formation at room temperature is complete.[19]
-
-
Lower the Dissolution Temperature: Try dissolving the compound at a temperature below the solvent's boiling point to avoid melting the solute.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Cases & Notes |
| Water | 10.2 | 100 | Excellent for highly polar, H-bonding compounds. Can be slow to evaporate.[17] |
| Methanol | 6.6 | 65 | Good general-purpose polar solvent. |
| Ethanol | 5.2 | 78 | Very common and effective. Less volatile than methanol.[17] |
| Isopropanol (IPA) | 4.3 | 82 | Good for compounds with intermediate polarity. |
| Acetonitrile | 6.2 | 82 | Aprotic polar solvent, offers different selectivity. |
| Ethyl Acetate (EtOAc) | 4.3 | 77 | Medium polarity. Often used in mixed systems with hexanes.[17] |
Protocols and Methodologies
Protocol 1: General Method Development for RP-HPLC Purification
-
Column Selection: Start with a modern, high-performance C18 column (e.g., 3.5 or 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Scouting Gradient:
-
Run a fast, broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of your compound.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution point of your compound. For example, if it eluted at 30% B, try a gradient of 15% to 45% B over 20 minutes.
-
-
Troubleshooting (if no retention):
-
Replace Formic Acid with 0.1% TFA in both solvents and repeat the scouting run.
-
If still no retention, switch to a polar-embedded column or prepare to develop a HILIC method.
-
-
Loading and Fraction Collection: Dissolve the crude sample in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., DMSO, or Water/ACN). Inject onto the column and collect fractions corresponding to the target peak.
-
Analysis: Analyze collected fractions by analytical HPLC or LC-MS to confirm purity and identity.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Use small-scale solubility tests to find a suitable solvent or mixed-solvent system (see Table 2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once crystal growth appears complete, you may place the flask in an ice bath for 15-30 minutes to maximize yield.[19]
-
Crystal Collection: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Decision tree for selecting a primary purification technique.
References
- Reversed-phase chrom
-
Polar Compounds | SIELC Technologies. (n.d.). [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). [Link]
-
7.10: Reverse Phase Chromatography - Chemistry LibreTexts. (2022, October 4). [Link]
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In reversed-phase HPLC which elutes first, polar or nor-polar? Why? - Quora. (2015, September 8). [Link]
-
Three Methods of Detection of Hydrazines - Tech Briefs. (2010, May 1). [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. (n.d.). [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega - ACS Publications. (2019, August 9). [Link]
-
Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid - PubMed. (1988, November 15). [Link]
-
How do you select solvents for chromatography? - TutorChase. (n.d.). [Link]
-
-
analytical methods. (n.d.). [Link]
-
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. (2009, February 17). [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate. (2023, May 16). [Link]
- US4963232A - Process for producing a purified hydrazine hydrate - Google P
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Recrystallization1. (n.d.). [Link]
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Hydrazide - Wikipedia. (n.d.). [Link]
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ION EXCHANGE CHROMATOGRAPHY. (n.d.). [Link]
- US3458283A - Hydrazine purification - Google P
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Solvent selection in liquid chromatography - Molnar Institute. (n.d.). [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7). [Link]
-
Highly sensitive determination of hydrazine ion by ion-exclusion chromatography with ion-exchange enhancement of conductivity detection - PubMed. (n.d.). [Link]
-
Highly sensitive determination of hydrazine ion by ion-exclusion chromatography with ion-exchange enhancement of conductivity detection | Request PDF - ResearchGate. (2025, August 5). [Link]
-
Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography - PubMed. (2024, November 22). [Link]
-
Introduction to Ion Exchange Chromatography - Bio-Rad. (n.d.). [Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC - NIH. (n.d.). [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). [Link]
-
Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures - MDPI. (n.d.). [Link]
-
Optimization studies. (A), effects of pH and hydrazine monohydrate on... - ResearchGate. (n.d.). [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). [Link]
-
Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit. (2023, April 13). [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017, March 12). [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (n.d.). [Link]
-
Synthesis of Hydrazides and their Pharmacological Evaluation - Walsh Medical Media. (2023, February 3). [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC - NIH. (n.d.). [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). [Link]
-
ph-sensitive hydrazone bond: Topics by Science.gov. (n.d.). [Link]
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- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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preventing byproduct formation in Knorr pyrazole synthesis
Welcome to the technical support hub for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on the critical challenge of preventing byproduct formation and maximizing the yield of your desired product. Our approach is rooted in a deep understanding of the reaction mechanism, providing you with the causal insights needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the Knorr pyrazole synthesis. Each entry details the potential causes of the issue and provides actionable steps for resolution.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve selectivity?
Root Cause Analysis: The formation of regioisomers is one of the most common challenges in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester or an unsymmetrical diketone).[1] The reaction proceeds via the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the two carbonyl carbons. Since either carbonyl can be attacked first, two different pathways are possible, leading to two isomeric pyrazole products.
The regioselectivity is governed by a complex interplay of factors:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster. For example, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[2]
-
Steric Hindrance: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine.
-
Reaction Conditions (pH): The pH of the medium is critical. Acid catalysis is required to activate the carbonyl groups by protonating the oxygen, but the specific pH can influence which intermediate is favored.[1][3] Mechanistic studies suggest that the dehydration of key intermediates, such as 3,5-dihydroxypyrazolidines, kinetically controls which isomer is formed.[4][5]
Troubleshooting & Optimization Strategies:
-
pH Control: This is your primary tool. Acidic conditions facilitate both the initial condensation and the final cyclization.[3] For β-ketoesters, a catalytic amount of glacial acetic acid is often sufficient.[6][7] Avoid strongly acidic conditions (pH < 3), which can favor furan formation as a byproduct.[8]
-
Temperature Control: The Knorr synthesis is often exothermic.[6] Running the reaction at a lower temperature initially can enhance selectivity by favoring the kinetically controlled attack on the more reactive carbonyl before allowing the reaction to proceed to completion at a higher temperature.
-
Solvent Choice: Protic solvents like ethanol, 1-propanol, or acetic acid are standard.[6][7] In some cases, specialized solvents like trifluoroethanol (TFE) with a trifluoroacetic acid (TFA) additive have been used to achieve excellent regioselectivity, particularly for electron-deficient substrates.[9]
-
Two-Step Procedure: When feasible, you can isolate the initial hydrazone intermediate. React the dicarbonyl compound with the hydrazine under mild conditions that favor the formation of one hydrazone. After purification, this intermediate can then be cyclized under stronger acidic or thermal conditions to yield a single pyrazole regioisomer.[10]
Q2: My reaction mixture turns a deep yellow or red color, and the crude product is heavily contaminated. What's causing this?
Root Cause Analysis: This is a very common observation, often described as a "sinful yellow/red," particularly when using hydrazine salts such as phenylhydrazine hydrochloride.[6][11] The discoloration is typically due to the formation of colored impurities from the hydrazine starting material itself, which can undergo oxidation or self-condensation. If you are using a hydrazine salt, the reaction mixture can become quite acidic, which may promote the formation of these colored byproducts.[6]
Troubleshooting & Optimization Strategies:
-
Add a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the liberated HCl makes the reaction medium strongly acidic. This can be counteracted by adding one equivalent of a mild, non-nucleophilic base. Sodium acetate (NaOAc) or potassium acetate (KOAc) are excellent choices.[6] The base neutralizes the excess acid, leading to a much cleaner reaction profile and significantly reducing discoloration.
-
Use an Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can mitigate the formation of colored impurities that arise from oxidative processes involving the hydrazine.[6]
-
Purification Strategy: If colored impurities still form, they can often be removed during workup. A wash of the crude product with a non-polar solvent like toluene may help remove some of the coloration before column chromatography or recrystallization.[6][11]
Q3: My reaction is sluggish, incomplete, or gives a low yield. How can I drive it to completion?
Root Cause Analysis: Incomplete conversion can stem from several factors, including insufficient catalysis, improper temperature, or an inappropriate solvent. The mechanism involves two key stages: the formation of a hydrazone intermediate and the subsequent intramolecular cyclization. Both of these steps are generally accelerated by acid.[3][12][13]
Troubleshooting & Optimization Strategies:
-
Optimize pH: The reaction rate is highly pH-dependent. At neutral or high pH (pH > 7), the reaction can stall after forming the hydrazone, as the cyclization step is not favored.[3] Ensure you have a catalytic amount of acid present. A few drops of glacial acetic acid in an alcohol solvent is a standard starting point.[7]
-
Adjust Temperature and Reaction Time: While many Knorr reactions proceed rapidly at room temperature or with gentle heating, less reactive substrates may require reflux temperatures to go to completion.[6] It is essential to monitor the reaction's progress by TLC or HPLC to determine the optimal reaction time and confirm the consumption of starting materials.[7]
-
Solvent Selection: The solvent must be able to dissolve the starting materials and intermediates. Protic solvents like ethanol, 1-propanol, and glacial acetic acid are most common as they facilitate the necessary proton transfers in the mechanism.[6] If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
Frequently Asked Questions (FAQs)
Q: What is the detailed role of the acid catalyst in the Knorr synthesis?
A: The acid catalyst plays a crucial dual role in the mechanism.
-
Activation of the Carbonyl: The first step is the protonation of one of the carbonyl oxygens. This places a positive charge on the oxygen, which is then delocalized to the carbonyl carbon. This greatly increases the electrophilicity of the carbon, making it much more susceptible to nucleophilic attack by the weakly basic nitrogen of the hydrazine.[3][13]
-
Facilitating Dehydration: The reaction involves the loss of two molecules of water.[7] The acid catalyst facilitates these elimination steps by protonating hydroxyl groups, turning them into good leaving groups (H₂O). This is critical for both the formation of the hydrazone and the final aromatization to the pyrazole ring.
Q: Can I use water as a solvent?
A: Yes, water can be used as a solvent, often in combination with a co-solvent like ethanol or acetic acid, especially if you are using a hydrazine salt (e.g., phenylhydrazine HCl).[11] However, pure water can be problematic. The reaction generates water as a byproduct, and according to Le Châtelier's principle, having a large excess of water at the start can slow down the dehydration steps. For substrates with poor water solubility, a primarily organic solvent is recommended.
Q: I've seen some procedures use a large excess of hydrazine. Is this necessary?
A: Using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) is common to ensure the complete consumption of the more valuable 1,3-dicarbonyl starting material. Some older procedures may use a larger excess (2 equivalents or more), but this is often unnecessary and can complicate purification by leaving a large amount of unreacted hydrazine, which can be difficult to remove.[7] It is recommended to start with a stoichiometric amount or a slight excess and optimize from there.
Data Summary & Experimental Protocols
Table 1: Influence of Reaction Parameters on Knorr Synthesis Outcome
| Parameter | Effect on Rate | Effect on Yield & Purity | Key Considerations & Causality |
| pH | Highly dependent; rate increases significantly in weakly acidic media.[3] | Optimal in weakly acidic range (pH 4-6). High acidity can cause side reactions; neutral/basic pH can stall the reaction.[3][6] | Acid catalyzes both the initial carbonyl activation and the subsequent dehydration steps, which are often rate-limiting.[3][13] |
| Temperature | Increases with temperature, as expected. | Generally high yields, but excessive heat can promote byproduct formation with sensitive substrates. | The reaction is often exothermic.[6] Forcing conditions with heat may be needed for unreactive substrates but can lower selectivity. |
| Solvent | Faster in polar, protic solvents (e.g., EtOH, AcOH). | High yields in alcohols or acetic acid. Solvent choice affects solubility and can influence regioselectivity.[6][9] | Protic solvents are required to facilitate the proton transfers inherent to the mechanism and to solubilize intermediates. |
| Hydrazine Salt | Can be slower if acid is not neutralized. | Can lead to colored impurities if the liberated acid is not buffered.[6][11] | Hydrazine salts (e.g., hydrochloride) release a full equivalent of strong acid, which can be detrimental if not neutralized by a mild base like NaOAc.[6] |
Protocol 1: Standard Synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from a standard laboratory procedure for the Knorr synthesis using a β-ketoester.[7]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid (catalytic)
-
Deionized water
Procedure:
-
In a 20-mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 1.0 eq) and hydrazine hydrate (e.g., 6 mmol, 2.0 eq).
-
Add 1-propanol (approx. 3 mL for a 3 mmol scale) to the vial.
-
Add 3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture on a hot plate with stirring to approximately 100°C. If using a flask, attach a reflux condenser.
-
Allow the reaction to proceed for 1 hour. Monitor for the consumption of the starting ketoester using Thin Layer Chromatography (TLC) (Mobile phase: 30% ethyl acetate / 70% hexane).
-
Once the starting material is consumed, and while the reaction mixture is still hot, add hot deionized water (approx. 10 mL) with vigorous stirring. The product should begin to precipitate as a white solid.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry completely to afford the final pyrazolone product.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Reichart, T. M., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11649-11653. Available at: [Link]
-
Elguero, J., et al. (1995). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 73(8), 1329-1340. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2436-2443. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. chemhelpasap.com. Available at: [Link]
-
Elguero, J., et al. (1995). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. name-reaction.com. Available at: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Available at: [Link]
-
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. organic-chemistry.org. Available at: [Link]
Sources
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- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
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Technical Support Center: Navigating Solubility Challenges of Pyrazole Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrazole derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: The Pyrazole Solubility Conundrum
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacological agents, from anti-inflammatory drugs like Celecoxib to anti-cancer and anti-obesity therapeutics.[1][2] However, their often lipophilic nature and crystalline structure can lead to poor aqueous solubility, creating significant hurdles in biological assays.[3][4] Inadequate solubility can cause compound precipitation, leading to inaccurate concentration measurements, unreliable assay results, and potentially masking the true biological activity of a promising compound.[5][6]
This guide provides a systematic approach to understanding and overcoming these solubility issues, ensuring your pyrazole derivatives are effectively delivered to their biological targets in vitro.
Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section addresses acute issues you might be facing during your experiment.
Question: I just added my DMSO stock of a pyrazole derivative to my aqueous assay buffer/cell culture medium, and it immediately turned cloudy or I see visible precipitate. What should I do?
Answer: This phenomenon, often termed "solvent shock," occurs when a compound that is soluble in a concentrated organic solvent like Dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[7] The abrupt change in solvent polarity causes the compound to crash out of solution.[7]
Here is a step-by-step troubleshooting workflow:
-
Stop and Assess: Do not proceed with the experiment using the precipitated solution. Filtering the precipitate is not recommended as it will lead to an unknown and lower final concentration of your compound, invalidating your results.[8] The primary goal is to prevent precipitation in the first place.
-
Review Your Final Concentration: You may be exceeding the compound's kinetic or thermodynamic solubility limit in the final assay buffer.[7][9]
-
Action: Reduce the final concentration of the compound in your assay.[7] If possible, perform a dose-response curve starting from a much lower concentration.
-
-
Optimize the Dilution Process: The way you introduce the compound to the aqueous medium is critical.
-
Action 1: Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can help.[7] This requires adding a larger volume of the stock to your assay, but the dilution is less drastic.
-
Action 2: Employ Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your assay buffer or medium.[10] This allows for a more gradual decrease in the organic solvent concentration.
-
Action 3: Enhance Mixing: Add the stock solution dropwise to the assay buffer while vortexing or stirring vigorously.[10][11] This rapid dispersion can prevent localized high concentrations that trigger precipitation.
-
-
Increase Final Co-solvent Concentration: Many cell lines and biochemical assays can tolerate a certain percentage of DMSO.
-
Action: Determine the maximum DMSO concentration your assay can tolerate without affecting the biological system (typically 0.1% to 0.5% for cell-based assays).[8][10][12] Maintaining the highest tolerable DMSO concentration can help keep the compound in solution.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]
-
-
Consider Gentle Warming: For some compounds, solubility increases with temperature.[13][14][15]
Decision Workflow for Immediate Precipitation
Caption: A troubleshooting workflow for immediate compound precipitation.
Question: My compound solution is initially clear, but a precipitate forms over time during incubation at 37°C. What's happening?
Answer: This delayed precipitation suggests a few possibilities: the compound may have low thermodynamic solubility, it could be unstable, or it might be interacting with components in the cell culture medium.
-
Kinetic vs. Thermodynamic Solubility: You may have initially created a supersaturated, kinetically soluble solution.[16][17] Over time, this metastable state collapses, and the compound precipitates out as it reaches its true, lower thermodynamic equilibrium solubility.[9][16]
-
Action: The most reliable solution is to work at or below the determined thermodynamic solubility limit of your compound in the final assay buffer. If this is not feasible, consider advanced formulation strategies.
-
-
Compound Instability: The compound might be degrading over the incubation period, and the degradation products could be less soluble.
-
Action: Assess the stability of your compound under the assay conditions (pH, temperature, light exposure) using analytical methods like HPLC.
-
-
Interaction with Media Components: If you are using a serum-containing medium, the compound might be binding to proteins and precipitating.[7] Alternatively, it could be interacting with salts or other components.[7][18]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A1:
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to determine the concentration at which it starts to precipitate.[5][17] This method is fast and mimics the process used in high-throughput screening.[5] However, it can often result in a supersaturated solution, overestimating the compound's true solubility because there isn't enough time for the solution to reach equilibrium.[9][17]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution with an excess of the solid compound.[19] This measurement requires a longer incubation time (e.g., 24 hours) to ensure equilibrium is reached.[5]
Why it matters: A high kinetic solubility might give you a clear solution initially, but the compound can precipitate during the course of your experiment as it moves towards its lower thermodynamic equilibrium.[9] This can lead to inconsistent results. For lead optimization and detailed biological studies, understanding the thermodynamic solubility is crucial for developing a robust assay.[5][19]
Q2: What are the best co-solvents for pyrazole derivatives besides DMSO?
A2: While DMSO is the most common primary solvent due to its high solubilizing power, other co-solvents can be used, often in combination.[20][21] The choice depends on the specific derivative and the tolerance of your assay system.
| Co-Solvent | Properties & Use Cases | Typical Final Conc. in Assay | Cautions |
| DMSO | Universal solvent for many organic compounds.[21] | < 0.5% (cell-based)[10] | Can be toxic to cells at higher concentrations (>1%).[12][22] |
| Ethanol | Good solvent for many organic molecules; less toxic than DMSO for some cells.[13][23] | < 1% | Can have biological effects and may be more volatile.[12] |
| Polyethylene Glycols (PEG 300/400) | Often used in preclinical formulations to improve solubility.[13][20] | Varies; must be tested | Can be viscous; potential for precipitation upon dilution in aqueous media.[20] |
| N,N-Dimethylacetamide (DMA) | A strong organic solvent.[21] | Must be determined; test for toxicity | Generally more toxic than DMSO; use with caution. |
Q3: Can I use solubility enhancers like cyclodextrins?
A3: Absolutely. Cyclodextrins are an excellent strategy when co-solvents are insufficient. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[24][25] They can encapsulate poorly soluble drugs, like many pyrazole derivatives, forming an inclusion complex that is more water-soluble.[25][26][27]
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications as it generally has low toxicity.[8][12]
-
Mechanism: By forming a complex, cyclodextrins increase the apparent solubility of the drug.[27] However, it's important to note that this complexation can also affect the free concentration of the drug available to interact with its target.[26]
Q4: How does pH affect the solubility of my pyrazole derivative?
A4: The effect of pH is critical if your pyrazole derivative has ionizable functional groups (acidic or basic).[7][10]
-
Basic Pyrazoles: If your compound has a basic nitrogen atom, lowering the pH of the buffer will protonate it, forming a more soluble salt.
-
Acidic Pyrazoles: If your compound has an acidic proton (e.g., on a carboxylic acid substituent), increasing the pH will deprotonate it, also forming a more soluble salt. The structure-activity relationship (SAR) of your pyrazole series, particularly the substituents on the ring, will determine its pKa and how it responds to pH changes.[4][28] Always ensure the final pH of your solution is compatible with your biological assay.[10]
Part 3: Experimental Protocols
These protocols provide a starting point for systematically addressing solubility.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the initial step of solubilizing your pyrazole derivative.
-
Determine Molecular Weight: Obtain the accurate molecular weight (MW) of your pyrazole derivative.
-
Calculate Required Mass: Calculate the mass of the compound needed for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock).
-
Mass (mg) = 10 (mmol/L) * 1 (mL) * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
-
Weigh Compound: Aseptically weigh the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (or other chosen primary solvent).
-
Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, you can use the following methods cautiously:
-
Sonication: Place the vial in a sonicating water bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[13]
-
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates before storing.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.
Protocol 2: Step-Wise Dilution into Aqueous Assay Buffer
This protocol is designed to minimize "solvent shock" and prevent precipitation upon dilution.
-
Prepare Assay Medium: Ensure your final cell culture medium or assay buffer is prepared and equilibrated to the correct temperature (e.g., 37°C).
-
Thaw Stock Solution: Thaw one aliquot of your concentrated compound stock solution at room temperature.
-
Create an Intermediate Dilution (Optional but Recommended):
-
Pipette 90 µL of assay buffer into a sterile tube.
-
Add 10 µL of your 10 mM stock solution to create a 1 mM intermediate solution (now in 10% DMSO). Mix thoroughly.
-
-
Final Dilution into Assay Plate:
-
Add the required volume of assay buffer to the wells of your microplate.
-
Add a small volume of your intermediate (or stock) solution to the wells to achieve the final desired concentration. For example, add 2 µL of a 1 mM intermediate solution to 198 µL of medium for a final concentration of 10 µM (with a final DMSO concentration of 0.1%).
-
Crucial Step: When adding the compound, pipette it directly into the buffer/medium and immediately mix by pipetting up and down gently or by placing the plate on an orbital shaker.
-
Workflow for Formulating a Poorly Soluble Pyrazole Derivative
Caption: A systematic workflow for developing a soluble formulation.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 858-864.
-
Singh, A., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(3), 840–853. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Ferreira, N. R., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 27(15), 4933. [Link]
-
Lopedota, A., et al. (2005). Diclofenac-β-Cyclodextrin Binary Systems: Physicochemical Characterization and In Vitro Dissolution and Diffusion Studies. AAPS PharmSciTech, 6(3), E464–E472. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Al-Otaibi, W. A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Ghasemi, Y., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 35-40. [Link]
-
de la Torre, P., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. [Link]
-
Chimenti, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Sources
- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ovid.com [ovid.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. scispace.com [scispace.com]
- 28. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst for Pyrazole Synthesis from Hydrazine Hydrate
Welcome to the technical support center for catalyst optimization in pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of pyrazoles using hydrazine hydrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively optimize your catalytic systems for higher yields, better selectivity, and improved sustainability.
I. Understanding the Catalytic Landscape in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone of many pharmaceuticals, often relies on the condensation reaction between a 1,3-dicarbonyl compound and hydrazine hydrate.[1][2] The choice of catalyst is paramount in steering this reaction towards the desired product with high efficiency. Catalysts in this context primarily function to activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating the initial nucleophilic attack by hydrazine and subsequent cyclization.
Historically, mineral acids have been used as catalysts.[1][3] However, the field has seen a significant shift towards heterogeneous and reusable catalysts to align with the principles of green chemistry.[4][5][6][7] These modern catalysts offer numerous advantages, including easier separation from the reaction mixture, reduced environmental impact, and the potential for continuous flow processes.[4][6]
Core Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental reaction for forming pyrazoles from hydrazines and 1,3-dicarbonyl compounds, typically with an acid catalyst.[1][3] The mechanism initiates with the acid-catalyzed formation of an imine. Depending on the hydrazine derivative, the initial attack can occur at either carbonyl carbon, potentially leading to two different products.[1] The second nitrogen atom of the hydrazine then attacks the other protonated carbonyl group, forming a second imine.[1] Finally, deprotonation of this diimine intermediate regenerates the acid catalyst and yields the pyrazole product.[1]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hydrazone Hydrolysis in Acidic Conditions
Welcome to the Technical Support Center for hydrazone chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the acid-catalyzed hydrolysis of hydrazones. As a pH-labile linkage, the hydrazone bond is a cornerstone of modern drug delivery systems, bioconjugation strategies, and synthetic chemistry.[1][2][3] However, its successful cleavage requires a nuanced understanding of the underlying reaction dynamics.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-mediated hydrolysis of hydrazones. The insights provided herein are grounded in established mechanistic principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.
Part 1: Troubleshooting Guide - Navigating Experimental Challenges
This section addresses specific issues you may encounter during the acid-catalyzed hydrolysis of hydrazones in a question-and-answer format.
Q1: My hydrazone hydrolysis is incomplete, resulting in low yields of my desired aldehyde/ketone. What are the likely causes and how can I improve the reaction efficiency?
A1: Incomplete hydrolysis is a frequent challenge and can often be attributed to several factors related to reaction equilibrium, substrate stability, and reaction conditions.
Underlying Causes and Solutions:
-
Reversible Reaction Equilibrium: Hydrazone hydrolysis is a reversible reaction.[4] If the liberated hydrazine and carbonyl compound remain in the reaction mixture, they can recombine to form the hydrazone, leading to an unfavorable equilibrium.
-
Solution: To drive the reaction to completion, it is often necessary to trap the liberated hydrazine.[4][5] This can be achieved by adding an excess of a more reactive aldehyde or ketone, such as formaldehyde or acetone, to the reaction mixture.[4][5] These "scavengers" will react with the released hydrazine, preventing it from recombining with your target carbonyl compound.
-
-
Insufficient Acid Catalyst: The hydrolysis of hydrazones is acid-catalyzed.[5][6][7] An inadequate amount of acid will result in a sluggish or incomplete reaction.
-
Solution: Ensure that a sufficient concentration of a suitable acid catalyst is used. Common choices include mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or strong organic acids.[8] The optimal pH for hydrazone hydrolysis is typically around 4.5, as this provides a balance between protonation of the hydrazone to facilitate nucleophilic attack by water and maintaining the nucleophilicity of the attacking water molecule.[9]
-
-
Steric Hindrance: Sterically hindered hydrazones, particularly those derived from bulky ketones, can exhibit slower hydrolysis rates. The bulky groups can impede the approach of the water molecule to the electrophilic carbon of the C=N bond.
-
Solution: For sterically hindered substrates, more forcing reaction conditions may be necessary. This can include increasing the reaction temperature or using a stronger acid catalyst. However, care must be taken to avoid degradation of sensitive functional groups on your molecule.
-
-
Electronic Effects: The electronic properties of the substituents on both the carbonyl and hydrazine moieties can significantly influence the rate of hydrolysis. Electron-withdrawing groups on the carbonyl portion can increase the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups can slow down the reaction.
Experimental Workflow for Optimizing Hydrolysis:
Caption: Troubleshooting workflow for incomplete hydrazone hydrolysis.
Q2: I am observing the formation of an unexpected and difficult-to-hydrolyze byproduct. What could this be and how can I prevent its formation?
A2: The most common byproduct in hydrazone hydrolysis reactions is an azine.[1][8]
Azine Formation:
Azines are formed when a liberated aldehyde or ketone reacts with a molecule of unreacted hydrazone.[1] This is particularly problematic when the starting hydrazone is derived from hydrazine itself (H₂N-NH₂). The resulting azine (R₂C=N-N=CR₂) is often more stable and more difficult to hydrolyze than the parent hydrazone.[8]
Prevention Strategies:
-
Control Stoichiometry: Ensure that the reaction is not started with an excess of the carbonyl compound relative to the hydrazine during the initial hydrazone formation step.
-
Use of a Scavenger: As mentioned previously, employing a scavenger for the liberated hydrazine during hydrolysis will also effectively prevent azine formation by removing one of the necessary reactants.[4][5]
-
Mild Reaction Conditions: Prolonged heating or highly acidic conditions can sometimes promote side reactions.[8] Whenever possible, use the mildest conditions that afford a reasonable reaction rate.
Proposed Mechanism of Azine Formation:
Caption: Simplified pathway for azine byproduct formation.
Q3: My compound is sensitive to harsh acidic conditions. Are there milder methods for hydrazone hydrolysis?
A3: Yes, several milder methods exist for cleaving hydrazones, which are particularly useful for substrates with acid-labile functional groups.
Mild Cleavage Techniques:
-
Weak Organic Acids: Instead of strong mineral acids, weaker organic acids like picric acid can be used.[8] Picric acid has the added advantage of precipitating the liberated hydrazine as its picrate salt, thus driving the reaction forward.[8]
-
Lewis Acid Catalysis: Lewis acids can also catalyze hydrazone hydrolysis under milder conditions than Brønsted acids.
-
Transimination (Hydrazone Exchange): This method involves the exchange of the hydrazone with another, more reactive hydrazine or a hydroxylamine derivative. This is a powerful technique for reversible bioconjugation.
-
Oxidative Cleavage: Certain hydrazones can be cleaved under oxidative conditions, although this is less common and highly substrate-dependent.
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Standard Acid Hydrolysis | HCl, H₂SO₄ | Elevated temperatures may be required[8] | Inexpensive, widely applicable | Can be harsh for sensitive substrates |
| Picric Acid Method | Picric Acid | Mild temperatures (e.g., 50°C)[8] | Mild conditions, removes hydrazine from solution[8] | Picric acid is explosive and requires careful handling |
| Transimination | Excess of another amine/hydrazine | Near-neutral pH | Very mild, useful for bioconjugation | Requires a suitable exchange partner |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed hydrazone hydrolysis?
A1: The generally accepted mechanism involves two main steps:
-
Nucleophilic Addition: The reaction is initiated by the protonation of the nitrogen atom of the hydrazone. This increases the electrophilicity of the carbon atom of the C=N bond, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate called a carbinolamine.[5][6][10]
-
Decomposition of the Intermediate: The carbinolamine intermediate then undergoes a series of proton transfers, leading to the elimination of the hydrazine moiety and regeneration of the carbonyl group (aldehyde or ketone).[6][10]
Mechanism of Hydrazone Hydrolysis:
Caption: General mechanism of acid-catalyzed hydrazone hydrolysis.
Q2: How does pH affect the rate of hydrazone hydrolysis?
A2: The rate of hydrazone hydrolysis is highly pH-dependent. The reaction is catalyzed by acid, so the rate generally increases as the pH decreases.[5][7][9] However, at very low pH values (typically below 3), the rate can decrease again. This is because the attacking nucleophile, water, is in equilibrium with its protonated form, the hydronium ion (H₃O⁺), which is not nucleophilic. Additionally, the hydrazine itself can become fully protonated, which can affect the equilibrium of the reaction.[9] Therefore, there is an optimal pH range for hydrazone hydrolysis, which is typically between 4 and 6.
Q3: How can I monitor the progress of my hydrazone hydrolysis reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively follow the disappearance of the starting hydrazone and the appearance of the product aldehyde or ketone.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the reaction progress by separating and quantifying the starting material, product, and any byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the hydrazone and the appearance of signals for the product.[4][5] For example, the appearance of a characteristic aldehyde proton signal around 9-10 ppm is a clear indicator of hydrolysis.[4]
-
UV-Vis Spectroscopy: If the hydrazone and the carbonyl product have distinct UV-Vis spectra, the reaction can be monitored by measuring the change in absorbance at a specific wavelength over time.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Hydrolysis
-
Dissolution: Dissolve the hydrazone in a suitable organic solvent (e.g., ethanol, methanol, THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Add an aqueous solution of the acid catalyst (e.g., 1M HCl) dropwise to the stirred solution. The final pH should ideally be in the range of 4-6.
-
Heating (if necessary): If the reaction is slow at room temperature, heat the mixture to an appropriate temperature (e.g., 50-80°C) and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation as required.
Protocol 2: Monitoring Hydrazone Hydrolysis by ¹H NMR
-
Sample Preparation: Prepare a solution of the hydrazone in a deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Initiation of Reaction: Add a small amount of a deuterated acid (e.g., DCl in D₂O) to the NMR tube to initiate the hydrolysis.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the hydrazone and a characteristic proton of the product aldehyde or ketone. Plot the relative integrals as a function of time to determine the reaction kinetics.
References
- Loev, B. (1963). Method for the hydrolysis of hydrazones. U.S. Patent No. 3,113,971. Washington, DC: U.S.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Wikipedia contributors. (2023). Hydrazone. In Wikipedia, The Free Encyclopedia. [Link]
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18783-18794. [Link]
-
Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Özen, A. S., & Ergen, E. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A, 120(27), 5485–5494. [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]
-
Jasper, S., & Khalifa, N. (2019). Proposed mechanism of acid hydrolysis of hydrazones studied. Biotechnology & Biotechnological Equipment. [Link]
-
Özen, A. S., & Ergen, E. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ResearchGate. [Link]
-
Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Hendricks, J. A., Ksg, K., & Fields, G. B. (2010). Drug release from hydrazone-containing peptide amphiphiles. PMC. [Link]
-
ResearchGate. (n.d.). Three distinct strategies for the cleavage of a hydrazone linker. [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. [Link]
-
Gardner, M. W., & Brodbelt, J. S. (2010). Preferential cleavage of N-N hydrazone bonds for sequencing bis-arylhydrazone conjugated peptides by electron transfer dissociation. Analytical Chemistry, 82(13), 5751–5759. [Link]
-
ResearchGate. (n.d.). The hydrazone acid-labile DOX release behavior from nano/microparticles. [Link]
-
Park, D. H., Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(11), 4252–4255. [Link]
-
Magnien, E., & Tom, W. (1966). A Facile Hydrazone Cleavage. The Journal of Organic Chemistry, 31(10), 3188–3190. [Link]
-
Patila, V., & Jadhav, S. (2016). Hydrazone linkages in pH responsive drug delivery systems. Ovid. [Link]
-
ResearchGate. (n.d.). Conditions for hydrazone cleavage. [Link]
-
Koteswari, P., et al. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC. [Link]
-
Wei, L., et al. (2015). Interfacially Hydrazone Cross-linked Thermosensitive Polymeric Micelles for Acid-Triggered Release of Paclitaxel. ACS Biomaterials Science & Engineering, 1(9), 789–798. [Link]
-
El-Sayed, N. S. R., et al. (2025). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry, 118, 118172. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Hydrazide Reaction Optimization
Welcome to the technical support center for hydrazide-carbonyl conjugation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their hydrazone ligation strategies and troubleshoot common side reactions. As your dedicated application scientist, my goal is to provide you with not only protocols but also the underlying mechanistic principles to empower you to solve challenges in your own experiments, particularly the persistent issue of dimer formation.
Part 1: Frequently Asked Questions (FAQs) - Understanding Dimer Formation
This section addresses the fundamental questions surrounding the formation of unwanted dimers in hydrazide reactions.
Q1: What exactly is "dimer formation" in the context of a hydrazide reaction?
A: In hydrazide-carbonyl chemistry, the primary goal is to form a stable hydrazone link between two molecules. However, a common and problematic side reaction is the formation of an azine byproduct. This occurs when the newly formed hydrazone, which still possesses a reactive nitrogen, reacts with a second molecule of the carbonyl compound.[1][2] This results in a symmetrical R₂C=N-N=CR₂ structure, which is often referred to as a "carbonyl dimer" or, more accurately, an azine.
To illustrate the competing pathways:
Sources
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For N-heterocyclic compounds such as 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a molecule of interest for its potential biological activities stemming from the pyrazole and acetohydrazide moieties, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth analysis of the NMR-based structural confirmation of this compound, comparing its efficacy with other analytical techniques and offering a detailed experimental protocol.
The Primacy of NMR in Structural Elucidation
While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable information regarding functional groups and molecular weight, respectively, they often fall short in providing the atom-by-atom connectivity of a molecule. NMR spectroscopy, through the analysis of chemical shifts, spin-spin coupling, and through-space interactions, offers a detailed molecular blueprint. For a molecule like this compound, with its distinct proton and carbon environments, NMR provides irrefutable evidence of its structure. Pyrazole derivatives, in particular, have been extensively characterized by NMR, providing a wealth of reference data for comparative analysis.[1][2][3]
Predicted NMR Spectral Data for this compound
Based on established principles and spectral data from analogous compounds, a predicted ¹H and ¹³C NMR spectrum for this compound in a common deuterated solvent like DMSO-d₆ is presented below.[4][5]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (pyrazole) | ~7.5 | d | ~2.0 | 1H |
| H-4 (pyrazole) | ~6.0 | d | ~2.0 | 1H |
| CH₂ (acetyl) | ~4.8 | s | - | 2H |
| NH (amide) | ~9.4 | br s | - | 1H |
| NH₂ (hydrazide) | ~4.3 | br s | - | 2H |
| CH₃ (methyl) | ~2.1 | s | - | 3H |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | ~167 |
| C-3 (pyrazole) | ~148 |
| C-5 (pyrazole) | ~138 |
| C-4 (pyrazole) | ~105 |
| CH₂ (acetyl) | ~52 |
| CH₃ (methyl) | ~11 |
Causality Behind Spectral Assignments
The predicted chemical shifts are rooted in the electronic environment of each nucleus. The pyrazole ring protons, H-4 and H-5, are in the aromatic region, with H-5 being slightly more downfield due to its proximity to the electronegative nitrogen atom at position 1. The characteristic doublet splitting pattern with a small coupling constant (J ≈ 2.0 Hz) is indicative of the cis-relationship between these two protons on the pyrazole ring.[6]
The methylene (CH₂) protons of the acetyl group are significantly deshielded by the adjacent nitrogen atom of the pyrazole ring and the carbonyl group, hence their downfield shift to around 4.8 ppm. The methyl (CH₃) protons on the pyrazole ring are in a relatively shielded environment, appearing as a singlet around 2.1 ppm. The labile protons of the amide (NH) and hydrazide (NH₂) groups appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (~167 ppm). The carbons of the pyrazole ring (C-3, C-5, and C-4) have characteristic shifts, with C-3 and C-5 appearing further downfield than C-4 due to their direct attachment to nitrogen atoms. The methylene carbon (CH₂) and the methyl carbon (CH₃) appear at higher fields, consistent with their aliphatic nature.
Experimental Protocol for NMR Analysis
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for acetohydrazide derivatives due to its ability to dissolve polar compounds and to slow down the exchange of labile NH protons.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
II. Instrument Setup & Data Acquisition
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: A standard one-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled one-pulse sequence.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra and perform baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).
-
Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and analyze the splitting patterns to deduce spin-spin coupling.
Visualization of the Confirmation Workflow
Caption: Workflow for the structural confirmation of this compound using NMR.
Comparison with Alternative Analytical Techniques
While NMR is paramount, a multi-technique approach provides a more comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, and conformational information. | Unambiguous structural elucidation. | Lower sensitivity compared to MS; requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula with high resolution MS. | Does not provide information on atom connectivity or isomer differentiation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-N). | Fast and simple; good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide structural information. |
The synergistic use of these techniques provides a robust and self-validating dataset for the complete characterization of this compound. For instance, MS would confirm the molecular weight, IR would show the characteristic stretches for the amide and pyrazole functionalities, and elemental analysis would validate the elemental composition, all in support of the detailed structural framework provided by NMR.
Conclusion
NMR spectroscopy, through its ability to provide a detailed map of atomic connectivity, is an indispensable tool for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra, based on sound chemical principles and data from related structures, provide a clear roadmap for the experimental verification of its synthesis. When integrated with data from other analytical techniques, NMR analysis forms the bedrock of chemical characterization, ensuring the scientific integrity required for subsequent research and development in the pharmaceutical sciences.
References
-
ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Published April 2019. [Link]
-
National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Published November 22, 2024. [Link]
-
ResearchGate. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Published November 29, 2019. [Link]
-
HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. Published May 11, 2015. [Link]
-
Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. Accessed January 21, 2026. [Link]
-
ResearchGate. Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. ResearchGate. Published December 16, 2022. [Link]
-
Baghdad Science Journal. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Published March 30, 2021. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. Accessed January 21, 2026. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. IJIRSET. Accessed January 21, 2026. [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Published January 22, 2016. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Published August 6, 2025. [Link]
-
ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Published August 6, 2025. [Link]
-
Current issues in pharmacy and medicine: science and practice. Synthesis, structure and properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. Current issues in pharmacy and medicine: science and practice. Accessed January 21, 2026. [Link]
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A Comparative Analysis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide and Celecoxib for Cyclooxygenase-2 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) is a validated and critical strategy in the development of anti-inflammatory therapeutics that aim to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, has long served as a benchmark for selective COX-2 inhibitors. This guide provides a detailed comparative study of celecoxib and 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a structurally related pyrazole derivative. While celecoxib is a well-characterized molecule, this guide will also explore the therapeutic potential of this compound based on established structure-activity relationships within the pyrazole class of compounds, highlighting the need for further experimental validation.
Molecular Structure and Chemical Properties: A Tale of Two Pyrazoles
The pyrazole scaffold is a common feature in many compounds targeting the COX enzymes. However, the nature and arrangement of substituents on this heterocyclic core are pivotal in determining their interaction with the active sites of COX-1 and COX-2.
Celecoxib is chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[1] Its structure is characterized by a central pyrazole ring with a p-tolyl group and a trifluoromethyl group at the 5- and 3-positions, respectively. Crucially, a 4-sulfamoylphenyl group is attached to one of the pyrazole's nitrogen atoms. This specific three-dimensional arrangement, particularly the sulfonamide moiety, is key to its selective binding within the larger, more accommodating active site of the COX-2 enzyme.[2]
| Property | Celecoxib | This compound |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | This compound |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₆H₁₀N₄O |
| Molecular Weight | 381.38 g/mol | 154.17 g/mol |
| Key Functional Groups | Pyrazole, Sulfonamide, Trifluoromethyl | Pyrazole, Acetohydrazide, Methyl |
| Predicted Activity | Selective COX-2 Inhibitor | Potential Anti-inflammatory Agent |
Mechanism of Action: The Molecular Basis of COX-2 Selectivity
The therapeutic effects of celecoxib stem from its ability to selectively inhibit the COX-2 enzyme, which is primarily responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[2][3] The active site of COX-2 has a larger hydrophobic channel and a side pocket that is absent in the COX-1 isoform. The diaryl-substituted structure of celecoxib allows it to fit into this unique topography. The sulfonamide group of celecoxib forms a critical hydrogen bond with the histidine residue at position 90 (His90) in the COX-2 active site, anchoring it in a position that blocks substrate access.[4]
For This compound , a similar mechanism of COX-2 inhibition can be hypothesized based on its pyrazole core. The pyrazole ring could potentially occupy a similar position within the COX-2 active site as the pyrazole core of celecoxib. The acetohydrazide moiety, with its hydrogen bond donors and acceptors, could form interactions with amino acid residues in the active site, contributing to its binding affinity. However, without experimental data, its potency and selectivity for COX-2 over COX-1 remain speculative.
Caption: Comparative mechanism of action of Celecoxib and hypothesized action of this compound.
Biological Activity and Efficacy: A Data-Driven Comparison (Where Available)
The efficacy of a COX-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) against both COX-1 and COX-2 enzymes. A lower IC₅₀ indicates greater potency, and a higher COX-1/COX-2 IC₅₀ ratio signifies greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | >375 |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: IC₅₀ values for celecoxib can vary between studies depending on the assay conditions. The values presented are representative.
As the table illustrates, there is a significant data gap for this compound. To determine its potential as a COX-2 inhibitor, a standardized in vitro assay is required.
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
This protocol outlines a standard method for determining the IC₅₀ values of a test compound against COX-1 and COX-2.
Objective: To quantify the inhibitory potency and selectivity of a test compound for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference compound (Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric probe for prostaglandin detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Dilute enzymes and prepare substrate solution in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Incubation: Add the diluted test compounds or vehicle control to the wells. Incubate for a predetermined time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: After a specific incubation period (e.g., 2 minutes), stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.
-
Data Analysis: Measure the absorbance or fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Sources
- 1. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the In Vitro Validation of Pyrazole Derivatives' Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Cornerstone in Modern Medicinal Chemistry
In the landscape of heterocyclic compounds, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a structural cornerstone in a multitude of compounds exhibiting a remarkable breadth of pharmacological activities.[1][2] From potent anticancer agents to novel anti-inflammatory and antimicrobial therapeutics, pyrazole derivatives are at the forefront of drug discovery.[1][2][3] Their synthetic tractability and diverse chemical reactivity allow for fine-tuning of their biological profiles, making them a perennial focus for medicinal chemists.[4]
However, the journey from a newly synthesized pyrazole derivative to a viable drug candidate is a rigorous one, demanding meticulous validation of its biological activity. The foundational step in this journey is comprehensive in vitro testing. This guide provides an in-depth, comparative framework for validating the anticancer, anti-inflammatory, and antimicrobial activities of pyrazole derivatives, grounded in established protocols and scientific rationale. As Senior Application Scientists, we don't just follow protocols; we understand the mechanisms they probe and the data they yield. This guide is structured to reflect that philosophy, offering not just the "how" but the critical "why" behind each experimental choice.
Comparative Analysis of Key Biological Activities
The versatility of the pyrazole scaffold allows it to interact with a wide array of biological targets. Below, we compare its efficacy across three major therapeutic areas, supported by experimental data from seminal studies.
Anticancer Activity: Targeting Uncontrolled Proliferation
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[4][5] Their mechanisms often involve the inhibition of key enzymes that regulate cell cycle progression and signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and other protein kinases.[3][6][7] This targeted inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]
The following workflow illustrates the typical path for initial anticancer screening of a new chemical entity.
Caption: High-level workflow for in vitro anticancer drug discovery.
Table 1: Comparative Anticancer Activity (IC₅₀) of Select Pyrazole Derivatives
| Compound Class | Target Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-f]quinoline | HCT116 (Colon Cancer) | 1.7 | [7] |
| Pyrazolo[4,3-f]quinoline | HeLa (Cervical Cancer) | 3.6 | [7] |
| Pyrazole Benzamide | MCF-7 (Breast Cancer) | 4.98 - 92.62 | [5] |
| Sugar-based Pyrazoles | HepG2 (Liver Cancer) | Good Inhibition | [5] |
| 1,3,4-Triarylpyrazoles | Multiple Lines | Reduces kinase activity at 100 µM |[5] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated stock of your pyrazole derivatives in culture medium via serial dilution from a primary stock (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the well is non-toxic (typically <0.5%).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the cells (final volume 200 µL is also common, adjust accordingly). Include wells for "vehicle control" (medium with the same final DMSO concentration) and "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [10]6. Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.
-
Solubilization: Carefully remove the supernatant without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., cell-culture grade DMSO or a 1:1 mixture of DMSO and ethanol) to each well. Pipette up and down gently to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Scientific Principle: The MIC is the most fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that completely inhibits the visible growth of a specific microorganism. [11]The broth microdilution method is a standardized and efficient way to determine MIC values for a panel of microbes, providing critical data for comparing the efficacy of different pyrazole derivatives. [12][13][14] Detailed Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of your pyrazole derivative. Start by adding 100 µL of broth to all wells. Add 100 µL of your stock compound solution to the first well, mix thoroughly, and transfer 100 µL to the second well. Repeat this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. The final volume will be 200 µL, and the drug concentrations will be halved.
-
Controls:
-
Positive Control (Growth Control): A well containing only broth and the bacterial inoculum.
-
Negative Control (Sterility Control): A well containing only sterile broth.
-
Standard Antibiotic: Run a parallel dilution series with a known antibiotic (e.g., Chloramphenicol, Ciprofloxacin) as a reference. [15]5. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC: After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the well is clear), as compared to the turbid positive control.
Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)
Scientific Principle: This assay quantifies the peroxidase activity of the COX-2 enzyme. In the presence of arachidonic acid, COX-2 produces Prostaglandin G₂ (PGG₂). The peroxidase component of COX-2 then reduces PGG₂ to PGH₂. This assay uses a probe (like Amplex™ Red) that, in the presence of horseradish peroxidase (HRP), reacts with the hydroperoxide byproducts of the COX reaction to produce a highly fluorescent product (resorufin). [16]A pyrazole derivative that inhibits COX-2 will reduce the rate of this fluorescent signal generation.
Detailed Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience). [16][17]This typically includes diluting COX Assay Buffer, preparing a working solution of the fluorescent probe, and diluting the COX-2 enzyme. Keep the enzyme on ice at all times.
-
Inhibitor Preparation: Prepare serial dilutions of your pyrazole derivatives and a known selective COX-2 inhibitor (e.g., Celecoxib) in assay buffer. The final concentration should be 10X the desired test concentration.
-
Assay Plate Setup: In a black 96-well microplate suitable for fluorescence, set up the following wells in duplicate or triplicate:
-
Enzyme Control (100% Activity): 10 µL of Assay Buffer.
-
Test Inhibitor Wells: 10 µL of each diluted pyrazole derivative.
-
Standard Inhibitor Control: 10 µL of the diluted known inhibitor.
-
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells.
-
Reaction Initiation: Initiate the reaction by adding the reaction mixture provided in the kit, which typically contains arachidonic acid and the fluorescent probe.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., λex=535 nm / λem=590 nm). [16]Measure the fluorescence kinetically (e.g., every minute for 15-20 minutes) at room temperature or 37°C.
-
Data Analysis: Determine the reaction rate (slope) for each well. Calculate the percent inhibition using the formula: 100 * [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control]. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
Conclusion and Forward Outlook
The in vitro validation protocols detailed in this guide represent the critical first step in evaluating the therapeutic potential of novel pyrazole derivatives. A compound that demonstrates high potency (low IC₅₀ or MIC) and selectivity in these assays becomes a "lead compound" worthy of further investigation.
The journey, however, does not end here. Promising candidates must subsequently undergo a battery of secondary assays, including more complex cell-based models, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, in vivo studies in animal models to assess efficacy and safety. The robust and reproducible in vitro data generated using these foundational methods provide the essential, non-negotiable evidence required to justify advancing a pyrazole derivative down the long and challenging path of drug development.
References
-
ResearchGate. In vitro anti-inflammatory activity data (NO scavenging).[Link]
-
National Institutes of Health (NIH). Antibacterial pyrazoles: tackling resistant bacteria - PMC.[Link]
-
PubMed. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents.[Link]
-
SRR Publications. Pyrazoles as anticancer agents: Recent advances.[Link]
-
PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC.[Link]
-
MDPI. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.[Link]
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.[Link]
-
MDPI. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.[Link]
-
IJNRD. Mini review on anticancer activities of Pyrazole Derivatives.[Link]
-
Hilaris Publisher. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.[Link]
-
IJFMR. Synthesis of Pyrazole Derivatives A Review.[Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.[Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[Link]
-
PubMed Central. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.[Link]
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A Comparative Analysis of the Anti-inflammatory Efficacy of Pyrazole Derivatives and Indomethacin
A Technical Guide for Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for agents with improved efficacy and safety profiles is perpetual. Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of treatment for a multitude of inflammatory conditions. Indomethacin, a potent, non-selective cyclooxygenase (COX) inhibitor, has served as a benchmark for decades. However, its clinical utility is often hampered by a significant risk of gastrointestinal and renal side effects.[1][2] This has propelled the development of new classes of anti-inflammatory compounds, with pyrazole derivatives emerging as a particularly promising scaffold.[3][4] This guide provides an in-depth, objective comparison of the anti-inflammatory efficacy of pyrazole derivatives against the traditional NSAID, indomethacin, supported by experimental data and methodological insights.
Mechanistic Divergence: A Tale of Two Inhibitors
The fundamental difference in the anti-inflammatory action of indomethacin and many pyrazole derivatives lies in their selectivity for the cyclooxygenase (COX) enzymes. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[1][5] While inhibition of COX-2 mediates the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme disrupts its homeostatic functions, such as maintaining the gastric mucosa and regulating renal blood flow, leading to the characteristic side effects of traditional NSAIDs.[1][6]
In contrast, many pyrazole derivatives, most notably celecoxib, were specifically designed as selective COX-2 inhibitors.[3][7] This selective action allows for the targeted suppression of inflammation-mediating prostaglandins without affecting the protective functions of COX-1, theoretically offering a better safety profile.[6][7] Beyond COX-2 inhibition, emerging research indicates that some pyrazole derivatives exert their anti-inflammatory effects through multiple pathways, including the suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, inhibition of the NF-κB signaling pathway, and modulation of lipoxygenase (LOX) activity.[3]
Comparative Efficacy: In Vivo Experimental Data
The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating acute inflammation.[8] The data consistently demonstrates that novel pyrazole derivatives can exhibit anti-inflammatory activity comparable or superior to indomethacin.
| Compound | Dose (mg/kg) | Animal Model | % Inhibition of Edema | Reference |
| Indomethacin | 10 | Rat | ~55% (at 3h) | [3] |
| Pyrazole Derivatives (unspecified) | 10 | Rat | 65-80% (at 3h) | [3] |
| FR140423 (Pyrazole Derivative) | 1-10 | Rat | Dose-dependent; 2-3x more potent than indomethacin | [9] |
| Pyrazoline Derivative 2d | 10 | Mouse | Higher than indomethacin | [10] |
| Pyrazoline Derivative 2e | 10 | Mouse | Higher than indomethacin | [10] |
| Carboxyphenylhydrazone (N7) | 100 | Rat | 1.13 (relative activity to celecoxib) | [11] |
Table 1: Comparative in vivo anti-inflammatory activity in paw edema models.
In models of chronic inflammation, such as adjuvant-induced arthritis, pyrazole derivatives also show significant efficacy. For example, FR140423 was found to be more potent than indomethacin in reducing joint swelling in this model.[9] Similarly, certain carboxyphenylhydrazone derivatives demonstrated potent anti-inflammatory effects in the cotton pellet-induced granuloma test, a model for the proliferative phase of inflammation.[11]
Comparative Efficacy: In Vitro Mechanistic Data
In vitro assays are crucial for elucidating the specific molecular targets of a compound. These assays consistently highlight the COX-2 selectivity of many pyrazole derivatives compared to the non-selective nature of indomethacin.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | Varies | Varies | ~1 (Non-selective) | [1][7] |
| Celecoxib | ~15 | ~0.04 | >375 | [3][7] |
| FR140423 | - | - | 150 (COX-2 selective) | [9] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [3] |
| Pyrazole-Thiazole Hybrid | - | 0.03 (also 5-LOX IC₅₀ = 0.12 µM) | - | [3] |
Table 2: Comparative in vitro COX inhibition.
Experimental Protocols: A Guide to Efficacy Assessment
To ensure the reproducibility and validity of comparative efficacy studies, standardized protocols are essential. Below are detailed methodologies for key experiments.
Experimental Workflow Overview
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a gold standard for assessing acute anti-inflammatory activity.[8]
-
Animal Selection: Use male Wistar or Sprague-Dawley rats weighing 150-200g. Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Positive Control (Indomethacin, 10 mg/kg, oral)
-
Test Groups (Pyrazole derivatives at various doses, oral)
-
-
Drug Administration: Administer the vehicle, indomethacin, or test compounds orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the IC₅₀ values and selectivity of the compounds.
-
Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Principle: A common method is to measure the conversion of arachidonic acid to prostaglandin E₂ (PGE₂). The amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound (pyrazole derivative) or reference compound (indomethacin) to the wells of a 96-well plate.
-
Pre-incubate the enzyme with the compound for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
-
Quantification: Quantify the PGE₂ produced in each well using a competitive PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration. Calculate the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Safety and Tolerability: The Decisive Factor
However, it is crucial to note that not all pyrazole derivatives are devoid of side effects. Some compounds have been shown to cause increases in ulcer index and markers of nephrotoxicity (creatinine and Blood Urea Nitrogen).[11] Furthermore, the class of selective COX-2 inhibitors has been associated with potential cardiovascular risks, necessitating careful evaluation of the overall safety profile of any new chemical entity.[3]
Conclusion
The evidence strongly suggests that pyrazole derivatives represent a versatile and highly promising class of anti-inflammatory agents.
-
Superior Efficacy: Many pyrazole derivatives demonstrate anti-inflammatory potency that is comparable, and in some cases superior, to indomethacin in both acute and chronic inflammation models.[3][9][10]
-
Enhanced Selectivity: The primary mechanistic advantage of many pyrazoles is their selectivity for the COX-2 enzyme, which provides a strong rationale for their improved gastrointestinal safety profile compared to non-selective NSAIDs like indomethacin.[3][7]
-
Multi-target Potential: The ability of some pyrazole derivatives to modulate other inflammatory pathways, such as LOX and NF-κB, opens avenues for developing dual-target inhibitors with broader therapeutic effects.[3]
While indomethacin remains a potent and effective NSAID, its clinical use is limited by its mechanism-based side effects. Pyrazole derivatives, through rational drug design, have successfully addressed the key liability of non-selective COX inhibition. As research continues, the focus will be on optimizing the efficacy and safety of this chemical scaffold to develop next-generation anti-inflammatory drugs that offer significant clinical advantages over traditional therapies.
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A Comparative Guide to the Structural Elucidation of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide and its analogues represent a promising class of compounds. Understanding their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent therapeutic agents.
This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for solid-state structural analysis of this compound derivatives. We will explore the nuances of their molecular geometry, intermolecular interactions, and how these structural features correlate with their biological function. Furthermore, we will objectively compare the insights gained from X-ray diffraction with those from other widely-used analytical techniques such as NMR, IR, and mass spectrometry.
The Decisive Power of X-ray Crystallography in Unraveling Molecular Architecture
X-ray crystallography provides an unparalleled, high-resolution view of the atomic arrangement within a crystalline solid. This technique is indispensable for determining precise bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For flexible molecules like acetohydrazide derivatives, crystallography can "freeze" a specific, low-energy conformation present in the solid state, offering critical insights into potential binding modes with biological targets.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to its three-dimensional structure via X-ray crystallography involves a meticulous series of steps. The causality behind each choice is critical for obtaining high-quality crystals suitable for diffraction experiments.
Comparative Crystallographic Analysis of Pyrazolyl Acetohydrazide Derivatives
While the crystal structure of the parent this compound is not publicly available, analysis of closely related derivatives reveals key structural motifs and the influence of substituents on molecular conformation and crystal packing. Let's compare the crystallographic data of two representative derivatives.
Derivative A: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide [1]
This derivative incorporates a dimethylated pyrazole ring and a more complex hydrazone moiety. The X-ray analysis of this compound reveals significant twisting between the planar pyrazole ring and the acetohydrazide group, with a dihedral angle of 81.62(6)°.[1] This non-planar conformation is a crucial piece of information for computational docking studies. The crystal packing is dominated by N—H···O and O—H···N hydrogen bonds, forming supramolecular chains.[1]
Derivative B: 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide [3]
This example, a carboxamide rather than an acetohydrazide, still provides valuable comparative insights into the pyrazole hydrazide linkage. In this structure, the pyrazole ring, thiophene ring, and the carboxamide group are nearly co-planar.[3] The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds and π-π stacking interactions between the phenyl rings of neighboring molecules.[3]
| Parameter | Derivative A[1] | Derivative B[3] |
| Systematic Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide | 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide |
| CSD Deposition No. | Not provided in source | 2049436 |
| Dihedral Angle (Pyrazole/Hydrazide plane) | 81.62(6)° | 3.9(8)° (carboxamide plane) |
| Key Intermolecular Interactions | N—H···O, O—H···N hydrogen bonds | N—H···O hydrogen bonds, π-π stacking |
Table 1: Comparison of key crystallographic parameters for two pyrazole hydrazide derivatives.
These examples clearly demonstrate how X-ray crystallography can elucidate the conformational preferences and packing motifs of even closely related molecules. The observed differences in planarity and intermolecular interactions are directly attributable to the different substitution patterns, which in turn can influence their solubility, stability, and biological activity.
A Holistic View: Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail in the solid state, a comprehensive characterization of this compound derivatives necessitates a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and provides information about its three-dimensional structure in solution. For pyrazolyl acetohydrazide derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and identify the different chemical environments of the protons and carbons.[4][5]
-
Comparison with X-ray Crystallography: While NMR can provide evidence of conformational isomers in solution, it typically yields an averaged structure, especially for flexible molecules. In contrast, X-ray crystallography provides a static, high-resolution picture of a single conformation in the solid state. The two techniques are highly complementary, as comparing the solution and solid-state structures can reveal the extent of conformational flexibility.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. In the context of this compound derivatives, characteristic IR absorption bands for the N-H, C=O, and C=N groups are used to confirm the presence of the hydrazide and pyrazole moieties.[4]
-
Comparison with X-ray Crystallography: IR spectroscopy provides no information about the three-dimensional arrangement of atoms. However, shifts in the vibrational frequencies of key functional groups, such as the amide C=O stretch, can sometimes be correlated with the presence of hydrogen bonding, which is directly visualized in the crystal structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of the synthesized pyrazolyl acetohydrazide derivatives.
-
Comparison with X-ray Crystallography: Mass spectrometry provides no direct structural information beyond the elemental composition. Its primary role is to confirm the identity of the compound that is being analyzed by other structural methods like X-ray crystallography and NMR.
Structure-Activity Relationship (SAR): Linking Molecular Shape to Biological Function
The ultimate goal of structural analysis in drug discovery is to understand how the three-dimensional arrangement of a molecule influences its biological activity. For this compound derivatives, this involves correlating their crystallographically determined conformations and intermolecular interactions with their observed antimicrobial or antifungal efficacy.
For instance, a study on a series of acetohydrazide-linked pyrazole derivatives revealed that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antimicrobial activity.[5] While this study did not include crystallographic analysis, one can hypothesize that these electron-withdrawing groups could influence the planarity of the molecule or its ability to participate in specific hydrogen bonding or π-stacking interactions with the target enzyme or receptor. X-ray crystallography of these active and inactive analogues would provide the definitive structural evidence to test such hypotheses.
Experimental Protocols
General Synthesis of N'-substituted-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazides[5]
-
Synthesis of this compound:
-
To a solution of ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
-
Synthesis of N'-substituted derivatives:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired substituted aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Single Crystal Growth for X-ray Diffraction
-
Solvent Selection: Dissolve the purified compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.
-
Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution. The slow diffusion of the poor solvent's vapor into the compound solution will gradually decrease the solubility and promote crystal growth.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a nylon loop and mount them on the goniometer head of the X-ray diffractometer.
Conclusion
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. The precise conformational and packing information it provides is invaluable for understanding structure-activity relationships and for guiding the design of new, more effective therapeutic agents. While other analytical techniques such as NMR, IR, and mass spectrometry are essential for a complete characterization of these molecules, they do not offer the same level of detail regarding the spatial arrangement of atoms. A combined analytical approach, with X-ray crystallography at its core, is therefore the most powerful strategy for advancing the development of this promising class of compounds.
References
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Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1). Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1239-1241. [Link]
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El-Saghier, A. M. M., & Khodairy, A. (2015). Synthesis and Characterization of Some Novel Pyrazole Derivatives. International Journal of Organic Chemistry, 5, 15-26. [Link]
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Moroz, O. V., Baumer, V. N., & Sliva, T. Y. (2012). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3381. [Link]
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Rageh, H. M., Abdel-Wahab, B. F., & Mohamed, H. A. (2019). Synthesis and antimicrobial activity of novel pyrazole derivatives. Journal of the Chinese Chemical Society, 66(7), 743-751. [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and pharmacological activities of pyrazole derivatives: A review. Mini-Reviews in Medicinal Chemistry, 16(12), 953-972. [Link]
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Bozdag, M., Alafeefy, A., & Supuran, C. T. (2020). Pyrazole-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-18. [Link]
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Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2933-2937. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, lauded for their vast therapeutic potential and unique photophysical properties.[1][2][3] The precise elucidation of their molecular architecture following synthesis is not merely a routine checkpoint but a critical step that dictates the success of subsequent research and development. This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural characterization of substituted pyrazole compounds. We will move beyond a simple recitation of methods to a deeper exploration of the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to confidently and accurately interpret their spectroscopic data.
The Analytical Imperative: Why a Multi-faceted Spectroscopic Approach is Essential
No single spectroscopic technique can unequivocally determine the structure of a novel substituted pyrazole. Each method provides a unique piece of the structural puzzle, and it is the synergistic interpretation of data from multiple techniques that leads to an unambiguous assignment. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, and UV-Visible (UV-Vis) spectroscopy offers insights into the electronic properties of the molecule.
This guide will systematically dissect the application of each of these techniques to the analysis of substituted pyrazoles, providing both the foundational principles and the practical nuances that underpin robust structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[4] For substituted pyrazoles, both ¹H and ¹³C NMR are indispensable for mapping the connectivity of atoms and confirming the substitution pattern on the heterocyclic ring.
Causality in Experimental Design:
The choice of deuterated solvent is a critical first step. While common solvents like CDCl₃ and DMSO-d₆ are often employed, the potential for hydrogen bonding and proton exchange, especially of the N-H proton, must be considered.[5] In protic solvents, the N-H proton signal can broaden or even exchange with deuterium, rendering it invisible.[5] The rate of this exchange is also temperature-dependent, and in cases of tautomerism, low-temperature NMR studies may be necessary to resolve the signals of the individual tautomers.[5]
Key Diagnostic Signals in Substituted Pyrazoles:
The chemical shifts of the protons and carbons of the pyrazole ring are highly sensitive to the nature and position of the substituents. Electron-donating groups will generally shield the ring protons and carbons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups will have the opposite effect.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the Pyrazole Ring
| Proton | Chemical Shift (δ, ppm) | Influencing Factors |
| H-3 | 7.5 - 8.5 | Highly dependent on the substituent at C3 and the nature of the N1 substituent. |
| H-4 | 6.0 - 7.0 | Generally appears as a triplet or a singlet depending on the substitution at C3 and C5. |
| H-5 | 7.0 - 8.0 | Influenced by substituents at C5 and the N1 position. |
| N-H | 10.0 - 14.0 | Often a broad singlet, its visibility and position are highly solvent and concentration-dependent.[5] |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons of the Pyrazole Ring
| Carbon | Chemical Shift (δ, ppm) | Noteworthy Observations |
| C-3 | 135 - 155 | The chemical shift is significantly influenced by the electronegativity of the substituent at this position. |
| C-4 | 100 - 115 | Typically the most shielded carbon of the pyrazole ring. |
| C-5 | 125 - 145 | Its chemical shift is sensitive to substitution at C5 and N1. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified substituted pyrazole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45° pulse angle.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.[1]
-
-
¹³C NMR:
-
Set the spectral width to approximately 220 ppm.
-
Use a 45° pulse angle.
-
Employ a longer relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[1]
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of neighboring protons.[1]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Causality in Experimental Design:
The choice of sampling technique depends on the physical state of the compound. For solid samples, the KBr pellet method is common, where the sample is finely ground with potassium bromide and pressed into a transparent disk.[1] This ensures that the sample is dispersed in a medium that is transparent to IR radiation. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
Key Diagnostic Absorption Bands for Substituted Pyrazoles:
Table 3: Characteristic IR Absorption Bands for Substituted Pyrazoles
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H stretch (for N-unsubstituted pyrazoles) | 3100 - 3500 | A broad band, often indicating hydrogen bonding.[1] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak intensity. |
| C=N stretch (pyrazole ring) | 1580 - 1650 | Medium to strong intensity. |
| C=C stretch (pyrazole ring) | 1450 - 1600 | Multiple bands of variable intensity. |
| C=O stretch (e.g., in pyrazole carboxylates) | 1700 - 1750 | A strong and sharp absorption.[1] |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Two strong bands corresponding to asymmetric and symmetric stretching.[1] |
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry pyrazole compound with approximately 100 mg of spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disk.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Compare the obtained spectrum with literature data for similar pyrazole derivatives.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the molecular weight of the compound and, through analysis of the fragmentation patterns, offers valuable structural information.
Causality in Experimental Design:
The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique that is well-suited for more polar and fragile molecules, often yielding a prominent molecular ion peak.
Common Fragmentation Pathways for Pyrazoles:
The fragmentation of the pyrazole ring is influenced by the nature and position of the substituents. Common fragmentation pathways include the loss of small neutral molecules like HCN, N₂, and radicals corresponding to the substituents.[8]
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic technique like GC or LC).
-
Select the appropriate ionization mode (e.g., EI or ESI).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose plausible fragmentation pathways to support the proposed structure.
-
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9][10] The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system of the pyrazole derivative.
Causality in Experimental Design:
The choice of solvent is important as the polarity of the solvent can influence the position of the λmax. A series of dilutions should be prepared to ensure that the absorbance falls within the linear range of the instrument, adhering to the Beer-Lambert law.
Electronic Transitions in Pyrazoles:
Substituted pyrazoles typically exhibit π → π* and n → π* transitions. The position of the λmax is influenced by the extent of conjugation and the presence of auxochromic groups.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of each dilution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the λmax from the spectrum.
-
If quantitative analysis is required, create a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε).
-
Visualizing the Analytical Workflow
A logical and systematic workflow is crucial for the efficient and accurate spectroscopic analysis of substituted pyrazole compounds.
Caption: A typical workflow for the spectroscopic analysis of substituted pyrazoles.
The Logic of Structural Confirmation
The process of confirming the structure of a substituted pyrazole is an exercise in logical deduction, where each piece of spectroscopic data corroborates the others.
Caption: The logical flow of data integration for structural confirmation.
Conclusion
The spectroscopic analysis of substituted pyrazole compounds is a multi-faceted endeavor that requires a thoughtful and systematic approach. By understanding the underlying principles of each technique and the specific nuances of the pyrazole scaffold, researchers can confidently elucidate the structures of their synthesized compounds. This guide has provided a comparative framework for the application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, emphasizing the causality behind experimental choices and the logic of data interpretation. The successful characterization of these important molecules is the foundation upon which their potential in medicine and materials science is built.
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A Head-to-Head Comparison of Pyrazole Analogs in Anticancer Assays: A Technical Guide for Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad range of biological activities. In recent years, the development of pyrazole-containing molecules as anticancer agents has gained significant traction.[1][2][3] Their synthetic accessibility and the ease with which their physicochemical properties can be modulated through substitution have made them an attractive starting point for the design of novel therapeutics. This guide provides a head-to-head comparison of various pyrazole analogs, summarizing their performance in preclinical anticancer assays and detailing the experimental methodologies used for their evaluation.
The Rationale for Pyrazole Analogs in Oncology
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, allows for a variety of non-covalent interactions with biological targets. This structural feature, combined with the ability to introduce diverse substituents at multiple positions, enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. Many pyrazole derivatives have demonstrated the ability to inhibit key targets in cancer progression, including protein kinases, tubulin, and cyclooxygenase enzymes.[1]
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of several classes of pyrazole analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Pyrazole-Naphthalene Analogs as Tubulin Polymerization Inhibitors
Tubulin is a critical component of the cellular cytoskeleton and a well-validated target for anticancer drugs. Disruption of tubulin polymerization leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Findings |
| Pyrazole-Naphthalene | Compound 10 | MCF-7 (Breast) | 2.78 | Cisplatin | 15.24 | Over five times more potent than cisplatin; inhibits tubulin polymerization (IC50 = 4.6 µM) and induces G2/M cell cycle arrest and apoptosis. |
Pyrazole-Indole Hybrids as CDK2 Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, plays a crucial role in the G1/S phase transition.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Findings |
| Pyrazole-Indole | Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | Significantly more potent than doxorubicin; induces cell cycle arrest and apoptosis.[4] |
| Pyrazole-Indole | Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | Demonstrates strong anticancer activity, comparable to compound 7a.[4] |
Celecoxib Analogs and COX-2 Inhibition
Celecoxib, a selective COX-2 inhibitor, has shown anticancer properties. Novel pyrazole-based analogs have been developed to enhance this activity, often independent of COX-2 inhibition.[5]
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Findings |
| Pyrazole-based COX-2 Inhibitor | Compound 23 | SW-620 (Intestinal) | 0.86 ± 0.02 | Celecoxib | 1.29 ± 0.04 | Exhibits superior anticancer activity and excellent COX-2 inhibition (IC50 = 0.35 ± 0.02 µM).[5] |
| Pyrazole-based COX-2 Inhibitor | Compound 22 | MCF-7 (Breast) | 4.85 | Celecoxib | - | Over three times more potent than celecoxib in this cell line.[5] |
Multi-Targeted Pyrazole Derivatives
Many novel pyrazole analogs have been designed to inhibit multiple targets simultaneously, a strategy aimed at overcoming drug resistance and improving therapeutic efficacy.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Findings |
| 5-alkylated selanyl-1H-pyrazole | Compound 54 | HepG2 (Liver) | 13.85 | - | - | Potent dual inhibitor of EGFR and VEGFR-2. |
| 1,3,4-triarylpyrazoles | Compound 55 | MCF-7 (Breast) | 6.53 | Doxorubicin | 45.0 | Shows significantly higher potency than doxorubicin against multiple cell lines. |
Experimental Methodologies: A Self-Validating System
The reliability of any head-to-head comparison rests on the robustness of the experimental protocols. The following sections detail the standard methodologies employed in the evaluation of these pyrazole analogs.
Synthesis of Pyrazole Analogs
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] Microwave-assisted synthesis has emerged as an efficient method, significantly reducing reaction times and improving yields.[6]
General Procedure for Pyrazole Synthesis (Microwave-Assisted):
-
A mixture of the appropriate 1,3-dicarbonyl compound (1 mmol) and hydrazine hydrate or a substituted hydrazine (1.2 mmol) in a suitable solvent (e.g., ethanol) is placed in a microwave reactor vessel.
-
The reaction mixture is irradiated at a specified temperature and power for a designated time (typically a few minutes).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and purified by recrystallization or column chromatography.
Workflow for Pyrazole Analog Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of pyrazole analogs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by pyrazole analogs, apoptosis and cell cycle progression are analyzed using flow cytometry.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Treat cells with the pyrazole analog at its IC50 concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining):
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]
-
Treat cells with the pyrazole analog for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.[13]
-
Wash the fixed cells with PBS and treat them with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
Key Signaling Pathways Targeted by Pyrazole Analogs
The anticancer effects of pyrazole analogs are often attributed to their ability to modulate specific signaling pathways critical for cancer cell survival and proliferation.
EGFR and VEGFR-2 Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis.[14][15]
Caption: Simplified EGFR and VEGFR-2 signaling pathways and points of inhibition by pyrazole analogs.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and contributes to inflammation and cell proliferation.[5]
Caption: The COX-2 signaling pathway and its inhibition by pyrazole-based compounds.
Conclusion and Future Directions
The data presented in this guide clearly demonstrate the potential of pyrazole analogs as a versatile class of anticancer agents. Their ability to be tailored to target a wide range of cancer-related pathways provides a rich landscape for future drug discovery efforts. The head-to-head comparison of various analogs, while challenging due to the diversity of experimental conditions across studies, highlights several promising lead compounds for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these potent analogs and exploring their efficacy in in vivo models to translate these promising in vitro results into tangible clinical benefits.
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Bennani, F. E., et al. (2022). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 7(6), 1-5. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
For researchers and drug development professionals, the journey from identifying a novel bioactive compound to understanding its precise mechanism of action is both critical and complex. This guide provides a comprehensive framework for validating the mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a novel small molecule with therapeutic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and compare its potential mechanisms with established alternatives within the broader class of pyrazole-containing therapeutics.
Introduction: Deconstructing this compound
The structure of this compound, featuring a pyrazole ring linked to an acetohydrazide moiety, suggests a multitude of potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The acetohydrazide group can also contribute to biological activity, often through metal chelation or by acting as a reactive intermediate.[4] Given this structural versatility, a systematic and multi-faceted approach is essential to elucidate its primary mechanism of action.
This guide will outline a tiered experimental strategy, beginning with broad phenotypic screening to identify the compound's primary cellular effects, followed by target identification and validation, and culminating in detailed pathway analysis.
Tier 1: Phenotypic Screening to Uncover Primary Cellular Effects
The initial step is to understand the broad biological impact of this compound without any preconceived bias about its target. This is achieved through high-content phenotypic screening.
Rationale for Phenotypic Screening
Phenotypic screening allows for the discovery of a compound's effects in a physiologically relevant context, such as a cell-based assay, without prior knowledge of the molecular target.[5] This approach is particularly valuable for novel compounds where the mechanism of action is unknown.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
Objective: To identify the primary cellular processes perturbed by this compound.
Methodology:
-
Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different tissue types (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-2 OS osteosarcoma).
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).
-
Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components, such as:
-
Hoechst 33342: Nuclei (for cell number, nuclear morphology, and cell cycle analysis)
-
Phalloidin-Alexa Fluor 488: F-actin (for cytoskeletal organization)
-
MitoTracker Red CMXRos: Mitochondria (for mitochondrial morphology and membrane potential)
-
Antibodies against specific markers: e.g., anti-phospho-Histone H3 for mitosis, anti-LC3 for autophagy.
-
-
Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify a wide range of cellular features (e.g., cell count, nuclear area, mitochondrial texture, cytoskeletal integrity).
Data Interpretation and Comparison
The quantitative data from the phenotypic screen will generate a "phenotypic fingerprint" for this compound. This fingerprint can be compared to a library of reference compounds with known mechanisms of action.
| Cellular Feature | This compound (10 µM) | Compound A (Known Tubulin Inhibitor) | Compound B (Known DNA Damaging Agent) |
| Cell Count | Decrease | Decrease | Decrease |
| Nuclear Area | Increase | Increase | No significant change |
| Mitotic Index | Increase | Increase | Decrease |
| Mitochondrial Membrane Potential | No significant change | Decrease | Decrease |
This is a representative table. Actual results would be more extensive.
A phenotypic profile similar to a known class of compounds provides the first clue to the mechanism of action. For instance, an increase in nuclear area and mitotic index is characteristic of compounds that disrupt microtubule dynamics.
Tier 2: Target Identification and Validation
Once a primary cellular phenotype is identified, the next crucial step is to pinpoint the molecular target(s) of this compound.
Rationale for Target Identification
Identifying the direct binding partner(s) of a small molecule is fundamental to understanding its mechanism of action and for optimizing its therapeutic properties.[6] Several unbiased approaches can be employed.
Experimental Workflow: Target Identification
Caption: Workflow for Target Identification of this compound.
Detailed Protocols
Objective: To isolate proteins that directly bind to this compound.
Methodology:
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads). A control resin without the compound is also prepared.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cell line of interest.
-
Affinity Pulldown: Incubate the cell lysate with both the compound-immobilized resin and the control resin.
-
Washing: Wash the resins extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the compound-immobilized resin.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).[6]
Objective: To identify target proteins based on their stabilization upon compound binding.
Methodology:
-
Compound Incubation: Incubate a cell lysate with this compound or a vehicle control.
-
Protease Treatment: Subject both lysates to limited proteolysis with a protease (e.g., thermolysin). Proteins that bind the compound will be more resistant to digestion.[6]
-
Analysis: Analyze the protein profiles of the digested lysates by SDS-PAGE and mass spectrometry to identify proteins that are protected from degradation in the presence of the compound.
Target Validation
Once putative targets are identified, it is crucial to validate that they are indeed responsible for the observed cellular phenotype.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Tier 3: Pathway Analysis and Mechanistic Comparison
With a validated target, the final step is to elucidate the downstream signaling pathways affected by the compound and compare its mechanism to other known modulators of that pathway.
Rationale for Pathway Analysis
Understanding how the interaction between the compound and its target translates into a cellular response is essential for predicting its therapeutic effects and potential side effects.
Signaling Pathway Diagram
Let's hypothesize that the target of this compound is a specific kinase, for example, "Kinase X".
Caption: Hypothetical Signaling Pathway for this compound.
Experimental Protocol: Phospho-Proteomics
Objective: To obtain a global view of the signaling pathways affected by target engagement.
Methodology:
-
Cell Treatment: Treat cells with this compound, a known inhibitor of the same pathway (if available), and a vehicle control.
-
Protein Extraction and Digestion: Extract proteins and digest them into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.
-
Data Analysis: Quantify the changes in phosphorylation levels of thousands of sites across the proteome and perform pathway analysis using bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID).
Comparative Analysis
The results from the phospho-proteomics experiment will allow for a direct comparison of the signaling perturbations induced by this compound and a reference compound.
| Phosphorylation Site | This compound (Fold Change) | Reference Inhibitor (Fold Change) |
| Substrate of Kinase X (Site 1) | -3.5 | -4.0 |
| Downstream Protein A (Site 2) | -2.8 | -3.2 |
| Off-target Kinase Y Substrate | -1.2 | -5.5 |
This comparative data is invaluable for assessing the specificity of this compound. A more focused effect on the intended pathway with fewer off-target effects would suggest a more desirable therapeutic profile.
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a rigorous, multi-tiered experimental approach. By progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, researchers can build a comprehensive and validated understanding of how a new molecule exerts its biological effects. The comparative framework presented here not only elucidates the mechanism of the compound but also positions it within the existing landscape of related therapeutics, providing a solid foundation for further preclinical and clinical development.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][2]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules. [Link][1]
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Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link][7]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Inorganic and Nano-Metal Chemistry. [Link][3]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Pharmaceuticals. [Link][5]
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Tetrazolylhydrazides as Selective Fragment-Like Inhibitors of the JumonjiC-Domain-Containing Histone Demethylase KDM4A. ResearchGate. [Link][4]
-
Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link][6]
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
This document provides an in-depth operational and logistical guide for the proper handling and disposal of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical safety information necessary for laboratory excellence and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Waste Characterization
A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be synthesized by examining its core functional moieties: the pyrazole ring and the acetohydrazide group .
-
The Hydrazide Moiety: Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds. The U.S. Environmental Protection Agency (EPA) classifies many hydrazines as hazardous wastes[1]. They are known for their potential toxicity if ingested, inhaled, or absorbed through the skin, and many are considered potential carcinogens[2][3]. Their reactivity as reducing agents also requires careful segregation from oxidizing agents.
-
The Pyrazole Moiety: Pyrazole-based compounds are ubiquitous in medicinal chemistry due to their wide range of biological activities[4][5][6]. While some derivatives have low acute toxicity, the parent compound, 1H-Pyrazole, is classified as harmful if swallowed and causes serious skin and eye irritation[7]. Due to their biological activity, a precautionary approach is warranted to prevent their release into aquatic ecosystems[8].
Table 1: Summary of Potential Hazards and Essential Safety Precautions
| Hazard Category | Potential Risks | Recommended Precautions |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Potential carcinogen based on the hydrazide functional group.[2][3][7] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant nitrile gloves, and safety goggles with side shields.[2][9] All manipulations of solid material or concentrated solutions must be performed in a certified chemical fume hood.[2][10] |
| Physical Hazards | During combustion, may generate toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][11] Incompatible with strong oxidizing agents, acids, and certain metals.[2][12] | Store away from heat and incompatible materials.[12] Use spark-proof tools and equipment where necessary.[10] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[8][13][14] | Do not allow the product or its solutions to enter drains, waterways, or soil.[9][13] All waste, including rinsate, must be collected for proper disposal. |
Immediate Safety and Spill Management
Proper preparation is critical for mitigating risks during handling and in the event of an accidental release.
Required Personal Protective Equipment (PPE) and Controls
-
Eye/Face Protection: Use chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][12]
-
Hand Protection: Handle with chemical-resistant gloves (nitrile or neoprene recommended). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[2][15]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or significant spill risk, consider additional protective clothing.
-
Engineering Controls: Work exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][10] Ensure that an eyewash station and safety shower are readily accessible.[12][16]
Small-Scale Spill Protocol
In the event of a small spill, follow these steps methodically:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain: Prevent further spread of the spill. For liquid spills, create a dike around the spill using an inert absorbent material.
-
Absorb & Neutralize: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[9][15]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by ethanol), collecting all decontamination materials as hazardous waste.
-
Dispose: Seal the waste container and manage it as hazardous chemical waste according to the protocol in Section 3.
Step-by-Step Disposal Protocol: An Operational Plan
This protocol outlines the systematic procedure for the disposal of this compound from cradle to grave.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation.
-
Solid Waste: Collect unadulterated waste powder, contaminated spatulas, and weighing papers in a dedicated, robust, and sealable container. This container should be clearly labeled as "Hazardous Waste" and specify the full chemical name.
-
Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and chemically compatible container. Do not mix this aqueous or solvent-based waste with other waste streams (e.g., halogenated vs. non-halogenated solvents).[13][17]
-
Labeling: At the moment of generation, label the waste container with the full chemical name "this compound," the concentration (if in solution), and the primary hazard warnings (e.g., "Toxic," "Irritant").
Step 2: On-Site Neutralization (Advanced Option for Aqueous Waste)
For laboratories equipped to perform chemical treatment, neutralization of the hydrazide moiety can reduce the hazard level of dilute aqueous waste streams prior to disposal. This is an advanced procedure that must be performed by trained personnel in a controlled environment.
-
Method A: Oxidation with Hypochlorite (Use with Caution)
-
Principle: Dilute solutions of hydrazine can be oxidized by agents like calcium hypochlorite [Ca(OCl)₂] or sodium hypochlorite (NaOCl).[1][18][19]
-
Causality & Warning: This method works by oxidizing the hydrazine functional group. However, it is critical to note that the reaction of hypochlorite with certain substituted hydrazines (like 1,1-dimethylhydrazine) can produce carcinogenic N-nitrosoalkylamine byproducts.[1] Therefore, this method should only be considered for waste streams known to be free of other nitrogen-containing compounds and must be followed by analysis to ensure complete destruction.
-
-
Method B: Alpha-Ketoglutaric Acid (AKGA) Neutralization (Safer, Recommended Alternative)
-
Principle: AKGA, an organic compound, reacts directly with hydrazine to neutralize it, forming a harmless heterocyclic byproduct.[20]
-
Causality & Benefit: This reaction is highly specific and does not produce the hazardous byproducts associated with hypochlorite oxidation. The resulting solution, after verification of complete hydrazine destruction, may be deemed safe for sewer disposal in compliance with local regulations.[20] This represents a significant advancement in green chemistry and laboratory safety.
-
Experimental Protocol: AKGA Neutralization
Ensure the aqueous waste stream containing the hydrazide is in a suitable reaction vessel within a fume hood.
Prepare a solution of alpha-ketoglutaric acid (AKGA).
Slowly add the AKGA solution to the hydrazide waste while stirring. A typical molar ratio is 2:1 (AKGA to hydrazine derivative), but this should be optimized.
Allow the reaction to proceed for at least 30 minutes.
Test the treated solution for the presence of residual hydrazine using an appropriate analytical method (e.g., colorimetric test strips or a specific quantitative method).
If hydrazine is still present, add more AKGA solution and repeat the test.
Once destruction is complete, the solution can be managed according to institutional EHS guidelines.
Step 3: Final Disposal via Licensed Contractor
For most laboratories, the standard and required procedure is to dispose of the collected waste via your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Procedure:
-
Ensure the waste container is securely sealed and properly labeled.
-
Store the container in a designated, secondary containment area away from incompatible materials.
-
Arrange for pickup by your institution's EHS-approved waste management service.
-
Maintain meticulous records of the disposed chemical, including its name, quantity, and disposal date, as required by laboratory and regulatory protocols.[8]
-
Step 4: Management of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol) at least three times.[8][17]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[17] Subsequent rinsates may also need to be collected depending on the compound's toxicity and local regulations.
-
Deface Label: Completely remove or obliterate the original chemical label to prevent misidentification.
-
Dispose of Container: The clean, dry, and unlabeled container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling or regular trash).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. In PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]
-
MDPI. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Chemistry. [Link]
-
ResearchGate. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. [Link]
-
PubMed. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Current Green Chemistry. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]
-
Journal of Emerging Technologies and Innovative Research (JETIR). (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
INCHEM. (1991). Hydrazine (HSG 56, 1991). [Link]
-
ECHA. (Date not available). Guidance on safe use: N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide. [Link]
-
NASA Spinoff. (Date not available). Organic Compound Turns Toxic Waste into Harmless Byproducts. [Link]
-
Thermo Fisher Scientific. (2020). Safety Data Sheet: 3-Methyl-1H-pyrazole. [Link]
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DTIC. (Date not available). Safety and Handling of Hydrazine. [Link]
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Dartmouth College. (Date not available). Hazardous Waste Disposal Guide. [Link]
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Cole-Parmer. (Date not available). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. [Link]
-
ResearchGate. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. [Link]
-
National Institutes of Health (NIH). (Date not available). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]
-
HPC Standards. (Date not available). N-((3-Methyl-1H-pyrazol-1-yl)methyl)acetamide Safety Data Sheet. [Link]
-
Keene State College. (Date not available). Hazardous Waste Management Procedures. [Link]
-
Cole-Parmer. (Date not available). Material Safety Data Sheet: 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the introduction of novel compounds into the laboratory workflow is a daily reality. Among these is 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a molecule with significant potential. However, its full toxicological profile is not yet comprehensively documented. In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach to handling is paramount. This guide, grounded in the principles of chemical safety and risk mitigation, provides essential, immediate safety and logistical information for the operational use and disposal of this compound. Our expertise is rooted in a deep understanding of chemical structures and their potential hazards, ensuring that you can proceed with your research with the highest degree of safety.
Understanding the Hazard Profile: A Tale of Two Moieties
To establish a robust safety protocol, we must first dissect the potential hazards of this compound by examining its constituent parts: the pyrazole ring and the acetohydrazide functional group.
The pyrazole moiety , as indicated by the safety data for the structurally similar 3-methyl-1H-pyrazole, is classified with significant health hazards. These include acute oral toxicity, severe skin and eye damage, and potential reproductive toxicity[1]. Pyrazole derivatives are known for their diverse biological activities, which also suggests a potential for interaction with physiological systems[2].
The acetohydrazide functional group introduces further reason for caution. Acetohydrazide itself is classified as toxic if swallowed, a skin and eye irritant, and is suspected of causing genetic defects and cancer[3][4][5]. Hydrazine and its derivatives are well-documented as being toxic and potentially carcinogenic, necessitating stringent handling procedures[6][7].
Therefore, it is prudent to treat this compound as a compound with a high degree of potential hazard, requiring a comprehensive personal protective equipment (PPE) strategy and meticulous handling and disposal protocols.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a multi-layered PPE approach is non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Face Shield - Lab Coat (long-sleeved, buttoned) - N95 Respirator (or higher) | High risk of generating airborne particulates that can be inhaled or come into contact with skin and eyes. |
| Dissolution and Solution Handling | - Disposable Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Face Shield - Chemical-Resistant Lab Coat or Apron | Potential for splashes and spills of a solution containing a hazardous compound. |
| Reaction Setup and Monitoring | - Disposable Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat | Standard laboratory practice for handling chemical reactions. |
| Work-up and Purification | - Disposable Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Face Shield - Chemical-Resistant Lab Coat or Apron | Increased risk of exposure during transfer and separation steps. |
| Waste Disposal | - Disposable Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Chemical-Resistant Lab Coat or Apron | Handling of concentrated waste materials. |
Glove Selection: The choice of glove material is critical. Nitrile gloves offer good resistance to a range of chemicals, but it is always advisable to consult a chemical resistance chart from the glove manufacturer for specific solvents used in your procedures[8][9][10][11][12]. For extended work, consider changing gloves frequently to prevent breakthrough.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial to minimize exposure risk. The following diagram and protocol outline the key stages of handling this compound.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Safe Handling and Use
-
Pre-Handling Preparation:
-
Thoroughly review this guide and any available safety information.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound.
-
-
Donning Personal Protective Equipment (PPE):
-
Don PPE in the following order: lab coat, respirator, face shield, and then gloves (the outer pair over the cuffs of the lab coat).
-
-
Handling Operations (within a chemical fume hood):
-
Weighing: Use a disposable weigh boat. Handle the solid compound gently to avoid generating dust.
-
Dissolution: Add solvent to the solid slowly to avoid splashing.
-
Reaction: Conduct all reactions in a closed or contained system where possible.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Waste Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed hazardous waste containers.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE in a designated hazardous waste container.
-
Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials
Proper disposal is a critical final step in the safe handling of this compound. Due to its hydrazide component, specific disposal protocols are necessary.
Waste Segregation and Labeling:
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
Liquid Waste: All liquid waste containing the compound, including reaction mixtures and washings, should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should specify the compound and all solvents present.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Method:
Due to the potential hazards of hydrazide compounds, incineration is the recommended method of disposal.[6] However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of hydrazine-containing waste, as regulations can vary.[7][13] Do not attempt to neutralize the waste without explicit instructions and a validated protocol from your EHS department.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific research. By adopting a proactive and informed approach to safety, grounded in the principles outlined in this guide, researchers can confidently explore the potential of this and other new compounds while ensuring the well-being of themselves and their colleagues. Always remember that in the laboratory, a culture of safety is a culture of success.
References
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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OSHA. (n.d.). Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
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Silva, M. R., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Retrieved from [Link]
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NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
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Islam, M. R., et al. (2007). Cytotoxicity study of pyrazole derivatives. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrazine - 5. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]
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Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - University of Washington. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet: Acetohydrazide. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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Showa. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]
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NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
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ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
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MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
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ACS Publications. (2022, September 2). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]
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Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
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MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
